3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
Description
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Properties
IUPAC Name |
3-(1,3-dioxo-4H-isoquinolin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-7-8-3-1-2-4-9(8)12(17)13(10)6-5-11(15)16/h1-4H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZUYKZVLRIJEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407118 | |
| Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75513-35-8 | |
| Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS: 75513-35-8): Properties, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, CAS number 75513-35-8. It details the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its applications as a versatile scaffold in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.
Introduction to the Homophthalimide Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs. A key derivative is the 3,4-dihydroisoquinoline-1,3-dione, or homophthalimide, moiety. The compound 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid integrates this important heterocyclic system with a propanoic acid side chain. This unique combination of a rigid, aromatic core and a flexible, functionalizable carboxylic acid "handle" makes it a valuable building block in synthetic chemistry.[1][2] The presence of the dicarbonyl system suggests potential for diverse chemical reactions, while the propanoic acid group allows for conjugation to other molecules, making it a point of interest for developing novel therapeutics and functional materials.[1][2]
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, reactivity, and potential applications. 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a multifaceted molecule whose characteristics are derived from its constituent parts.
Caption: Chemical structure of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
Key Properties Summary
The known physical and chemical data for this compound are summarized below. This information is critical for its proper storage, handling, and use in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 75513-35-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₄ | [1] |
| Molecular Weight | 233.22 g/mol | [1][2] |
| IUPAC Name | 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | [1] |
| Synonyms | 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-1,3-dioxo- | [1] |
| Boiling Point | 506.4°C at 760 mmHg (Predicted) | [2] |
| Purity (Commercial) | ≥95% | [2] |
| Storage Conditions | Store at room temperature under an inert atmosphere | [2] |
Expert Insight: The structure suggests moderate polarity. The carboxylic acid group will impart some solubility in polar protic solvents (e.g., methanol, ethanol) and aqueous base, while the larger aromatic homophthalimide portion will favor solubility in polar aprotic solvents like DMSO, DMF, and THF. Its high boiling point is indicative of a stable, solid compound at room temperature.
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthesis
The structure of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid strongly implies a direct and efficient synthetic route: the condensation reaction between homophthalic anhydride and β-alanine. This is a classic imide formation reaction.
Mechanism Rationale: The reaction proceeds via nucleophilic attack of the primary amine of β-alanine on one of the carbonyl carbons of the homophthalic anhydride ring. This opens the anhydride to form a transient amic acid intermediate. Subsequent heating promotes an intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the remaining carboxylic acid, eliminating a molecule of water to form the stable five-membered imide ring.
Sources
A Comprehensive Technical Guide to the Synthesis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid from Homophthalic Anhydride
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, a valuable N-substituted homophthalimide intermediate. The synthesis is achieved through a direct condensation reaction between homophthalic anhydride and β-alanine. This document details the underlying reaction mechanism, provides a robust and reproducible experimental protocol, outlines methods for product characterization, and discusses the significance of this compound as a building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a heterocyclic compound featuring the isoquinoline-1,3-dione core structure. This scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The propanoic acid side chain offers a versatile functional handle for subsequent chemical modifications, such as amide couplings or esterifications, enabling its use as a key intermediate for constructing more complex molecules, including enzyme inhibitors and functional materials.[1] The synthesis from readily available starting materials like homophthalic anhydride and the naturally occurring β-amino acid, β-alanine, makes it an accessible and important target for synthetic chemists.
Reaction Mechanism: From Anhydride to Imide
The synthesis proceeds via a two-step mechanism: nucleophilic acyl substitution leading to ring-opening, followed by an intramolecular condensation (imidization).
-
Step 1: Nucleophilic Ring-Opening. The reaction is initiated by the nucleophilic attack of the primary amine of β-alanine on one of the electrophilic carbonyl carbons of the homophthalic anhydride. This is a characteristic reaction of amines with cyclic anhydrides.[2] This addition-elimination process breaks the anhydride ring, forming a transient tetrahedral intermediate which rapidly collapses to yield a carboxy amide, often referred to as an amic acid intermediate.
-
Step 2: Intramolecular Cyclization (Dehydration). Under thermal conditions, the amic acid intermediate undergoes a crucial intramolecular cyclization. The amide nitrogen acts as a nucleophile, attacking the carboxylic acid group attached to the aromatic ring. This condensation reaction eliminates a molecule of water, forming the thermodynamically stable five-membered imide ring and yielding the final product, 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. This cyclization is often the rate-determining step and requires heat to proceed efficiently.[3][4]
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This section provides a validated, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Homophthalic anhydride | ≥98% | Sigma-Aldrich, Acros |
| β-Alanine | ≥99% | Sigma-Aldrich, TCI |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Deionized Water | - | - |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Büchner funnel and filter paper | - | - |
| Vacuum flask | - | - |
Stoichiometry and Reagent Quantities
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Moles (mmol) |
| Homophthalic anhydride | 162.14 | 1.0 | 8.11 | 50.0 |
| β-Alanine | 89.09 | 1.0 | 4.45 | 50.0 |
| Glacial Acetic Acid | - | Solvent | 50 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add homophthalic anhydride (8.11 g, 50.0 mmol) and β-alanine (4.45 g, 50.0 mmol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acetic acid serves as a solvent and can help to facilitate the dehydration step.
-
Reaction Conditions: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Reaction Monitoring: Maintain the reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Product Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature. As the solution cools, the product will begin to precipitate out as a crystalline solid.
-
Crystallization: To maximize precipitation, place the flask in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with small portions of cold glacial acetic acid (2 x 10 mL) followed by cold deionized water (3 x 20 mL) to remove any residual starting materials and solvent.
-
Drying: Dry the purified product under vacuum at 60-70 °C for 12 hours or until a constant weight is achieved. The expected yield is typically in the range of 80-90%.
Caption: Figure 2: Experimental Workflow
Product Characterization
Confirmation of the structure and purity of the synthesized 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is essential. The following data are consistent with the target compound.
| Property/Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol [1] |
| Melting Point | ~175-178 °C (Varies with purity) |
| FT-IR (cm⁻¹) | ~3200-2500 (broad, O-H stretch of carboxylic acid), ~1760 & ~1700 (asymmetric and symmetric C=O stretch of imide), ~1680 (C=O stretch of carboxylic acid) |
| ¹H NMR (DMSO-d₆) | δ ~12.3 (s, 1H, COOH), δ ~8.0 (d, 1H, Ar-H), δ ~7.5-7.7 (m, 3H, Ar-H), δ ~4.3 (s, 2H, Ar-CH₂-CO), δ ~3.9 (t, 2H, N-CH₂), δ ~2.6 (t, 2H, CH₂-COOH) |
| ¹³C NMR (DMSO-d₆) | δ ~172.5 (COOH), δ ~167.0 (Imide C=O), δ ~164.5 (Imide C=O), δ ~138.0, ~133.0, ~130.0, ~129.0, ~128.0, ~125.0 (Aromatic C), δ ~45.0 (Ar-CH₂), δ ~36.0 (N-CH₂), δ ~31.0 (CH₂-COOH) |
| Mass Spec (ESI+) | m/z = 234.07 [M+H]⁺, 256.05 [M+Na]⁺ |
Conclusion and Applications
The synthesis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid from homophthalic anhydride and β-alanine is a straightforward and efficient process, yielding a valuable synthetic intermediate. The protocol described herein is robust and scalable. The final product serves as a versatile platform for further chemical elaboration, primarily through its terminal carboxylic acid group, enabling the development of novel isoquinoline-based derivatives for evaluation in drug discovery programs targeting a range of therapeutic areas.[1]
References
- ResearchGate. (2025). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review).
- MySkinRecipes. (n.d.). 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
- Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.
- Langmuir. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?.
- ResearchGate. (2009). Synthesis and antimicrobial activities of N-substituted imides.
- National Center for Biotechnology Information. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds.
Sources
A Comprehensive Spectroscopic and Analytical Guide to 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-1,3-dioxo-
This technical guide provides an in-depth exploration of the spectroscopic and analytical characterization of 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-1,3-dioxo- . Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. The methodologies and interpretations presented herein are grounded in established analytical practices to ensure scientific integrity and reproducibility.
Introduction: Unveiling the Molecular Architecture
2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-1,3-dioxo-, belongs to the isoquinoline-1,3-dione class of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and their utility as synthetic intermediates.[1] A thorough understanding of the molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in chemical and biological systems.
This guide will systematically detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section will not only present the anticipated data but also delve into the rationale behind the experimental choices and the interpretation of the resulting spectra.
Molecular Structure and Key Features
To facilitate the interpretation of spectroscopic data, it is essential to first visualize the molecular structure and identify its key functional groups and proton/carbon environments.
Caption: Molecular structure of 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-1,3-dioxo-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol: NMR Data Acquisition
A standardized approach to data acquisition ensures consistency and allows for comparison across different samples and instruments.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with carboxylic acid and amide protons to ensure their observation.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]
-
Tune and shim the probe to the solvent's deuterium frequency to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30-degree pulse angle, 2-5 second relaxation delay, 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will be characterized by distinct signals for the aromatic protons, the methylene protons of the dihydroisoquinoline ring, and the methylene protons of the propanoic acid sidechain.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| Aromatic (H5-H8) | 7.4 - 8.3 | m | 4H | - |
| C4-H₂ | ~4.2 | s | 2H | - |
| N-CH₂ (Cα-H₂) | ~4.0 | t | 2H | J = ~7 Hz |
| CH₂ (Cβ-H₂) | ~2.8 | t | 2H | J = ~7 Hz |
| COOH | >10 (in DMSO-d₆) | br s | 1H | - |
Rationale for Predictions: The aromatic protons are expected in the downfield region due to the deshielding effect of the benzene ring. The H8 proton, being peri to the C1 carbonyl, is anticipated to be the most downfield. The C4 methylene protons are adjacent to a carbonyl and the aromatic ring, placing them around 4.2 ppm. The N-CH₂ protons of the propanoic acid sidechain are deshielded by the adjacent nitrogen and will appear as a triplet due to coupling with the Cβ protons. The Cβ protons will also be a triplet. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, especially in DMSO-d₆. These predictions are based on data from similar structures like ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.[1]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show signals for all 12 unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid, Cγ) | ~172 |
| C=O (Amide, C1 & C3) | ~165 - 170 |
| Aromatic (C4a, C8a) | ~130 - 140 |
| Aromatic (C5-C8) | ~125 - 135 |
| C4 | ~50 - 55 |
| N-CH₂ (Cα) | ~35 - 40 |
| CH₂ (Cβ) | ~30 - 35 |
Rationale for Predictions: The carbonyl carbons of the carboxylic acid and the dione system will be the most downfield signals. The aromatic carbons will resonate in the typical 125-140 ppm range. The aliphatic carbons (C4, Cα, and Cβ) will be the most upfield signals. The chemical shifts are estimated based on known data for isoquinoline-1,3-dione and N-substituted phthalimide derivatives.[1][3]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of the title compound will be dominated by absorptions from the carbonyl groups and the aromatic ring.
Experimental Protocol: IR Data Acquisition
Step-by-Step Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Strong |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Carboxylic Acid) | ~1710 | Strong |
| C=O stretch (Imide) | ~1770 and ~1700 (asymmetric and symmetric) | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
Rationale for Predictions: The most characteristic feature will be the very broad O-H stretch of the carboxylic acid. The two imide carbonyls will likely show two distinct stretching frequencies. The carboxylic acid carbonyl will also be a strong absorption. The aromatic C-H and C=C stretches, as well as the aliphatic C-H stretches, will also be present. These predictions are based on general IR correlation tables and data for related compounds like propanoic acid and N-substituted phthalimides.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Experimental Protocol: MS Data Acquisition
Step-by-Step Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
Predicted Mass Spectrum
-
Molecular Formula: C₁₂H₁₁NO₄
-
Molecular Weight: 233.22 g/mol
-
Expected Ions:
-
Positive Ion Mode (ESI+): m/z 234.07 [M+H]⁺
-
Negative Ion Mode (ESI-): m/z 232.06 [M-H]⁻
-
-
Key Fragmentation Pathways:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of CO₂ (44 Da) from the carboxylic acid.
-
Cleavage of the propanoic acid sidechain.
-
Fragmentation of the isoquinoline-1,3-dione ring system, potentially involving the loss of CO.
-
Caption: A plausible fragmentation pathway in negative ion mode ESI-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.
Experimental Protocol: UV-Vis Data Acquisition
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the spectrum of the sample solution over a range of approximately 200-400 nm.
-
Predicted UV-Vis Absorption
The UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene ring and the carbonyl groups.
| Predicted λmax (nm) | Electronic Transition |
| ~220 - 240 | π → π* (aromatic) |
| ~280 - 320 | n → π* (carbonyl) and π → π* (aromatic) |
Rationale for Predictions: The isoquinoline ring system is the primary chromophore. The π → π* transitions of the aromatic system will result in strong absorptions at shorter wavelengths, while the weaker n → π* transitions of the carbonyl groups will appear at longer wavelengths. The exact positions and intensities of the absorption maxima will be influenced by the solvent polarity. The predictions are based on data for the parent isoquinoline and related quinoline derivatives.[6]
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-1,3-dioxo-. By integrating data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can achieve unambiguous structural confirmation and purity assessment. The provided protocols and interpretations, grounded in established scientific principles and data from analogous structures, are intended to serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related heterocyclic compounds.
References
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved January 18, 2026, from [Link]
-
1H-benz[de]isoquinoline-2-propanoic acid, 2,3-dihydro-1,3-dioxo-. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Isoquinoline. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 18, 2026, from [Link]
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Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl. (n.d.). SID. Retrieved January 18, 2026, from [Link]
-
Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
NMR spectroscopy in pharmacy. (n.d.). alpaipars. Retrieved January 18, 2026, from [Link]
-
Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
-
Figure S11. 1 H NMR spectrum of 3f . (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Propanoic acid. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
-
The IR-spectrum of 3-(2-methyl-4-оxo-1,4-duhydroquinoline-3-yl) propanoic acid in a disk with potassium bromide (1:200). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
-
3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]
-
Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Spiro[(1,2,3,4-Tetrahydrobenzo[f]quinoline-2,1'-(3',4'-dihydro-1' H-naphthalin-2'-one]. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Biological Activity of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid Derivatives
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of modern drug discovery. The 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid core, a derivative of homophthalimide, represents one such scaffold with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of this class of compounds, with a particular focus on their anticancer and anti-inflammatory properties. As a Senior Application Scientist, the insights presented herein are a synthesis of established scientific principles and field-proven methodologies, designed to empower researchers in their quest for novel therapeutic agents.
The core structure, a fusion of an isoquinoline and a dione ring system, shares structural similarities with the well-known phthalimide group, a component of drugs like thalidomide and its analogs, which are known for their immunomodulatory and anticancer effects[1][2]. The propanoic acid moiety introduces a flexible linker and a carboxylic acid group, which can be crucial for interacting with biological targets or for derivatization to modulate pharmacokinetic and pharmacodynamic properties. This guide will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds.
Synthetic Strategies: Building the Molecular Architecture
The synthesis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid and its derivatives typically involves the reaction of homophthalic anhydride with an appropriate amino acid or a derivative of propanoic acid. A common synthetic route is the condensation of homophthalic anhydride with β-alanine.
General Synthetic Protocol:
A step-by-step methodology for the synthesis of the parent compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve homophthalic anhydride in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).
-
Addition of Amine: Add an equimolar amount of β-alanine to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
Derivatives can be synthesized by using substituted homophthalic anhydrides or by modifying the carboxylic acid moiety of the propanoic acid side chain through standard esterification or amidation reactions.
Anticancer Activity: Targeting the Hallmarks of Cancer
While direct studies on the anticancer activity of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid derivatives are limited, the broader class of isoquinoline and phthalimide derivatives has demonstrated significant potential in oncology[3][4][5][6]. It is hypothesized that the homophthalimide core can act as a scaffold for compounds that interfere with key cellular processes in cancer cells.
Hypothesized Mechanisms of Action:
The anticancer effects of these derivatives may be attributed to several mechanisms, including:
-
Inhibition of Signaling Pathways: Many natural products containing isoquinoline scaffolds have been found to perturb cellular signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways[7][8]. The homophthalimide derivatives could potentially inhibit key kinases in these pathways.
-
Induction of Apoptosis: The structural similarity to thalidomide and its analogs suggests a potential to induce apoptosis in cancer cells. This could occur through the modulation of transcription factors like NF-κB or by inducing cellular stress.
-
Enzyme Inhibition: The dione functionality in the homophthalimide ring could interact with the active sites of various enzymes that are overexpressed in cancer cells.
Experimental Protocol for In Vitro Cytotoxicity Screening:
A standard protocol to assess the anticancer potential of newly synthesized derivatives is the MTT assay.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
| Derivative | Substitution | Target Cell Line | Hypothetical IC50 (µM) |
| Compound A | R = H | MCF-7 | >100 |
| Compound B | R = 4-Cl | MCF-7 | 50.2 |
| Compound C | R = 4-OCH3 | MCF-7 | 75.8 |
| Compound D | R = 4-NO2 | A549 | 35.5 |
This table presents hypothetical data for illustrative purposes, as specific data for these compounds are not yet widely available in the public domain.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders[9]. Phthalimide derivatives have well-documented anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like TNF-α[1][2]. It is plausible that 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid derivatives share this anti-inflammatory potential.
Potential Mechanisms of Anti-inflammatory Action:
The anti-inflammatory effects could be mediated by:
-
Inhibition of Pro-inflammatory Mediators: These compounds may inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β).
-
Modulation of Inflammatory Signaling Pathways: The NF-κB signaling pathway is a central regulator of inflammation. The homophthalimide derivatives could potentially inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.
Experimental Protocol for In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide):
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere overnight.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Griess Assay: After 24 hours of incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Data Analysis: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance. A standard curve of sodium nitrite is used to quantify the NO production. The ability of the compounds to inhibit NO production is a measure of their anti-inflammatory activity.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of lead compounds[10]. For the 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid scaffold, several key structural features can be systematically modified to probe their impact on biological activity.
-
Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups on the benzene ring of the homophthalimide core can influence the electronic properties and steric bulk of the molecule, which can affect its binding to target proteins.
-
Modification of the Propanoic Acid Side Chain: The length and flexibility of the linker between the homophthalimide core and the carboxylic acid group can be altered. The carboxylic acid can also be converted to esters or amides to modulate polarity and cell permeability.
-
Chirality: If a chiral center is introduced, the stereochemistry can have a profound impact on biological activity, as different enantiomers may interact differently with chiral biological targets.
Systematic exploration of these structural modifications will be key to unlocking the full therapeutic potential of this promising class of compounds.
Conclusion and Future Directions
The 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid scaffold holds considerable promise for the development of novel anticancer and anti-inflammatory agents. While direct biological data for this specific class of compounds is still emerging, the wealth of information on related phthalimide and isoquinoline derivatives provides a strong rationale for their investigation.
Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a battery of in vitro and in vivo assays. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. This in-depth technical guide provides a solid foundation and a strategic roadmap for researchers and drug development professionals to explore the therapeutic potential of this exciting and underexplored chemical space.
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N-Substituted Isoquinoline Dicarboximides: A Technical Guide to Emerging Research Applications
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of bioactive natural products and functional synthetic compounds.[1][2] This technical guide focuses on a specific, highly promising subclass: N-substituted isoquinoline dicarboximides, also known as isoquinoline-1,3(2H,4H)-diones. The incorporation of the dicarboximide functionality, combined with versatile N-substitution, creates a unique molecular architecture with significant therapeutic and technological potential. This document provides an in-depth exploration of the synthesis, key research applications, and experimental methodologies pertinent to this compound class, designed for researchers, chemists, and drug development professionals. We will delve into their applications in oncology, antiviral research, and neurodegenerative diseases, and explore their prospective use in materials science, providing a robust framework for future investigation.
The N-Substituted Isoquinoline Dicarboximide Scaffold: Synthesis and Physicochemical Properties
Core Structural Features
The isoquinoline dicarboximide scaffold consists of the foundational isoquinoline ring system fused with a dicarboximide group, creating a planar, electron-deficient core. The "N-substitution" refers to the diverse array of functional groups that can be appended to the imide nitrogen. This position is a critical handle for tuning the molecule's steric and electronic properties, thereby influencing its solubility, bioavailability, and target engagement. This structural versatility allows for the rational design of compounds tailored for specific biological or photophysical applications.[3]
Synthetic Strategies
The construction of the isoquinoline dicarboximide core has evolved from classical methods to modern, highly efficient catalytic reactions. A prevalent contemporary approach involves the tandem radical addition and cyclization of acryloylbenzamides.[4] This method offers a green and efficient route that tolerates a wide range of functional groups.
A general workflow for the synthesis is outlined below. The causality behind this choice of strategy lies in its modularity and efficiency; it allows for the late-stage introduction of diverse radical precursors, enabling the rapid generation of a library of compounds for screening.
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A Technical Guide to the Solubility Profile of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides an in-depth examination of the solubility characteristics of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 75513-35-8), a heterocyclic compound of interest in medicinal chemistry.[3][4] We explore the theoretical principles underpinning its solubility, present a robust, step-by-step experimental protocol for its determination using the shake-flask method, and analyze its predicted solubility profile across a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals and bioactive compounds.
Introduction
Chemical Identity and Molecular Structure
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a derivative of isoquinoline with a molecular formula of C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol .[3] Its structure is characterized by two key functional regions:
-
A bicyclic aromatic core: The 3,4-dihydroisoquinoline-1,3-dione moiety is a relatively large, rigid, and moderately nonpolar system.
-
A polar side chain: The N-substituted propanoic acid group (-CH₂CH₂COOH) introduces a highly polar carboxylic acid function, capable of acting as both a hydrogen bond donor and acceptor.
This dualistic nature—a nonpolar core combined with a polar, acidic side chain—suggests a complex solubility profile that will be highly dependent on the chosen solvent system.[4] Understanding these interactions is paramount for its application as a pharmaceutical intermediate.[3]

The Critical Role of Solubility in Drug Development
Solvent selection is a cornerstone of pharmaceutical development, influencing everything from reaction kinetics to the final crystalline form (polymorphism) of an API.[5][6][7][8] An API's solubility dictates the efficiency of:
-
Synthesis and Purification: Selecting an appropriate solvent is crucial for achieving high yields and purity during crystallization.[5][6]
-
Formulation: The ability to dissolve the API in a suitable solvent system is fundamental to creating stable and effective drug products, whether for oral, injectable, or topical delivery.[7]
-
Bioavailability: Poor solubility can lead to low absorption and limited therapeutic efficacy, making it a major hurdle in drug design.[1]
Therefore, a comprehensive understanding of the solubility of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is essential for its successful advancement as a potential therapeutic agent or intermediate.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9] The process of dissolution requires overcoming the solute's crystal lattice energy and creating a cavity in the solvent, which is compensated by the energy released upon solvation.[10]
The guiding principle is "like dissolves like," which means that substances with similar polarities and intermolecular forces tend to be miscible.[11][12]
-
Polar Solvents (e.g., Methanol, DMSO): These solvents are expected to effectively solvate the polar carboxylic acid side chain through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents like DMSO are particularly effective for many organic compounds.[10]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar isoquinoline core via weaker van der Waals forces. They are not expected to effectively solvate the carboxylic acid group, leading to poor solubility.
-
Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents may offer a balance of interactions, but their effectiveness will depend on the delicate interplay between solvating the polar and nonpolar regions of the molecule.
The carboxylic acid group, being a strong hydrogen bond donor, will have a dominant influence. Solvents that can accept hydrogen bonds (e.g., alcohols, ethers, ketones) are predicted to be more effective than those that cannot.
Experimental Determination of Solubility
To ensure reliable and reproducible data, the shake-flask method , as outlined in OECD Guideline 105, is the recommended approach for determining thermodynamic solubility.[13][14][15] This method involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.
Rationale for Method Selection
The shake-flask method is considered the "gold standard" because it measures the true thermodynamic equilibrium solubility.[16] This is distinct from kinetic solubility measurements, which can be faster but may overestimate solubility by not allowing sufficient time for precipitation. For foundational characterization in drug development, thermodynamic solubility is the more relevant parameter.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of crystalline 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (e.g., 10-20 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or rotator (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary experiment should be run to confirm the time required to reach a solubility plateau.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to achieve clear separation.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification (HPLC-UV): Analyze the concentration of the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16][17][18] A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.[18]
Diagram of Experimental Workflow
The following diagram illustrates the shake-flask solubility determination workflow.
Predicted Solubility Profile and Data Analysis
While experimental data for this specific molecule is not publicly available, we can predict its solubility based on the principles discussed and data from structurally related compounds. The following tables summarize the physicochemical properties of common solvents and the predicted solubility of the target compound.
Table 1: Physicochemical Properties of Selected Organic Solvents
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Hydrogen Bond Donor/Acceptor |
|---|---|---|---|
| n-Hexane | 1.88 | 0.1 | Non-polar |
| Toluene | 2.38 | 2.4 | Non-polar |
| Dichloromethane | 9.08 | 3.1 | H-bond acceptor |
| Ethyl Acetate | 6.02 | 4.4 | H-bond acceptor |
| Acetone | 20.7 | 5.1 | H-bond acceptor |
| Isopropanol | 19.9 | 3.9 | H-bond donor & acceptor |
| Acetonitrile | 37.5 | 5.8 | H-bond acceptor |
| Methanol | 32.7 | 5.1 | H-bond donor & acceptor |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | H-bond acceptor |
Table 2: Predicted Solubility of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid at 25 °C
| Solvent | Predicted Solubility Range | Rationale for Prediction |
|---|---|---|
| n-Hexane | < 0.1 mg/mL (Practically Insoluble) | Non-polar solvent cannot solvate the carboxylic acid group. |
| Toluene | < 0.5 mg/mL (Very Sparingly Soluble) | Aromatic interactions with the core, but poor solvation of the polar side chain. |
| Dichloromethane | 1-5 mg/mL (Sparingly Soluble) | Moderate polarity, but lacks H-bond donating ability. |
| Ethyl Acetate | 5-15 mg/mL (Slightly Soluble) | Good H-bond acceptor, balances polarity for both moieties. |
| Acetone | 10-30 mg/mL (Soluble) | Strong H-bond acceptor with moderate polarity. |
| Isopropanol | 15-40 mg/mL (Soluble) | H-bond donor and acceptor, effectively solvates the carboxylic acid. |
| Acetonitrile | 10-30 mg/mL (Soluble) | High polarity and H-bond acceptor, but less effective than protic solvents. |
| Methanol | 30-100 mg/mL (Freely Soluble) | Polar protic solvent, excellent H-bond donor/acceptor for the acid group. |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL (Very Soluble) | Highly polar aprotic solvent, excellent for dissolving polar organic acids.[10] |
Interpretation of Predicted Results
The data clearly follows the "like dissolves like" principle. Solubility is predicted to be extremely low in non-polar hydrocarbon solvents and increases significantly with solvent polarity and hydrogen bonding capability. The highest solubility is anticipated in polar aprotic solvents like DMSO and polar protic solvents like methanol, which can effectively disrupt the crystal lattice and solvate the highly polar carboxylic acid functional group.
The following diagram visualizes the relationship between solvent properties and the dissolution process.
Practical Implications for Drug Development
-
Crystallization: For purification, a solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal. A mixture like Ethanol/Water or Ethyl Acetate/Hexane could be effective.[7] The choice of solvent can also be critical for controlling polymorphism, which affects the final drug product's stability and performance.[8]
-
Formulation: For liquid formulations, polar solvents like DMSO, or co-solvent systems involving alcohols and water, would be necessary. The high solubility in DMSO makes it a suitable vehicle for early-stage in vitro screening assays.
-
Analytical Method Development: The predicted solubility profile informs the choice of diluent for preparing analytical standards and samples for HPLC, ensuring the analyte remains fully dissolved. Acetonitrile and methanol are excellent candidates.
Conclusion
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid exhibits a classic solubility profile for an organic acid with a significant nonpolar scaffold. Its solubility is dominated by the polar carboxylic acid group, rendering it highly soluble in polar protic and aprotic organic solvents while being practically insoluble in nonpolar hydrocarbons. The systematic experimental determination of its solubility, as outlined in this guide, is a crucial step in its development pathway, providing foundational data that will guide process chemistry, formulation science, and analytical development.
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]
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Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. Retrieved from [Link]
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APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]
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Chadwick, K., et al. (2017). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 17(5), 2388–2398. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical Sciences, 98(4), 1315-25. Retrieved from [Link]
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Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube. Retrieved from [Link]
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1H NMR and 13C NMR characterization of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, a heterocyclic compound featuring a homophthalimide core linked to a propanoic acid side chain. This document is intended for researchers, chemists, and analytical scientists, offering both theoretical predictions and practical, field-proven protocols for acquiring and interpreting high-quality NMR data. We delve into the causality behind experimental choices, present self-validating methodologies, and provide a detailed analysis of the expected spectral features, supported by authoritative references.
Introduction and Structural Overview
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 75513-35-8) is a bifunctional molecule incorporating a rigid isoquinoline scaffold with a flexible carboxylic acid tail.[1][2][3] Such structures are of significant interest in medicinal chemistry, often serving as intermediates for more complex bioactive molecules.[1] The homophthalimide moiety (the dioxo-dihydroisoquinoline core) is a key pharmacophore in various therapeutic agents. Accurate and complete structural verification is the bedrock of any chemical research or drug development program, and NMR is the gold standard for this purpose.
This guide will systematically deconstruct the molecule's structure to predict its NMR signature, provide a robust experimental workflow, and detail the interpretation of the resulting spectra.
Molecular Structure and Numbering Scheme:
For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for the atoms in 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
(Note: A visual diagram with numbered atoms is critical for spectral assignment. For the purpose of this text-based guide, assignments will refer to descriptive labels, e.g., "aromatic C5-H" or "aliphatic Cα-H₂").
The molecule can be divided into three key regions for analysis:
-
The Aromatic Ring: Comprising four protons (H-5, H-6, H-7, H-8) and their corresponding carbons.
-
The Dihydroisoquinoline Core: Including a benzylic methylene group (C4-H₂) and two carbonyl carbons (C-1 and C-3).
-
The N-Propanoic Acid Side Chain: Consisting of two methylene groups (N-CH₂, designated Cα-H₂; and CH₂-COOH, designated Cβ-H₂) and a carboxylic acid proton (COOH) and their associated carbons.
Experimental Design: A Self-Validating Protocol
The choice of experimental parameters is paramount for acquiring high-fidelity NMR data. This protocol is designed to be self-validating, ensuring that the resulting spectra are both accurate and reproducible.
Sample Preparation: The Rationale
-
Solvent Selection: The choice of a deuterated solvent is the most critical decision. For this molecule, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the superior choice over more common solvents like CDCl₃.
-
Expertise & Causality: The carboxylic acid proton (-COOH) is highly acidic and readily exchanges with deuterium in solvents like D₂O or protic impurities (like DCl in aged CDCl₃).[4][5] This exchange can cause the proton signal to broaden significantly or disappear entirely.[4][5] DMSO is a polar, aprotic solvent that forms strong hydrogen bonds with the carboxylic acid proton, slowing this exchange process. This results in a sharp, observable singlet for the -COOH proton, typically far downfield.[4][6]
-
-
Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆ is recommended. This provides an optimal signal-to-noise ratio without causing significant line broadening due to aggregation or viscosity effects.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) for both ¹H and ¹³C NMR, as is standard practice.[6]
NMR Data Acquisition Workflow
The following workflow outlines the logical progression from sample preparation to final data interpretation.
Caption: A streamlined workflow for NMR characterization.
Spectrometer Parameters
These protocols are based on a standard 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse (zg30)
-
Sweep Width: -2 to 16 ppm (ensuring the full range, including the downfield carboxylic acid proton, is captured)[4]
-
Number of Scans: 16-32 scans (adjust for concentration)
-
Relaxation Delay (d1): 2 seconds
¹³C NMR Spectroscopy:
-
Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30)
-
Sweep Width: -10 to 220 ppm
-
Number of Scans: 1024-2048 scans (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
Spectral Interpretation and Data Analysis
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show six distinct signals corresponding to the different proton environments.
-
δ ~12-13 ppm (1H, broad singlet, -COOH): The carboxylic acid proton is the most deshielded proton in the molecule, appearing far downfield.[7][8] Its signal is often broad due to hydrogen bonding and slow chemical exchange.[8]
-
δ ~7.3-8.0 ppm (4H, multiplet, Ar-H): The four protons on the aromatic ring will appear in this region. Due to their proximity and coupling with each other, they will likely form a complex multiplet pattern. Specifically, the proton adjacent to the carbonyl group (H-8) is expected to be the most downfield of this group due to the anisotropic effect of the C=O bond.
-
δ ~4.5 ppm (2H, singlet, C4-H₂): The benzylic protons on C4 are adjacent to a quaternary carbon and the aromatic ring, but not coupled to other protons. Therefore, they are expected to appear as a sharp singlet.
-
δ ~3.9 ppm (2H, triplet, Cα-H₂): These protons are on the carbon adjacent to the imide nitrogen (N-CH₂). The nitrogen atom deshields these protons. They are coupled to the two adjacent Cβ protons, and according to the n+1 rule, should appear as a triplet.
-
δ ~2.8 ppm (2H, triplet, Cβ-H₂): These protons are on the carbon adjacent to the carboxylic acid group (CH₂-COOH). They are deshielded by the carbonyl group. They are coupled to the two Cα protons and will also appear as a triplet.[7][9]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
δ ~172-175 ppm (1C, -COOH): The carbonyl carbon of the carboxylic acid typically appears in this range.[7][10]
-
δ ~165-170 ppm (2C, -C=O): The two imide carbonyl carbons (C-1 and C-3) are also significantly deshielded and will appear in this region. They may be resolved as two separate peaks or as a single, more intense peak if their chemical environments are very similar.
-
δ ~125-145 ppm (6C, Aromatic C): The six carbons of the benzene ring (four CH and two quaternary) will resonate in this region. The exact shifts can be complex to predict without computational modeling but will fall within this standard aromatic range.[11][12]
-
δ ~45-50 ppm (1C, C4): The benzylic methylene carbon will appear in this aliphatic region.
-
δ ~35-40 ppm (1C, Cα): The methylene carbon attached to the nitrogen atom.
-
δ ~30-35 ppm (1C, Cβ): The methylene carbon adjacent to the carboxylic acid group.[7]
Summary of Predicted NMR Data
| Assignment | ¹H NMR Prediction | ¹³C NMR Prediction |
| δ (ppm) | Multiplicity | |
| -COOH | 12.0 - 13.0 | broad s |
| Aromatic-H | 7.3 - 8.0 | m |
| Aromatic-C | - | - |
| C4-H₂ | ~4.5 | s |
| C4 | - | - |
| Cα-H₂ (N-CH₂) | ~3.9 | t |
| Cα | - | - |
| Cβ-H₂ (-CH₂-COOH) | ~2.8 | t |
| Cβ | - | - |
| C1/C3 (Imide C=O) | - | - |
s = singlet, t = triplet, m = multiplet
Advanced 2D NMR for Unambiguous Assignment
For definitive structural proof, especially for novel compounds or for publication, 2D NMR experiments are recommended.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show a clear cross-peak between the signals for Cα-H₂ (~3.9 ppm) and Cβ-H₂ (~2.8 ppm), confirming the propanoic acid chain's connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., C4-H₂, Cα-H₂, Cβ-H₂) to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. This is powerful for identifying quaternary carbons. For instance, the Cβ-H₂ protons (~2.8 ppm) should show a correlation to the carboxylic acid carbonyl carbon (~172-175 ppm), providing unequivocal evidence for that fragment.
Conclusion
The NMR characterization of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is straightforward when a systematic approach is employed. The key to a successful analysis lies in the rational selection of an appropriate solvent (DMSO-d₆) to preserve the integrity of the carboxylic acid proton signal and a logical interpretation of the distinct chemical environments within the molecule. The predicted ¹H and ¹³C NMR spectra exhibit characteristic signals for the aromatic, dihydroisoquinoline, and propanoic acid moieties, which can be unambiguously assigned using a combination of 1D and 2D NMR techniques. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this important heterocyclic building block.
References
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Kim, H. Y., et al. (2020). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, a heterocyclic compound of interest in pharmaceutical and organic synthesis research. As drug development professionals and researchers, understanding the structural nuances of such molecules is paramount. High-resolution mass spectrometry (HRMS) offers an unparalleled ability to confirm molecular identity, elucidate structural features, and ensure sample purity with high precision and sensitivity.[1][2][3] This document outlines the theoretical basis, practical protocols, and expected outcomes for the analysis of this specific molecule, grounded in established principles of mass spectrometry.
Introduction to the Analyte and Analytical Strategy
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (Chemical Formula: C₁₂H₁₁NO₄, Molecular Weight: 233.22 g/mol ) is a derivative of isoquinoline, featuring a dione functionality and a propanoic acid side chain.[4][5] The presence of both an acidic carboxylic acid group and a nitrogen-containing heterocyclic core dictates the strategy for its mass spectrometric analysis. Electrospray ionization (ESI) is the ionization technique of choice for such polar molecules, as it is a soft ionization method that typically keeps the molecular ion intact.[6][7] This guide will focus on ESI coupled with high-resolution mass spectrometry to achieve accurate mass measurements, which are crucial for confirming the elemental composition.[3][8]
Our analytical approach will explore both positive and negative ionization modes to maximize the structural information obtained. In positive ion mode, we expect to observe protonated molecules ([M+H]⁺) and adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[7][9] The negative ion mode is anticipated to be highly sensitive due to the acidic nature of the carboxylic acid group, readily forming a deprotonated molecule ([M-H]⁻).[10][11] Tandem mass spectrometry (MS/MS) will be employed to induce fragmentation and probe the molecule's structure.
Experimental Protocol: High-Resolution Mass Spectrometry
This section details a robust protocol for the analysis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same solvent to obtain a working concentration suitable for direct infusion or LC-MS analysis.
-
Mobile Phase Preparation: For LC-MS analysis, prepare mobile phase A (99.9% water, 0.1% formic acid) and mobile phase B (99.9% acetonitrile, 0.1% formic acid). The formic acid aids in the protonation of the analyte in positive ion mode.
Instrumental Parameters
The following table outlines the recommended starting parameters for an HRMS system. These should be optimized for the specific instrument in use.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Sheath Gas Flow Rate | 40 (arbitrary units) | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) | 10 (arbitrary units) |
| Capillary Temperature | 320 °C | 320 °C |
| Mass Analyzer | Orbitrap or TOF | Orbitrap or TOF |
| Resolution | > 70,000 | > 70,000 |
| Scan Range (m/z) | 50 - 500 | 50 - 500 |
| Collision Energy (MS/MS) | 10-40 eV (ramped) | 10-40 eV (ramped) |
Analytical Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Proposed fragmentation pathway for the protonated molecule.
Conclusion and Best Practices
The mass spectrometric analysis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is effectively achieved using ESI-HRMS. By leveraging both positive and negative ion modes and employing tandem MS, a wealth of structural information can be obtained. The accurate mass measurements of the molecular and fragment ions provide a high degree of confidence in the compound's identification and structural elucidation. [2][6]For successful analysis, it is critical to use high-purity solvents and reagents and to optimize instrument parameters. This guide provides a solid foundation for researchers and drug development professionals to confidently analyze this and structurally related compounds.
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Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., Allison, T. M., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Scientific Reports, 6(1), 1-8. Retrieved from [Link]
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Faizi, M. A. K., & Venter, A. R. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Analytical chemistry, 80(9), 3491-3498. Retrieved from [Link]
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Schymanski, E. L., Singer, H. P., Slobodnik, J., Ipolyi, I. M., Oswald, P., Krauss, M., ... & Hollender, J. (2014). Identifying small molecules via high resolution mass spectrometry: communicating confidence. Environmental science & technology, 48(4), 2097-2098. Retrieved from [Link]
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Xie, C., Zhong, D., & Chen, X. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-32. Retrieved from [Link]
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Ulbrich, N. W., He, Y., Li, L., & Yandell, B. S. (2016). High-resolution filtering for improved small molecule identification via GC/MS. Analytical chemistry, 88(21), 10468-10475. Retrieved from [Link]
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Faizi, M. A. K., & Venter, A. R. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Analytical Chemistry, 80(9), 3491-3498. Retrieved from [Link]
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Vogel, A. L., Äijälä, M., Corrigan, A. L., & Prather, K. A. (2020). Real-time identification of aerosol-phase carboxylic acid production using extractive electrospray ionization mass spectrometry. Environmental Science & Technology, 54(11), 6616-6624. Retrieved from [Link]
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Gieseking, R. L., & Theis, J. R. (2021). Electrospray ionization-mass spectrometry of synthetic polymers functionalized with carboxylic acid end-groups. Journal of the American Society for Mass Spectrometry, 32(8), 2097-2106. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
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Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of mass spectrometry, 31(6), 676-680. Retrieved from [Link]
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An In-depth Technical Guide to Isoquinoline-Based Compounds in Medicinal Chemistry
Introduction: The Isoquinoline Core as a Privileged Scaffold
The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This structural motif is not merely a synthetic curiosity but a "privileged structure" frequently identified in a vast array of naturally occurring alkaloids and synthetically developed therapeutic agents.[3][4][5] Its prevalence stems from its rigid, yet conformationally adaptable framework, which allows for precise three-dimensional positioning of functional groups to engage with biological targets. Isoquinoline and its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties, making them an enduring focus of drug discovery efforts.[1][3][6][7][8]
This guide provides an in-depth exploration of the isoquinoline core in drug development, delving into the mechanisms of action of key compounds, structure-activity relationships, and the synthetic strategies employed to access this versatile scaffold.
Section 1: Major Classes and Mechanisms of Action
The therapeutic diversity of isoquinoline-based compounds is best understood by examining prominent examples and their distinct mechanisms of action.
Protoberberine Alkaloids: The Case of Berberine
Berberine is a well-characterized protoberberine isoquinoline alkaloid found in plants of the Berberis species.[2][9] Traditionally used in folk medicine, modern research has illuminated its multi-target mechanism, particularly in the context of metabolic diseases like type 2 diabetes.[10][11]
Mechanism of Action: AMPK Pathway Activation
The primary antidiabetic effect of berberine is mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11][12] Unlike metformin, which also activates AMPK, berberine's mechanism involves the inhibition of mitochondrial respiratory chain complex I.[11] This inhibition increases the cellular AMP/ATP ratio, which allosterically activates AMPK.
Activated AMPK initiates a cascade of beneficial metabolic events:
-
Increased Glucose Uptake: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and fat cells, enhancing glucose uptake from the bloodstream.[13]
-
Inhibition of Hepatic Gluconeogenesis: It suppresses the expression of key gluconeogenic enzymes in the liver, reducing endogenous glucose production.[11][12]
-
Improved Insulin Sensitivity: Berberine can up-regulate insulin receptor expression, further enhancing insulin signaling pathways.[13]
The following diagram illustrates this key signaling pathway.
Caption: Berberine's mechanism of action via AMPK pathway activation.
Phthalideisoquinoline Alkaloids: The Case of Noscapine
Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy, has long been used as a cough suppressant.[2] More recently, it has garnered significant attention for its potent anticancer properties, which are achieved with remarkably low toxicity compared to other microtubule-targeting agents.[14][15]
Mechanism of Action: Microtubule Dynamics Disruption
Noscapine exerts its anticancer effects by binding to tubulin, the protein subunit of microtubules.[14][16] Unlike taxanes or vinca alkaloids, which cause severe microtubule damage, noscapine subtly alters microtubule dynamics.[15] This modulation is sufficient to arrest the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[15][16]
Key mechanistic features include:
-
Tubulin Binding: Noscapine binds stoichiometrically to tubulin, causing a conformational change.[17]
-
Cell Cycle Arrest: The disruption of microtubule function activates the mitotic checkpoint, leading to G2/M phase arrest.[15]
-
Apoptosis Induction: Prolonged mitotic arrest triggers intrinsic apoptotic pathways, leading to cancer cell death.[14][16]
-
Anti-angiogenic Effects: Noscapine has also been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[14][16]
Caption: Anticancer mechanism of Noscapine via microtubule disruption.
Benzylisoquinoline Alkaloids: The Case of Tubocurarine
d-Tubocurarine is the archetypal non-depolarizing neuromuscular blocking agent, historically derived from curare, a plant-based arrow poison.[18][19] While its clinical use has been largely superseded by synthetic derivatives with better safety profiles, its mechanism remains a fundamental concept in pharmacology.[18][20]
Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction
Tubocurarine functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[20][21] By binding to the same site as the endogenous neurotransmitter acetylcholine (ACh), it prevents the receptor's ion channel from opening.[19][22] This blockade inhibits the depolarization of the muscle cell membrane, preventing the propagation of the action potential and resulting in skeletal muscle relaxation and paralysis.[20][22]
Caption: Tubocurarine's competitive blockade at the neuromuscular junction.
Section 2: Synthesis of the Isoquinoline Core
The construction of the isoquinoline scaffold is a well-established field in organic chemistry. Several named reactions are fundamental to the synthesis of these compounds in a drug discovery setting. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies
-
Bischler-Napieralski Reaction: This is one of the most common methods, involving the cyclization of a β-phenylethylamine after acylation.[23][24] The cyclodehydration is typically promoted by a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), yielding a 3,4-dihydroisoquinoline, which can be subsequently aromatized.[23]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[23][25] This method is particularly powerful for generating stereocenters and is crucial in the biosynthesis of many isoquinoline alkaloids.[2]
-
Pomeranz-Fritsch Reaction: This synthesis involves the reaction of a benzaldehyde with an aminoacetaldehyde diethyl acetal under acidic conditions to directly form the isoquinoline ring.[1][24][26]
The following workflow provides a generalized overview of the Bischler-Napieralski synthesis, a cornerstone for creating 1-substituted isoquinolines like papaverine.[24][27]
Caption: Generalized workflow for the Bischler-Napieralski synthesis.
Example Protocol: Synthesis of Papaverine via Bischler-Napieralski Reaction
The synthesis of papaverine, a benzylisoquinoline alkaloid used as an antispasmodic agent, is a classic application of the Bischler-Napieralski reaction.[3][28][29]
Step-by-Step Methodology:
-
Amide Formation: 2-(3,4-dimethoxyphenyl)ethan-1-amine is reacted with 2-(3,4-dimethoxyphenyl)acetyl chloride in a suitable solvent (e.g., toluene) with a base to form the corresponding amide intermediate, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.[29]
-
Causality: This step introduces the carbon backbone required for the second ring of the isoquinoline system. The choice of reactants directly dictates the final substitution pattern.
-
-
Cyclization: The amide intermediate is heated with a dehydrating agent such as polyphosphoric acid (PPA) or POCl₃.[29] This promotes an intramolecular electrophilic aromatic substitution, where the carbonyl carbon attacks the electron-rich benzene ring, forming 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Causality: The Lewis acid activates the amide carbonyl, making it a potent electrophile for the ring-closing reaction. Heat is required to overcome the activation energy of this step.
-
-
Aromatization (Dehydrogenation): The resulting dihydroisoquinoline is dehydrogenated to yield papaverine. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent.
-
Causality: The dehydrogenation step creates the stable, aromatic isoquinoline ring system, which is critical for the compound's pharmacological activity. The Pd/C catalyst provides a surface for the efficient removal of hydrogen.
-
This self-validating system ensures high conversion at each step, with intermediates that can be purified and characterized before proceeding, confirming the success of the previous transformation.
Section 3: Structure-Activity Relationships (SAR) and Data
Understanding the relationship between a compound's chemical structure and its biological activity is paramount in drug design. For isoquinolines, SAR studies guide the optimization of lead compounds to enhance potency and selectivity while minimizing off-target effects.
A key area of research involves modifying the isoquinoline core to improve antitubercular activity.[30] Studies on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis have revealed important SAR trends.[30]
Key SAR Insights for Tetrahydroisoquinoline-based Antitubercular Agents:
-
Lipophilicity: A general trend shows that increased lipophilicity correlates with improved potency.[30]
-
Substitution at C5: Large, bulky substituents such as a benzyl group at the 5-position are well-tolerated and can enhance activity.[30]
-
Substitution at N2: The nature of the substituent on the nitrogen atom is critical. Linkers such as -CH₂- or -CONH- are more effective than -CO- or -COCH₂-, suggesting that the precise positioning of a terminal aromatic ring is crucial for target binding.[30]
The following table summarizes hypothetical inhibitory data for a series of isoquinoline derivatives against a cancer cell line, illustrating how structural modifications can impact potency.
| Compound ID | R¹ Substituent (at C1) | R² Substituent (at C7) | IC₅₀ (µM) vs. MCF-7 Cells |
| ISO-001 | H | OCH₃ | 55.2 |
| ISO-002 | Benzyl | OCH₃ | 12.5 |
| ISO-003 | 4-Chlorobenzyl | OCH₃ | 2.8 |
| ISO-004 | Benzyl | OH | 25.1 |
| ISO-005 | 4-Chlorobenzyl | H | 8.9 |
Data is illustrative for SAR discussion purposes.
The data clearly shows that adding a benzyl group at R¹ (ISO-002 vs. ISO-001) significantly improves activity. Further substitution on this benzyl group with an electron-withdrawing chlorine atom (ISO-003) enhances potency even more. The nature of the R² substituent is also important, with a methoxy group (ISO-003) being more favorable than a hydroxyl (ISO-004) or hydrogen (ISO-005) in this series.
Conclusion
The isoquinoline scaffold continues to be a highly productive platform for the discovery of new medicines.[1][31] Its structural rigidity and synthetic tractability allow medicinal chemists to design and create novel compounds with tailored pharmacological profiles. From the multi-target metabolic regulation of berberine to the subtle but potent antimitotic activity of noscapine, isoquinoline-based drugs demonstrate a vast therapeutic potential.[3][7] Future research will undoubtedly uncover new derivatives with enhanced efficacy and novel mechanisms of action, further cementing the isoquinoline core's status as a privileged structure in medicinal chemistry.[2][8]
References
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- STUDIES IN THE POLYOXYPHENOL SERIES: IX. THE SYNTHESIS OF PAPAVERINE AND PAPAVERALDINE BY THE POMERANZ-FRITSCH METHOD. Canadian Science Publishing.
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Methodological & Application
Unlocking Cellular Insights: A Guide to 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid as a Versatile Fluorescent Label
In the dynamic landscape of cellular biology and drug discovery, the ability to visualize and track biomolecules is paramount. Fluorescent labels serve as powerful tools, illuminating the intricate dance of proteins and other cellular components. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid as a novel fluorescent label. Drawing upon established principles of bioconjugation and fluorescence spectroscopy, these notes offer both the theoretical underpinnings and practical protocols to effectively utilize this molecule in your research endeavors.
Introduction: The Promise of an Isoquinoline-Based Fluorophore
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid belongs to the family of N-substituted isoquinoline-1,3-diones. The isoquinoline scaffold is a well-known heterocyclic aromatic compound, and many of its derivatives exhibit intrinsic fluorescence.[1] The core structure of this molecule is anticipated to display deep-blue fluorescence, with excitation and emission properties influenced by its substitution pattern and the surrounding microenvironment.[2][3] The presence of a propanoic acid moiety provides a versatile handle for covalent attachment to a wide range of biomolecules, particularly those bearing primary amine groups.
This guide will explore the fundamental principles governing the use of this compound as a fluorescent label, provide detailed protocols for bioconjugation to proteins, and outline its potential applications in cellular imaging.
Principle of the Method: A Two-Part Strategy for Fluorescent Labeling
The utility of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid as a fluorescent label hinges on two key features: its inherent fluorescence and the reactivity of its terminal carboxylic acid.
1. The Fluorescent Core: The 3,4-dihydroisoquinoline-1,3-dione core is the fluorophoric unit of the molecule. While specific photophysical data for this exact compound are not extensively documented, related isoquinoline derivatives are known to exhibit fluorescence in the blue region of the spectrum, with absorption maxima typically ranging from 358 to 383 nm and emission maxima from 395 to 446 nm.[3] The fluorescence quantum yield, a measure of the efficiency of fluorescence, can be significantly influenced by the nature of the substituents on the isoquinoline ring.[2]
2. The Conjugation Handle: The propanoic acid group provides a carboxylic acid functional group that can be readily coupled to primary amines (e.g., the side chain of lysine residues in proteins or amine-modified oligonucleotides) through the formation of a stable amide bond.[4] This reaction is most commonly achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5][]
The overall workflow for using this fluorescent label can be visualized as a two-stage process: activation of the carboxylic acid and subsequent conjugation to the target biomolecule.
Caption: Workflow for labeling biomolecules.
Photophysical Properties: What to Expect
While the precise spectral characteristics of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid require experimental determination, we can infer its likely properties based on related compounds.
| Property | Expected Range/Characteristic | Rationale/Supporting Evidence |
| Excitation Maximum (λex) | ~350 - 390 nm (UV to near-Visible) | Based on absorption maxima of similar isoquinoline derivatives.[3] |
| Emission Maximum (λem) | ~390 - 460 nm (Violet to Blue) | Emission maxima of related isoquinoline compounds fall within this range.[3] |
| Stokes Shift | Moderate | The difference between excitation and emission maxima is generally moderate for such scaffolds. |
| Quantum Yield (Φ) | Variable (0.20 - 0.90 for related compounds) | Highly dependent on the molecular structure and solvent environment.[2] |
| Solvatochromism | Possible | The fluorescence of isoquinolinium derivatives can be sensitive to solvent polarity.[7] |
Recommendation: It is strongly advised that users experimentally determine the optimal excitation and emission wavelengths for their specific application and buffer conditions using a spectrophotometer or fluorometer.
Application Notes & Protocols
Application 1: Fluorescent Labeling of Proteins
The most direct application of this fluorescent label is the covalent modification of proteins through their primary amine groups. This allows for the visualization of proteins in various assays, such as immunofluorescence, flow cytometry, and western blotting.
Protocol: Covalent Labeling of Proteins using EDC/Sulfo-NHS Chemistry
This protocol outlines a general procedure for conjugating 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid to a protein of interest. Optimization of the molar ratio of dye to protein may be necessary for specific applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or MES)
-
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Fluorophore Stock Solution:
-
Prepare a 10 mM stock solution of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid in anhydrous DMSO or DMF.
-
-
Activation of the Fluorophore:
-
Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in the Activation Buffer. These reagents are moisture-sensitive and should be handled accordingly.
-
In a microcentrifuge tube, combine a desired molar excess of the fluorophore stock solution with the appropriate volumes of EDC and Sulfo-NHS solutions. A 10- to 20-fold molar excess of the dye over the protein is a good starting point.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Add the activated fluorophore solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Conjugate:
-
Remove the unconjugated dye and reaction byproducts by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will typically elute in the void volume.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (usually 280 nm) and the fluorophore's absorbance maximum (to be determined experimentally, but likely around 350-390 nm).
-
Caption: Protein labeling experimental workflow.
Application 2: Live Cell Imaging
N-substituted phthalimide and naphthalimide-based probes have been successfully employed for live cell imaging, often localizing to specific organelles or cellular compartments.[8][9][10][11][12] The 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, due to its lipophilic isoquinoline core, may exhibit affinity for cellular membranes or lipid-rich structures.
Protocol: General Procedure for Live Cell Imaging
This protocol provides a starting point for evaluating the utility of the fluorescent label in live cell imaging. The optimal concentration and incubation time will need to be determined empirically for each cell type and experimental setup.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue-shifted filters)
Procedure:
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the fluorescent label in anhydrous DMSO. Store protected from light at -20°C.
-
-
Cell Seeding:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Dilute the stock solution of the fluorescent label in pre-warmed complete cell culture medium to the desired final concentration. A starting range of 1-10 µM is recommended.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined to maximize signal while minimizing potential cytotoxicity.
-
-
Washing:
-
Remove the labeling medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope. Use the experimentally determined excitation and emission wavelengths. Acquire images in both the fluorescence and brightfield channels.
-
Considerations for Live Cell Imaging:
-
Cytotoxicity: Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the concentration range at which the probe is non-toxic to the cells.
-
Photostability: Assess the photostability of the fluorophore under your imaging conditions to minimize photobleaching.
-
Co-localization: To determine the subcellular localization of the probe, co-stain with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or Hoechst for the nucleus).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/Sulfo-NHS | Use fresh, anhydrous reagents. |
| Presence of primary amines in the buffer | Use an amine-free buffer for protein reconstitution and conjugation. | |
| Suboptimal pH | Ensure the activation step is performed at pH ~6.0 and the coupling step at pH 7.2-7.5. | |
| Protein Precipitation | High degree of labeling | Reduce the molar excess of the fluorescent label. |
| Unfavorable buffer conditions | Ensure the protein is soluble and stable in the chosen buffers. | |
| High Background in Imaging | Incomplete removal of unbound probe | Increase the number of washing steps. |
| Probe aggregation | Centrifuge the diluted probe solution before adding to cells. | |
| No or Weak Fluorescent Signal | Incorrect filter set | Use a filter set that matches the excitation and emission spectra of the fluorophore. |
| Photobleaching | Reduce laser power and/or exposure time. |
Conclusion
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid presents a promising new tool for fluorescent labeling in biological research. Its isoquinoline core provides the basis for fluorescence, while the propanoic acid moiety allows for straightforward conjugation to a variety of biomolecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile fluorescent label in their studies of protein function and cellular processes. As with any novel reagent, empirical optimization will be key to achieving the best results in your specific experimental system.
References
- Hermanson, G. T. (2013).
- Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging. Organic & Biomolecular Chemistry.
- Small-molecule-protein conjugation procedures. Methods in Molecular Biology.
-
Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube. ([Link])
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
- NHS Esters for Antibody Labeling. BOC Sciences.
-
Bioconjugation Part 2-small drug molecule conjugation with proteins. YouTube. ([Link])
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Polymer Scientific.
- Carboxyl-Based Conjugation.
- Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chord
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
- Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Deriv
- A Naphthalimide Based "Turn-ON" Probe for Wash-Free Imaging of Lipid-Droplet in Living Cells With an Excellent Selectivity. ChemBioChem.
- A novel fluorescent probe with large stokes shift based on naphthalimide and phenanthroline for specific detection of Ag+ and its application in living cells imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Amine coupling through EDC/NHS: a practical approach.
- 1,8-Naphthalimide-Substituted BODIPY Dyads: Synthesis, Structure, Properties, and Live-Cell Imaging. Chemistry – An Asian Journal.
- Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. Biosensors.
- Absorption and fluorescence spectra of 1-(isoquinolin-3-yl)azetidin-2-one (3a).
- EDC Product Inform
- Photophysical properties of solutions of 6,7-dimethoxy-3,4-dihydroisoquinoline.
- Fluorescence studies on some 6,7-substituted 3,4-dihydroisoquinolines formed from 3-hydroxytyramine (dopamine) and formaldehyde. Acta Chemica Scandinavica.
- Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Organic & Biomolecular Chemistry.
- Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Organic & Biomolecular Chemistry.
- Photophysical properties of isoquinoline derivatives.
- Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chord
- Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry.
- Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Results in Chemistry.
- Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.
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Isoquinoline. Wikipedia. ([Link])
- Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Altern
- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances.
- Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. Physical Chemistry Chemical Physics.
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Application Note: A Robust Protocol for the Conjugation of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid to Primary Amines
Abstract
The 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid moiety is a critical building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) where it serves as a well-established ligand for the Cereblon (CRBN) E3 ligase. The successful conjugation of this "warhead" to a linker or payload via its terminal carboxylic acid is a pivotal step in the synthesis of these heterobifunctional molecules. This application note provides a comprehensive, field-proven protocol for the efficient coupling of this acid to primary amines. We delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step experimental procedure using the reliable EDC/NHS coupling chemistry, present key parameters for optimization, and provide troubleshooting insights to overcome common challenges.
Introduction and Scientific Principles
The formation of a stable amide bond between a carboxylic acid and a primary amine is one of the most fundamental and frequently employed reactions in drug development and bioconjugation.[1][2] However, the direct condensation of these two functional groups is thermodynamically unfavorable and requires harsh conditions. Therefore, the reaction necessitates the "activation" of the carboxylic acid, a process that converts the hydroxyl group into a better leaving group, making the carboxyl carbon susceptible to nucleophilic attack by the amine.[2][3]
Several classes of coupling reagents have been developed for this purpose, including carbodiimides (e.g., EDC, DCC), and uronium/phosphonium salts (e.g., HATU, HBTU).[1][4]
-
Carbodiimide-Mediated Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficacy and the water-solubility of their byproducts, which simplifies purification.[4][5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate, however, is unstable and can rearrange into an unreactive N-acylurea byproduct.[3]
-
The Role of NHS: To mitigate this side reaction and improve efficiency, an additive such as N-hydroxysuccinimide (NHS) is introduced.[6][7] NHS rapidly traps the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS-ester.[6][7] This semi-stable active ester can then be reacted with a primary amine to form the desired amide bond with high fidelity.[7][8] This two-step, one-pot procedure is the cornerstone of the protocol detailed herein.[2][7]
-
Advanced Reagents: For particularly challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, more potent uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed.[4][9] HATU facilitates the formation of a highly reactive HOAt-ester, which often provides superior yields and faster reaction times.[10][11]
This guide will focus on the robust and cost-effective EDC/NHS method, with notes on when to consider HATU for more demanding applications.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Recommended Purity |
| 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | C₁₂H₁₁NO₄ | 233.22 | 75513-35-8 | >97% |
| Primary Amine Substrate | - | - | - | >98% |
| EDC·HCl (EDAC) | C₈H₁₇N₃·HCl | 191.70 | 25952-53-8 | >98% |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | 6066-82-6 | >98% |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 | >99%, anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, <50 ppm H₂O |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, <50 ppm H₂O |
Equipment: Magnetic stirrer, round-bottom flasks, nitrogen/argon inlet, syringes, standard glassware, rotary evaporator, thin-layer chromatography (TLC) plates, flash chromatography system, LC-MS, NMR.
Detailed Step-by-Step Protocol (EDC/NHS Method)
This protocol assumes a starting scale of 0.5 mmol of the carboxylic acid. Adjust volumes accordingly for different scales.
Reagent Preparation & Reaction Setup
-
Drying: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (1.0 eq, 0.5 mmol, 116.6 mg) in anhydrous DMF (5 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction and minimize side-product formation.
Carboxylic Acid Activation
-
Activator Addition: To the cooled solution, add N-hydroxysuccinimide (NHS) (1.2 eq, 0.6 mmol, 69.1 mg) followed by EDC·HCl (1.2 eq, 0.6 mmol, 115.0 mg).
-
Pre-Activation: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 45-60 minutes. This "pre-activation" step is critical to ensure the complete formation of the NHS-ester before the amine is introduced.[6] Successful formation can be monitored by TLC or LC-MS.
Amine Coupling
-
Amine Addition: In a separate vial, dissolve the primary amine substrate (1.1 eq, 0.55 mmol) in a minimal amount of anhydrous DMF. If the amine is provided as a hydrochloride or other salt, add DIPEA (2.5 eq, 1.25 mmol, 218 µL) to the amine solution to liberate the free base. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the protons generated during the reaction without competing in the coupling.[12][13]
-
Coupling Reaction: Add the amine solution dropwise to the activated acid mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting materials and the formation of the product by TLC (e.g., using 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes) or LC-MS.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for EDC/NHS mediated amide coupling.
Reaction Work-up and Purification
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (50 mL).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
5% aqueous HCl (2 x 25 mL) to remove excess DIPEA and other basic impurities.
-
Saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted NHS and the starting carboxylic acid.
-
Saturated aqueous NaCl (Brine) (1 x 25 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, such as 20% to 100% Ethyl Acetate in Hexanes or 0% to 10% Methanol in DCM, is generally effective.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS/HRMS.
Key Parameters and Troubleshooting
Optimizing amide coupling reactions often requires fine-tuning several parameters. The following table provides guidance on common variables and troubleshooting strategies.
| Parameter | Recommended Range | Rationale & Troubleshooting Tips |
| Solvent | Anhydrous DMF, DCM, THF | Must be aprotic and fully dissolve all reactants. DMF is generally a good starting point due to its high polarity. If solubility is an issue, try a DCM/DMF mixture. |
| Temperature | 0 °C to Room Temp | Activation at 0 °C minimizes side reactions of the EDC reagent.[3] For slow reactions, gentle heating (40-50 °C) after amine addition can be beneficial, but monitor for decomposition. |
| Stoichiometry | Acid (1.0 eq), Amine (1.0-1.2 eq), EDC (1.2-1.5 eq), NHS (1.2-1.5 eq), DIPEA (2.0-3.0 eq, if needed) | A slight excess of the amine and coupling reagents ensures complete consumption of the limiting carboxylic acid. |
| Low Yield | - | Problem: Incomplete reaction. Solution: Confirm the quality of anhydrous solvents and reagents. Extend reaction time. Consider switching to a more powerful coupling reagent like HATU (1.2 eq) with DIPEA (3.0 eq) in DMF.[1] |
| Side Products | - | Problem: Formation of N-acylurea. Solution: Ensure the pre-activation step is allowed sufficient time for full NHS-ester formation before adding the amine. Ensure EDC is added to the acid/NHS mixture, not the other way around. |
| Difficult Substrates | - | Problem: Sterically hindered amines or electron-poor anilines react slowly. Solution: Switch to HATU.[4] Alternatively, converting the acid to an acyl fluoride may be effective for extremely challenging cases.[9] |
Conclusion
The EDC/NHS-mediated coupling protocol described provides a reliable and highly efficient method for conjugating 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid to a wide range of primary amines. By understanding the underlying chemical principles and carefully controlling key reaction parameters, researchers can consistently achieve high yields of the desired amide product. This robust protocol serves as a foundational technique for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation.
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. Retrieved from [Link]
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Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
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Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. Retrieved from [Link]
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Reddit. (2020). amide coupling help. r/Chempros. Retrieved from [Link]
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ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine? Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Gliquidone. PubChem. Retrieved from [Link]
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ACS Publications. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid as a Versatile Linker for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic selection of a chemical linker is paramount in the design of effective bioconjugates, directly influencing the stability, pharmacokinetics, and efficacy of molecules such as Antibody-Drug Conjugates (ADCs).[1] This guide provides a comprehensive technical overview of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid , a heterobifunctional linker featuring a terminal carboxylic acid for covalent attachment and a stable isoquinoline-based core. We will explore its chemical properties, the fundamental principles of its conjugation chemistry, and provide detailed, field-tested protocols for its activation and coupling to amine-containing biomolecules. This document is intended to serve as a practical resource for scientists seeking to incorporate this linker into their research and development workflows, from small-scale protein labeling to the construction of complex therapeutic conjugates.
Introduction to the Linker: Structure and Rationale
Bioconjugation unites distinct molecular entities to create a single construct with combined or novel functionalities.[2] A linker is the chemical bridge that connects these components, and its structure is critical to the success of the final product.[3] 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 75513-35-8) is a non-cleavable linker designed for stability.[4][5] Its architecture consists of two key domains:
-
A Propanoic Acid Terminus (-COOH): This serves as the reactive handle. The carboxylic acid group is a versatile functional group that, upon activation, can readily react with primary amines—such as those on the side chains of lysine residues or the N-terminus of proteins—to form highly stable amide bonds.[6][7]
-
An Isoquinoline Core: The 1,3-dioxo-3,4-dihydroisoquinoline moiety provides a rigid, structurally defined spacer. This core is derived from a class of heterocyclic compounds frequently explored in medicinal chemistry for their potential biological activities and stable scaffolds.[4][8]
The combination of a well-defined reactive group and a stable spacer makes this linker an attractive candidate for applications where conjugate stability is essential, such as in the development of ADCs that rely on the degradation of the antibody backbone to release the payload.[3]
Physicochemical Properties & Design Considerations
A thorough understanding of the linker's properties is essential for designing successful conjugation strategies.
| Property | Value | Source |
| CAS Number | 75513-35-8 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₄ | [5] |
| Molecular Weight | 233.22 g/mol | [4] |
| Reactive Group | Carboxylic Acid (-COOH) | [9] |
| Target Functional Group | Primary Amine (-NH₂) | [10] |
| Resulting Bond | Amide | [6] |
| Cleavability | Non-cleavable | [9] |
Visualization: Linker Structure and Reactive Site
Caption: Structure of the linker highlighting its two main functional domains.
Core Principle: Amine Coupling via Carbodiimide Chemistry
The covalent conjugation of this linker to a biomolecule is not spontaneous. The carboxylic acid must first be "activated" to transform it into a more reactive species that is susceptible to nucleophilic attack by a primary amine. The most robust and widely used method for this is carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).[10][11]
Mechanism of Action:
-
Activation: EDC reacts with the linker's carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[12] This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid and reduce coupling efficiency.
-
Stabilization: To mitigate hydrolysis, NHS is included in the reaction. It rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[12] This semi-stable ester has a sufficient half-life in aqueous buffers to allow for efficient conjugation to the target biomolecule.
-
Conjugation: The NHS ester readily reacts with a primary amine on the target biomolecule (e.g., a lysine residue on an antibody) to form a stable, covalent amide bond, releasing NHS as a byproduct.[6]
Visualization: Two-Step Carboxylic Acid Activation and Coupling
Caption: Reaction scheme for EDC/NHS-mediated activation and amine coupling.
Detailed Protocol: Conjugation to an Antibody
This protocol provides a step-by-step method for conjugating 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid to the lysine residues of a monoclonal antibody (mAb).
Required Materials
-
Antibody: mAb solution (e.g., 2-10 mg/mL) in a phosphate-buffered saline (PBS), pH 7.2-7.5. Ensure the buffer is free of primary amines (e.g., Tris) or azide.
-
Linker: 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS.
-
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).
-
Reaction Buffer: MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 2 M Glycine.
-
Purification System: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO).
Experimental Procedure
Step 1: Preparation of Reagents (Perform Immediately Before Use)
-
Linker Stock Solution: Prepare a 10-20 mM stock solution of the linker in anhydrous DMSO. Vortex to dissolve completely.
-
EDC Stock Solution: Prepare a 100 mM stock solution of EDC in ultrapure water or MES buffer.
-
NHS Stock Solution: Prepare a 100 mM stock solution of NHS (or Sulfo-NHS) in ultrapure water or MES buffer.
-
Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer (MES, pH 6.0) using a desalting column or dialysis. Adjust the final concentration to 2-5 mg/mL. Causality: The optimal pH for EDC activation of carboxyl groups is ~6.0, which minimizes hydrolysis of the O-acylisourea intermediate.[6]
Step 2: Activation of the Linker
-
In a microcentrifuge tube, combine the required volume of the Linker Stock Solution with the Reaction Buffer.
-
Add NHS solution to the linker solution at a 1.2-fold molar excess over the linker.
-
Add EDC solution to the mixture at a 1.2-fold molar excess over the linker.
-
Incubate the activation reaction for 15-30 minutes at room temperature. Causality: This pre-activation step converts the carboxylic acid to the more stable NHS ester before introducing the antibody, which can improve conjugation efficiency and reduce antibody cross-linking by EDC.
Step 3: Conjugation to the Antibody
-
Add the activated linker-NHS ester solution directly to the prepared antibody solution. The final molar ratio of linker to antibody typically ranges from 5:1 to 20:1. This ratio must be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature. Causality: The quenching reagent contains a high concentration of primary amines that react with any remaining NHS-activated linker, preventing further modification of the antibody.
Step 5: Purification of the Antibody-Linker Conjugate
-
Remove unreacted linker and byproducts by purifying the conjugate using a desalting column (for rapid separation) or dialysis.
-
For desalting, equilibrate the column with sterile PBS, pH 7.4. Apply the quenched reaction mixture and collect the protein-containing fractions.
-
For dialysis, transfer the mixture to a dialysis cassette and dialyze against 2-4 L of PBS, pH 7.4, at 4°C with at least three buffer changes over 24-48 hours.
-
After purification, determine the protein concentration using a standard method (e.g., BCA assay or A280 measurement). Store the final conjugate at 4°C (short-term) or -80°C (long-term).
Optimization Parameters
Achieving the desired DAR requires careful optimization. Use the following table as a guide.
| Parameter | Range | Rationale & Considerations |
| Linker:Antibody Ratio | 5:1 to 30:1 (molar) | The primary determinant of the final DAR. Higher ratios increase DAR but also risk of aggregation and loss of antibody function.[13] |
| Reaction pH | 7.0 - 8.0 (conjugation) | While activation is optimal at pH 6.0, the subsequent reaction with lysine amines is more efficient at a slightly basic pH. A compromise of pH 7.2-7.5 is common. |
| Temperature | 4°C to 25°C | Room temperature reactions are faster but may increase the risk of protein degradation. 4°C is gentler but requires longer incubation times. |
| Reaction Time | 1 hour to 24 hours | Must be balanced with reagent stability. Longer times can increase conjugation but also the potential for side reactions or aggregation. |
Visualization: Experimental Workflow for Antibody Conjugation
Caption: Step-by-step workflow for antibody conjugation and characterization.
Characterization of the Final Bioconjugate
Comprehensive analytical characterization is mandatory to ensure the quality, consistency, and performance of the final bioconjugate.[13][14] ADCs, for instance, are complex, heterogeneous mixtures, and their properties must be well-defined.[1]
Key Quality Attributes and Recommended Techniques
| Attribute | Technique | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | Determines the average number of linker molecules conjugated per antibody. This is a critical parameter influencing both efficacy and toxicity.[15] |
| Purity / Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Quantifies the percentage of monomeric conjugate and detects the presence of high molecular weight aggregates, which can affect safety and efficacy.[14] |
| Structural Confirmation | LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the covalent attachment of the linker to the antibody and can provide information on the distribution of conjugated species.[16] |
| Biological Activity | Cell-based Assays, ELISA | Verifies that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Visualization: Logical Flow of Bioconjugate Characterization
Caption: A typical analytical workflow for quality control of a bioconjugate.
Conclusion
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid represents a valuable tool for bioconjugation, offering a stable, non-cleavable linkage through well-established and robust chemical methods. By leveraging standard EDC/NHS activation chemistry, researchers can reliably conjugate this linker to a variety of amine-containing biomolecules. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this linker in diverse applications, from fundamental research to the development of next-generation therapeutics. As with any bioconjugation project, rigorous optimization and thorough characterization are essential to achieving a final product with the desired safety, stability, and efficacy profile.
References
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Title: Perspectives and Characterization on Antibody–Drug Conjugates. Source: LCGC International. URL: [Link]
-
Title: Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Source: PubMed. URL: [Link]
-
Title: Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Source: Analytical Techniques. URL: [Link]
-
Title: Antibody-Drug Conjugate (ADC) Characterization. Source: Beijing Baite Paike Biotechnology Co., Ltd. URL: [Link]
-
Title: Analytical methods for physicochemical characterization of antibody drug conjugates. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Source: Chemical Communications (RSC Publishing). URL: [Link]
-
Title: Labeling Non-Antibody Proteins and Small Molecules: An Advanced Guide. Source: Assay Genie. URL: [Link]
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Title: 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. Source: MySkinRecipes. URL: [Link]
-
Title: Current ADC Linker Chemistry. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Source: PubMed. URL: [Link]
-
Title: ADC Linker Products. Source: Creative Biolabs. URL: [Link]
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- 4. 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid [myskinrecipes.com]
- 5. 75513-35-8|3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 13. adcreview.com [adcreview.com]
- 14. Antibody-Drug Conjugate (ADC) Characterization | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of a Novel Isoquinoline-1,3-dione Derivative
The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] Derivatives of this and the related phthalimide family have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, often stemming from their ability to modulate the function of key enzymes.[2][3][4] Compounds bearing this core structure have been identified as potent inhibitors of various enzyme classes, such as cyclooxygenases (COX), acetylcholinesterase (AChE), and protein kinases.[1][3][5][6]
This document provides detailed application notes and robust protocols for the characterization of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (henceforth referred to as the "test compound") as a potential enzyme inhibitor. While specific biological activities for this exact molecule are not yet extensively documented, its structural similarity to known inhibitors makes it a compelling candidate for screening campaigns. These guidelines are designed for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory profile of this compound against two major classes of enzymes: Proteases and Protein Kinases . The methodologies described herein are foundational and can be adapted to other enzyme targets.
Pillar 1: The Rationale Behind Experimental Design - Core Principles of Enzyme Inhibition Assays
An enzyme inhibition assay is designed to measure the effect of a compound on the catalytic activity of an enzyme.[7] The primary goal is often to determine the concentration of the compound required to reduce enzyme activity by 50%, known as the half-maximal inhibitory concentration (IC50).[8] This value is a critical measure of an inhibitor's potency.
The causality behind our experimental choices rests on creating a self-validating system. A reliable assay must include:
-
Negative Control (Vehicle Control): This contains the enzyme, substrate, and the solvent used to dissolve the test compound (e.g., DMSO). It represents 100% enzyme activity and is the baseline against which inhibition is measured.[9]
-
Positive Control: This includes a known inhibitor of the target enzyme. It validates that the assay is sensitive to inhibition and is performing as expected.[10]
-
Blank Wells: These contain the assay buffer and substrate but no enzyme, to account for any background signal.[9]
By running these controls alongside a dose-response titration of the test compound, we can confidently attribute any observed decrease in signal to the specific inhibitory action of the molecule.
Caption: Generalized workflow for an enzyme inhibition assay.
Application Note 1: Screening for Protease Inhibition
Expertise & Rationale: Proteases are a major class of enzymes involved in physiological processes ranging from digestion to apoptosis and are significant drug targets.[11] Many small molecule inhibitors targeting proteases feature heterocyclic scaffolds capable of forming key interactions within the enzyme's active site. Given the structural motifs within the test compound, evaluating its effect on protease activity is a logical first step in its characterization. We will describe a common and robust method using a fluorogenic peptide substrate.[11][12]
Protocol: Fluorogenic Protease Inhibition Assay
This protocol provides a framework for determining the IC50 value of the test compound against a generic serine or cysteine protease (e.g., Trypsin, Caspase-3). The assay measures the cleavage of a fluorogenic peptide substrate, which generates a quantifiable fluorescence signal.[11]
Materials:
-
Purified Protease of interest
-
Fluorogenic peptide substrate (e.g., containing a 5-FAM/QXL 520 FRET pair)
-
Assay Buffer (optimized for the specific enzyme, e.g., 50 mM Tris, 100 mM NaCl, pH 7.5)
-
Test Compound: 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Known protease inhibitor (Positive Control, e.g., Aprotinin for Trypsin)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilutions: Create a 10-point, 3-fold serial dilution series of the test compound in DMSO. This will be your "100X plate". For example, starting from 10 mM, dilute to 3.33 mM, 1.11 mM, and so on.
-
Enzyme Working Solution: Dilute the purified enzyme stock to a 2X final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Substrate Working Solution: Dilute the fluorogenic substrate stock to a 2X final concentration in Assay Buffer. The concentration should ideally be at or below the Michaelis constant (Km) for the enzyme.
-
-
Assay Setup (in a 96-well plate):
-
Add 1 µL of the serially diluted test compound, DMSO (for vehicle control), or positive control from your 100X plate to the appropriate wells.
-
Add 50 µL of the 2X Enzyme Working Solution to all wells except the "Blank" wells.
-
To the "Blank" wells, add 50 µL of Assay Buffer.
-
Gently tap the plate to mix and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[13][14]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X Substrate Working Solution to all wells. The final reaction volume is now 101 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 485/520 nm for 5-FAM).
-
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the fluorescence vs. time curve (RFU/min).
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[9]
-
Example Data Presentation:
| Compound Conc. (µM) | Avg. Velocity (RFU/min) | % Inhibition |
| 100 | 15.8 | 95.2 |
| 33.3 | 28.4 | 89.1 |
| 11.1 | 65.7 | 74.2 |
| 3.7 | 122.1 | 52.3 |
| 1.23 | 198.9 | 22.1 |
| 0.41 | 245.3 | 4.3 |
| Vehicle (0) | 256.2 | 0.0 |
| Blank | 5.1 | - |
| Calculated IC50: | 4.1 µM |
Application Note 2: Screening for Protein Kinase Inhibition
Expertise & Rationale: Protein kinases are a vast family of enzymes that regulate nearly all aspects of cell life and are among the most important drug targets, particularly in oncology.[8][15] The isoquinoline core is present in some known kinase inhibitors, suggesting that the test compound may interact with the ATP-binding pocket of certain kinases.[5] A luminescence-based assay that quantifies ADP production is a highly sensitive and widely used method for screening kinase inhibitors.[15][16]
Protocol: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Principle)
This protocol outlines a method to measure the activity of a specific kinase (e.g., a cyclin-dependent kinase, CDK) by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[16]
Materials:
-
Purified Kinase of interest (e.g., CDK4/Cyclin D1)
-
Kinase substrate (protein or peptide)
-
ATP (at a concentration near the Km for the kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test Compound: 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
-
Known kinase inhibitor (Positive Control, e.g., Staurosporine)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well white, opaque microplates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound Stock & Dilutions: Prepare a 10 mM stock and a 10-point serial dilution series in 100% DMSO, as described in the protease assay protocol.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific substrate, and ATP in Kinase Assay Buffer. The optimal concentrations of each component should be determined empirically.[15]
-
-
Kinase Reaction Setup (in a 96-well plate):
-
This protocol uses a 10 µL final reaction volume as an example.
-
Add 2.5 µL of the serially diluted test compound (at 4X final concentration) or controls to the appropriate wells.
-
Add 2.5 µL of the kinase (at 4X final concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (at 2X final concentration) to each well.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin to generate a light signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.[16]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control, after subtracting the background signal from "no enzyme" wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[15]
-
Example Data Presentation:
| Compound Conc. (nM) | Avg. Luminescence (RLU) | % Inhibition |
| 10000 | 1,520 | 98.2 |
| 3333 | 3,890 | 95.3 |
| 1111 | 10,550 | 87.3 |
| 370 | 29,870 | 64.1 |
| 123 | 55,430 | 33.5 |
| 41 | 78,910 | 9.7 |
| Vehicle (0) | 87,450 | 0.0 |
| No Enzyme | 850 | - |
| Calculated IC50: | 250 nM |
Visualization of Potential Inhibition Mechanisms
Once a compound is identified as an inhibitor, further kinetic studies can elucidate its mechanism of action (e.g., competitive, non-competitive). This is crucial for understanding how the inhibitor interacts with the enzyme and for guiding further drug development efforts.
Caption: Mechanisms of competitive vs. non-competitive inhibition.
References
-
Protease Assay Services. Reaction Biology. [Link]
-
Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. (2020). Archiv der Pharmazie. [Link]
-
Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. (2020). Archiv der Pharmazie. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]
-
Protease Assays. (2012). Assay Guidance Manual. [Link]
-
Inhibitory Effects of Phthalimide Derivatives on the Activity of the Hepatic Cytochrome P450 Monooxygenases CYP2C9 and CYP2C19. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). La Trobe University. [Link]
-
Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of Chromatography B. [Link]
-
4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). (2008). Journal of Medicinal Chemistry. [Link]
-
Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). Journal of Pharmaceutical Research International. [Link]
-
Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. (2019). Journal of the American Chemical Society. [Link]
-
EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2016). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Protease Assay Kits. Biocompare. [Link]
-
Guidelines for the digestive enzymes inhibition assay. (2020). Food Frontiers. [Link]
-
Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. (2021). International Journal of Pharmaceutical and Biological Sciences. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). Molecules. [Link]
-
Synthesis and biological activity of heteroaryl 3-(1,1-dioxo-2H-(1,2,4)-benzothiadizin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives as hepatitis C virus NS5B polymerase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). Research in Pharmaceutical Sciences. [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2022). Molecules. [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. (2023). ACS Omega. [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances. [Link]
-
Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. (2019). ResearchGate. [Link]
-
3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. MySkinRecipes. [Link]
-
Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. (2024). Molecules. [Link]
-
Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. (2025). European Journal of Medicinal Chemistry. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Peptide Conjugates Using 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of peptide conjugates utilizing the bifunctional linker, 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. This reagent serves as a valuable tool in bioconjugation, enabling the covalent attachment of various payloads to peptides. The isoquinolinedione moiety provides a stable heterocyclic core, while the propanoic acid functional group allows for straightforward coupling to primary amines on a peptide. These application notes offer a comprehensive overview of the chemistry, detailed protocols for synthesis and purification, and characterization methods for the resulting peptide conjugates.
Introduction
Peptide conjugates are a rapidly advancing class of therapeutics and research tools, combining the specificity and biological activity of peptides with the functional properties of other molecules such as cytotoxic drugs, imaging agents, or polymers.[1][2] The design of these conjugates relies heavily on the choice of a suitable linker, which connects the peptide to the payload. An ideal linker should be stable under physiological conditions and allow for efficient and specific conjugation.
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a bifunctional linker that offers a unique combination of a protected amino functionality within a stable heterocyclic ring system and a readily activatable carboxylic acid. The isoquinolinedione structure is a derivative of homophthalic anhydride and provides a robust scaffold. The propanoic acid side chain presents a carboxylic acid that can be activated to form a stable amide bond with a primary amine, such as the N-terminal amine or the side chain of a lysine residue in a peptide.
The use of this linker can be conceptualized in two primary ways: as a permanent part of the conjugate, providing a defined spacing and chemical environment between the peptide and the payload, or as a temporary protecting group for a primary amine that can be introduced into a molecule. This guide will focus on its application as a stable linker.
Chemical Principles and Strategy
The synthesis of a peptide conjugate using 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid involves a two-step conceptual process: activation of the carboxylic acid and subsequent nucleophilic attack by a primary amine of the peptide.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid of the linker is not sufficiently reactive to directly form an amide bond with the amine of a peptide. Therefore, it must first be converted into a more reactive species. This is typically achieved using standard peptide coupling reagents.[1][3] Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions like racemization.[4] The activation results in the formation of a highly reactive intermediate, such as an O-acylisourea or an active ester, which is readily susceptible to nucleophilic attack.[5]
Step 2: Amide Bond Formation
The activated linker is then reacted with the peptide. The primary amino group of the peptide (either the N-terminus or the ε-amino group of a lysine residue) acts as a nucleophile, attacking the activated carbonyl carbon of the linker. This results in the formation of a stable amide bond, covalently linking the peptide to the 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid moiety.
Experimental Protocols
Protocol 1: Activation of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid
This protocol describes the formation of the N-hydroxysuccinimide (NHS) ester of the linker, a stable and commonly used activated intermediate.
Materials:
-
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere of argon or nitrogen.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the DCC solution to the linker/NHS solution dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours or overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
The filtrate containing the activated NHS ester of the linker can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: DCC and the activated NHS ester are sensitive to moisture, which can lead to hydrolysis and reduce the yield.
-
Inert Atmosphere: Prevents side reactions with atmospheric components.
-
Low Temperature (0 °C): The addition of DCC is exothermic. Starting at a low temperature helps to control the reaction rate and minimize side reactions.
-
NHS Additive: NHS is used to form a more stable and selective active ester, which reduces the risk of racemization if the linker were chiral and improves coupling efficiency.[4]
Protocol 2: Conjugation of the Activated Linker to a Peptide
This protocol outlines the reaction of the pre-activated linker with a peptide containing a primary amine.
Materials:
-
Activated 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (e.g., NHS ester from Protocol 1)
-
Peptide with a free primary amine (N-terminus or Lysine side chain)
-
Anhydrous DMF or a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for reactions in organic solvents)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the peptide in a suitable solvent. For reactions in an organic solvent, use anhydrous DMF. For aqueous conditions, use a buffer such as PBS at a pH of 7.4-8.0.
-
If using an organic solvent, add DIPEA (2-3 eq) to the peptide solution to act as a non-nucleophilic base.
-
Dissolve the activated linker (1.5-2.0 eq) in the same solvent.
-
Slowly add the activated linker solution to the peptide solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight. The reaction progress can be monitored by analytical techniques such as HPLC.
-
Once the reaction is complete, the crude peptide conjugate is ready for purification.
Causality Behind Experimental Choices:
-
pH Control (Aqueous): The amino group of the peptide needs to be in its unprotonated, nucleophilic form to react. A pH between 7.4 and 8.0 ensures a sufficient concentration of the free amine.
-
DIPEA (Organic): In organic solvents, a non-nucleophilic base is required to deprotonate the ammonium salt of the peptide's N-terminus or lysine side chain, rendering it nucleophilic.
-
Excess Linker: A slight excess of the activated linker is used to drive the reaction to completion.
Purification and Characterization
Purification
The purification of the peptide conjugate is crucial to remove unreacted peptide, excess linker, and other byproducts. The most common method for peptide conjugate purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[6][7]
Table 1: Typical RP-HPLC Conditions for Peptide Conjugate Purification
| Parameter | Condition |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient from low %B to high %B (e.g., 5% to 95% B over 30-60 minutes) |
| Detection | UV absorbance at 220 nm (peptide backbone) and 280 nm (if Trp or Tyr are present) |
The conjugate, being more hydrophobic than the unreacted peptide due to the addition of the linker, will typically have a longer retention time on the RP-HPLC column. Fractions are collected and analyzed for purity. Pure fractions are then pooled and lyophilized to obtain the final product.
Characterization
The identity and purity of the final peptide conjugate should be confirmed using appropriate analytical techniques.
Table 2: Recommended Characterization Techniques for Peptide Conjugates
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess purity | A single, sharp peak at a retention time different from the starting peptide. |
| Mass Spectrometry (MS) | Confirm identity and molecular weight | The observed mass should match the calculated mass of the peptide conjugate. |
| NMR Spectroscopy | Structural elucidation | Provides detailed structural information, confirming the covalent linkage. |
| UV-Vis Spectroscopy | Quantification | Can be used for concentration determination if the linker or payload has a distinct chromophore. |
Visualization of the Workflow
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for peptide conjugate synthesis.
Diagram 2: Chemical Reaction Scheme
Caption: General reaction scheme for conjugation.
(Note: The images in the reaction scheme are placeholders and would be replaced with actual chemical structures in a final document.)
Troubleshooting and Considerations
-
Low Conjugation Yield:
-
Ensure the linker is properly activated. Verify the quality of coupling reagents.
-
Confirm the pH of the reaction buffer is optimal for the free amine.
-
Increase the molar excess of the activated linker.
-
Check the purity of the peptide.
-
-
Multiple Conjugation Products:
-
If the peptide has multiple primary amines (e.g., N-terminus and several lysines), multiple conjugations can occur. For site-specific conjugation, orthogonal protecting group strategies are necessary during peptide synthesis to ensure only one amine is available for reaction.
-
-
Hydrolysis of Activated Linker:
-
Perform reactions under anhydrous conditions when using organic solvents.
-
Use the activated linker promptly after its preparation.
-
Conclusion
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a promising bifunctional linker for the synthesis of well-defined peptide conjugates. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this reagent in their work. As with any chemical synthesis, optimization of reaction conditions for the specific peptide and payload is recommended to achieve the best results. The robust nature of the isoquinolinedione scaffold and the straightforward chemistry of amide bond formation make this linker an attractive option for the development of novel peptide-based therapeutics and diagnostics.
References
-
University of Calgary. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Allery, C. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube. [Link]
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]
- Hancock, W. S. (n.d.). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. In Methods in Molecular Biology. Humana Press.
Sources
Application Notes and Protocols for EDC/NHS Coupling of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and technical guidance for the covalent coupling of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid to primary amine-containing molecules using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method is fundamental in medicinal chemistry and drug development for the synthesis of novel conjugates, prodrugs, and functionalized materials. The following sections will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and offer insights into reaction optimization and product purification.
Introduction to EDC/NHS Coupling Chemistry
The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of synthetic chemistry. Carbodiimide-mediated coupling is a widely adopted method due to its efficiency and mild reaction conditions, which are often compatible with sensitive functional groups.[1] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, is particularly prevalent in both biological and small molecule chemistry.[1][2]
The reaction proceeds through the activation of the carboxyl group of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid by EDC, forming a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid.[1] To mitigate this, N-hydroxysuccinimide (NHS) is introduced as a stabilizing agent. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1] This semi-stable intermediate can then efficiently react with a primary amine to yield the desired amide conjugate, with the release of NHS.[2]
Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process that facilitates the formation of a stable amide bond.
Figure 1: General reaction scheme for EDC/NHS-mediated amide bond formation.
Experimental Protocol
This protocol provides a general framework for the coupling of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid with a generic primary amine. Optimization of reactant stoichiometry, reaction time, and temperature may be necessary for specific substrates.
Materials and Reagents
-
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (MW: 233.22 g/mol )[3][4]
-
Primary amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Step-by-Step Procedure
1. Reagent Preparation and Reaction Setup:
-
Ensure all glassware is dry and the reaction is set up under an inert atmosphere to minimize hydrolysis of the active intermediates.
-
In a reaction vessel, dissolve 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. The concentration should be adjusted based on the solubility of the reactants, typically in the range of 0.1-0.5 M.
-
Stir the solution at room temperature until all solids are dissolved.
2. Activation of the Carboxylic Acid:
-
To the stirred solution, add EDC-HCl (1.2 equivalents) portion-wise at 0 °C (ice bath). The reaction is often initiated at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[5]
3. Amine Coupling:
-
Dissolve the primary amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
If the primary amine is in its salt form (e.g., hydrochloride), a non-nucleophilic base such as TEA or DIPEA (1.5-2.0 equivalents) can be added to the reaction mixture to neutralize the acid and facilitate the coupling.
-
Let the reaction stir at room temperature for 2-24 hours. The optimal reaction time will depend on the reactivity of the specific amine.
4. Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system should be developed to distinguish between the starting materials and the product. The disappearance of the starting carboxylic acid is a good indicator of reaction completion.
5. Work-up and Purification:
-
Upon completion, the reaction mixture can be quenched by the addition of a small amount of water to hydrolyze any remaining active esters.
-
The solvent (DMF) can be removed under reduced pressure.
-
The crude product can be purified using standard techniques such as silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[6] The choice of purification method will depend on the properties of the final conjugate.[6]
Quantitative Data Summary
| Reagent | Molar Equivalents | Notes |
| 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | 1.0 | The limiting reagent. |
| EDC-HCl | 1.2 - 1.5 | A slight excess is used to ensure complete activation. |
| NHS | 1.2 - 1.5 | Used in slight excess to favor the formation of the NHS ester. |
| Primary Amine | 1.0 - 1.2 | A slight excess can be used to drive the reaction to completion. |
| Base (optional) | 1.5 - 2.0 | Used if the amine is in a salt form. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the EDC/NHS coupling protocol.
Causality and Scientific Integrity
-
Choice of Solvent: Anhydrous aprotic solvents like DMF are crucial to prevent the premature hydrolysis of the EDC reagent and the O-acylisourea intermediate, thereby maximizing the coupling efficiency.[7]
-
Role of NHS: The inclusion of NHS is critical for converting the highly reactive and unstable O-acylisourea intermediate into a more stable NHS ester.[1] This increased stability allows for a more controlled and efficient reaction with the primary amine, ultimately leading to higher yields of the desired amide product.
-
Temperature Control: Initiating the EDC addition at 0°C helps to manage any initial exothermicity of the reaction. The subsequent reaction at room temperature provides sufficient energy for the coupling to proceed at a reasonable rate without promoting significant degradation of the reactants or intermediates.
-
Stoichiometry: Using a slight excess of the coupling reagents (EDC and NHS) and the amine can help to drive the reaction towards completion, ensuring a higher conversion of the starting carboxylic acid.[8]
-
Quenching and Work-up: Quenching the reaction with water is an important step to deactivate any unreacted NHS esters, preventing the formation of unwanted side products during the work-up and purification stages.[9]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of EDC, NHS, and the amine. Optimizing the reaction time and temperature may also be beneficial. Ensure that all reagents and solvents are anhydrous.
-
Side Reactions: The formation of an N-acylurea byproduct can sometimes occur, especially if the O-acylisourea intermediate rearranges before reacting with NHS or the amine.[10] The formation of anhydrides from the reaction of the activated carboxyl group with another molecule of the starting carboxylic acid is also a possibility.[11][12] Careful control of reaction conditions and stoichiometry can minimize these side reactions.
-
Purification Challenges: The urea byproduct formed from EDC is often soluble in aqueous and organic solvents, which can complicate purification.[1] Purification by column chromatography or HPLC is generally effective in separating the desired product from these byproducts.[6]
References
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Fomin, M. (2023, June 9). What are the best conditions for EDC coupling of 2 small molecules? ResearchGate. Retrieved from [Link]
-
bioRxiv. (2020, April 14). Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties. Retrieved from [Link]
-
Morbioli, G. G. (2020, February 25). How can i separate main product from the reaction of EDC/HOBt or EDC/NHS? ResearchGate. Retrieved from [Link]
-
Langmuir. (2017). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Retrieved from [Link]
-
Reddit. (2023, March 11). EDC coupling for affinity resin prep. r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
RSC Publishing. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Retrieved from [Link]
-
Abilash, G. (2017, December 1). How to do EDC- sulfo NHS activation of small molecules with COOH group? ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. PubChem. Retrieved from [Link]
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ResearchGate. (2025, August 7). Amidoalkylation of heteroaromatic compounds with adducts of acyl chlorides and 3,4-dihydroisoquinoline and isoquinoline. Retrieved from [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid. PubChem. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. Retrieved from [Link]
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Fluorescent Properties and Applications of 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid Derivatives
An Application and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid scaffold represents a promising class of fluorophores derived from the isoquinoline core.[1][2][3] These compounds possess intrinsic photophysical properties that make them suitable for development as fluorescent probes for biological and materials science applications.[4] This guide provides a comprehensive overview of the synthesis, photophysical characterization, and application of these derivatives. We present detailed, field-tested protocols for their preparation, the rigorous determination of their fluorescent properties, including quantum yield, and their practical application in live-cell imaging. The methodologies are designed to be self-validating, ensuring researchers can confidently synthesize and apply these versatile fluorescent molecules.
Synthesis of a Representative Derivative
The core structure is typically synthesized via the condensation of homophthalic anhydride with an appropriate amino acid, in this case, β-alanine, to yield the target N-substituted isoquinolinedione. This approach is versatile and can be adapted to create a library of derivatives by using substituted anhydrides or different amino acids.
Protocol 1.1: Synthesis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
This protocol describes a robust method for synthesizing the parent compound. The rationale for using a high-boiling point solvent like glacial acetic acid is to provide the necessary thermal energy to drive the condensation and subsequent cyclization/dehydration, while also serving as a suitable reaction medium.
Materials:
-
Homophthalic anhydride
-
β-alanine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine homophthalic anhydride (1.0 eq), β-alanine (1.1 eq), and glacial acetic acid (50 mL).
-
Reflux: Place the flask in a heating mantle on a stirrer, attach the reflux condenser, and bring the mixture to a gentle reflux (~118°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring to induce precipitation.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with cold deionized water (3 x 30 mL) and cold ethanol (2 x 20 mL) to remove unreacted starting materials and acetic acid.
-
Recrystallization (Self-Validation): The trustworthiness of subsequent experiments relies on the purity of the compound. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to obtain a pure, crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.
Photophysical Characterization
Accurate characterization of the fluorescent properties is critical for evaluating the potential of a new probe. The following protocols outline the steps for determining key photophysical parameters.
Protocol 2.1: Sample Preparation
Causality: The choice of solvent can significantly impact fluorescent properties due to solvatochromic effects. It is crucial to use spectroscopic grade solvents to avoid interference from fluorescent impurities. Stock solutions in DMSO are common for water-insoluble compounds, but the final concentration of DMSO in aqueous buffers should be kept low (<1%) to minimize solvent effects on biological systems.
-
Prepare a 10 mM stock solution of the purified compound in a suitable solvent (e.g., DMSO or ethanol).
-
From the stock solution, prepare a 1 mM intermediate solution in the solvent of choice for analysis (e.g., phosphate-buffered saline (PBS) pH 7.4, ethanol, acetonitrile).
-
Prepare a series of working solutions by diluting the intermediate solution for subsequent absorbance and fluorescence measurements.
Protocol 2.2: Absorbance and Emission Spectroscopy
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum of a dilute solution (e.g., 10 µM) of the compound from 250 nm to 600 nm. Identify the wavelength of maximum absorbance (λmax).
-
Using a fluorometer, excite the same solution at its λmax.
-
Record the fluorescence emission spectrum, scanning from a wavelength ~10 nm above the excitation wavelength to 700 nm. Identify the wavelength of maximum emission (λem).
-
Calculate Stokes Shift: The Stokes shift, an indicator of the energy difference between absorption and emission, is a critical parameter. It is calculated as:
-
In nanometers (nm): Stokes Shift = λem - λmax
-
In wavenumbers (cm⁻¹), which is more physically meaningful: Stokes Shift = (1/λmax - 1/λem) x 10⁷
-
Protocol 2.3: Determination of Relative Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and is the most direct measure of a fluorophore's brightness.[5][6] The comparative method is a reliable technique that uses a well-characterized standard.[6][7]
Materials:
-
Test compound solution series (5-6 concentrations).
-
Quantum yield standard solution series (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.546).
-
Spectroscopic grade solvent.
-
UV-Vis Spectrophotometer and Fluorometer.
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions for both the test compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1, and ideally in the 0.02-0.05 range, to ensure linearity and avoid inner-filter effects.[8]
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength (e.g., 350 nm).
-
Measure Fluorescence: Under identical experimental conditions (excitation wavelength, slit widths), record the fluorescence emission spectrum for each solution.
-
Integrate Intensity: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data (Self-Validation): For both the test compound and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis). The linearity of these plots validates the data, confirming adherence to the Beer-Lambert law in the tested concentration range.
-
Calculate Quantum Yield: Determine the gradient (slope, m) of the straight line for both plots. The quantum yield of the test compound (ΦX) is calculated using the following equation:[6]
ΦX = ΦST * (mX / mST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the standard.
-
mX and mST are the gradients for the test compound and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test and standard solutions (if the solvents are the same, this term equals 1).
-
Data Summary
Proper data organization is key to comparing different derivatives.
| Derivative | λabs_max (nm) | λem_max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Compound A (Parent) | 355 | 430 | 4980 | 0.25 |
| Compound B (-NO₂) | 370 | 480 | 5650 | 0.08 |
| Compound C (-OCH₃) | 350 | 420 | 4870 | 0.45 |
| Note: Data are representative and for illustrative purposes. |
Application in Live-Cell Imaging
The utility of these compounds as fluorescent probes can be demonstrated by their ability to stain and visualize cellular structures.[9] This protocol provides a general method for live-cell imaging.
Protocol 3.1: Cell Culture and Probe Preparation
-
Cell Culture: Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes appropriate for microscopy. Seed cells to achieve 60-70% confluency on the day of imaging.
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of the fluorescent derivative in sterile, cell-culture grade DMSO.
-
Staining Solution: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium or an imaging buffer like Hanks' Balanced Salt Solution (HBSS) to the desired final concentration.[10]
-
Causality (Optimization): The optimal concentration and incubation time must be determined empirically. Start with a concentration range of 1-10 µM and an incubation time of 15-30 minutes. High concentrations can lead to cytotoxicity or aggregation artifacts, while short incubation times may result in insufficient signal.[11]
-
Protocol 3.2: Staining and Fluorescence Microscopy
-
Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells in a controlled environment (37°C, 5% CO₂) for the predetermined optimal time (e.g., 20 minutes).
-
Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove excess, unbound probe, which is crucial for reducing background fluorescence.[10]
-
Imaging: Mount the dish on the stage of a fluorescence microscope equipped with an appropriate filter set (e.g., DAPI or custom set matching the probe's spectra).
-
Image Acquisition: Acquire images using the lowest possible excitation light intensity and shortest exposure time that provide a good signal-to-noise ratio. This minimizes phototoxicity and photobleaching, allowing for longer-term observation.[11]
-
Control (Self-Validation): Always image a sample of unstained cells under the same conditions to assess the level of cellular autofluorescence and establish a baseline for background signal.
References
-
Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media. [Link]
-
The Royal Society of Chemistry. (n.d.). Determination of quantum yields. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Quantum yield. [Link]
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent. [Link]
-
Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Resch-Genger, U., Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Geddes, C.D., Lakowicz, J.R. (eds) Topics in Fluorescence Spectroscopy. Springer, Boston, MA. [Link]
-
Leica Microsystems. (2024). Optimizing live-cell imaging: From probe to FLIM-STED integration. YouTube. [Link]
-
Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217–224. [Link]
-
Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]
-
Ciaffoni, N., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemistryOpen, 10(5), 586-591. [Link]
-
Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. ResearchGate. [Link]
-
Ciaffoni, N., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. PMC. [Link]
-
Zhang, X., et al. (2020). Organic fluorescent probes for live-cell super-resolution imaging. Frontiers of Chemical Science and Engineering, 14, 858–876. [Link]
-
Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed. [Link]
-
Li, H., et al. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 27(19), 6534. [Link]
-
Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10731-10741. [Link]
-
Fathalla, W., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 23(11), 2993. [Link]
-
Pawar, K., et al. (2025). Quinoline-Based Fluorescent Probe for Various Applications. In Small Organic Molecules-Based Fluorescent Biosensors and their Applications. CRC Press. [Link]
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Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]
-
Kumar, R., et al. (2024). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 17(7), 105953. [Link]
-
Fathalla, W., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]
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Klonkowski, A. M., et al. (2007). Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. Journal of Fluorescence, 17, 51–58. [Link]
-
Firdaus, F., et al. (2021). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences, 20, 1325-1335. [Link]
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Labeling proteins with 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
An in-depth guide to the principles, applications, and protocols for labeling proteins using an N-hydroxysuccinimide (NHS) ester derivative of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
Introduction: Covalent Labeling of Proteins
The covalent modification of proteins is a cornerstone of modern biochemical and therapeutic research. The ability to attach specific molecular tags, such as fluorophores, biotin, or drug molecules, to a protein of interest enables a deeper understanding of its function, localization, and interactions. Amine-reactive labeling, which primarily targets the primary amines on the N-terminus and the side chains of lysine residues, is one of the most common and robust methods for protein conjugation.[1][2][3][4] This is due to the prevalence and accessibility of lysine residues on the surface of most proteins.[1][2]
This application note provides a detailed guide to the use of Succinimidyl 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoate , an NHS ester, for the efficient and stable labeling of proteins. We will delve into the underlying chemical principles, provide a comprehensive step-by-step protocol, and discuss the critical methods for characterizing the resulting protein conjugate.
Mechanism of Amine-Reactive Labeling
The labeling process relies on the reaction between the N-hydroxysuccinimide (NHS) ester of the labeling reagent and the primary amines of the protein. NHS esters are highly reactive towards nucleophilic primary amines, leading to the formation of a stable amide bond.[3][5][6] This reaction is efficient under physiological to slightly alkaline conditions (pH 7.2-9.0).[6][7] The N-hydroxysuccinimide is released as a byproduct.[6]
It is important to note that hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and its rate increases with higher pH.[6] Therefore, careful control of the reaction conditions is crucial for achieving optimal labeling efficiency.
Figure 1: General workflow of protein labeling.
Experimental Protocol: Protein Labeling
This protocol provides a general guideline for labeling a generic protein with Succinimidyl 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoate. Optimization may be required for specific proteins and applications.
Materials and Reagents
-
Protein of interest
-
Succinimidyl 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[8] or 50 mM sodium borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Procedure
-
Prepare the Protein Solution:
-
Prepare the Labeling Reagent Stock Solution:
-
Labeling Reaction:
-
Add the labeling reagent stock solution to the protein solution. The molar ratio of labeling reagent to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[5]
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
Figure 2: Step-by-step experimental workflow for protein labeling.
Characterization of the Labeled Protein
After purification, it is essential to characterize the protein conjugate to confirm successful labeling and determine the degree of labeling (DOL), which is the average number of label molecules per protein molecule.
| Technique | Purpose | Information Obtained |
| UV-Vis Spectroscopy | Determine protein concentration and DOL. | By measuring the absorbance at 280 nm (for the protein) and the specific wavelength for the label, the DOL can be calculated.[12] |
| SDS-PAGE | Assess purity and confirm conjugation. | A shift in the molecular weight of the labeled protein compared to the unlabeled protein can indicate successful labeling. |
| Mass Spectrometry (MS) | Precise determination of DOL and identification of labeled sites. | ESI-MS can provide a distribution of labeled species and the exact mass of the conjugate.[12][13] |
| Chromatography (e.g., RP-HPLC, IEX) | Assess purity and heterogeneity of the conjugate. | Can separate different labeled species and isomers.[13][14] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Protein concentration is too low.- pH of the reaction buffer is not optimal.- Labeling reagent has hydrolyzed. | - Concentrate the protein solution.- Ensure the pH is between 8.3 and 8.5.- Prepare fresh labeling reagent stock solution in anhydrous solvent. |
| Protein Precipitation | - High concentration of organic solvent from the labeling reagent stock.- The label alters the protein's solubility. | - Use a more concentrated stock solution to minimize the volume of organic solvent.- Perform a buffer exchange after labeling. |
| High Background Signal | - Incomplete removal of unreacted labeling reagent. | - Optimize the purification step, for example, by using a longer size-exclusion column. |
Conclusion
Labeling proteins with Succinimidyl 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoate is a straightforward and effective method for creating stable protein conjugates. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can achieve efficient and specific labeling for a wide range of applications in basic research and drug development. The protocols and characterization methods outlined in this guide provide a solid foundation for the successful implementation of this powerful bioconjugation technique.
References
-
Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry. [Link]
-
Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC - NIH. [Link]
-
Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. [Link]
-
NHS ester protocol for labeling proteins. Abberior. [Link]
-
Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. STAR Protocols. [Link]
-
Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Analysis and characterization of protein-drug conjugates?. ResearchGate. [Link]
-
Tagging and Labelling Proteins for Purification and Tracking. YouTube. [Link]
-
Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central. [Link]
-
Protein Conjugates. BioProcess International. [Link]
-
Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates. PMC - PubMed Central. [Link]
Sources
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. biotium.com [biotium.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors from 3,4-Dihydroisoquinoline Derivatives
Abstract
The 3,4-dihydroisoquinoline scaffold is a "privileged" heterocyclic motif, forming the structural core of numerous synthetic compounds and natural products with a wide array of biological activities.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the systematic approach to designing and developing potent and selective enzyme inhibitors based on this versatile scaffold. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for synthesis and screening, and explore the iterative process of structure-activity relationship (SAR) optimization. This document aims to be a practical resource, bridging foundational chemistry with advanced pharmacological applications.
Introduction: The 3,4-Dihydroisoquinoline Scaffold as a Pharmacophore
Isoquinoline and its derivatives are a significant class of compounds, both naturally occurring and synthetic, demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2] The 3,4-dihydroisoquinoline core, in particular, offers a rigid and tunable three-dimensional structure, making it an ideal starting point for designing molecules that can fit into the active sites of various enzymes with high specificity. Its synthetic tractability allows for systematic modifications to explore the chemical space and optimize interactions with the target protein.
A multitude of enzymes have been successfully targeted by inhibitors bearing the 3,4-dihydroisoquinoline scaffold. This guide will focus on providing practical insights and protocols for a selection of these, highlighting the diversity of applications for this chemical class.
Key Enzyme Targets & Therapeutic Rationale
The versatility of the 3,4-dihydroisoquinoline scaffold is demonstrated by the broad spectrum of enzymes it can inhibit. Below is a summary of key targets and the therapeutic relevance of their inhibition.
| Enzyme Target | Therapeutic Area | Rationale for Inhibition | Key Derivative Class |
| PARP (Poly(ADP-ribose) polymerase) | Oncology | PARP is crucial for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality.[3][4] | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides |
| Cholinesterases (AChE & BuChE) | Neurodegenerative Diseases | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases acetylcholine levels in the brain, a key strategy in managing Alzheimer's disease.[5][6] | 3,4-Dihydroisoquinoline-3-carboxylic acids |
| Tubulin | Oncology | Inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] | 1,4-Disubstituted-3,4-dihydroisoquinolines |
| STING (Stimulator of interferon genes) | Inflammatory Diseases | Overactivation of the STING pathway can lead to excessive inflammation. Inhibitors can mitigate autoimmune and autoinflammatory conditions.[7] | 3,4-Dihydroisoquinoline-2(1H)-carboxamides |
| PDE4 (Phosphodiesterase 4) | Inflammatory Diseases | PDE4 degrades the second messenger cAMP. Inhibitors increase cAMP levels, leading to a reduction in inflammatory responses.[8] | 1-Phenyl-3,4-dihydroisoquinoline amides |
General Workflow for Inhibitor Development
The development of a novel enzyme inhibitor is a systematic process that integrates chemical synthesis, biological screening, and computational modeling. The following workflow represents a typical cycle in a drug discovery campaign centered on the 3,4-dihydroisoquinoline scaffold.
Caption: A generalized workflow for the development of 3,4-dihydroisoquinoline-based enzyme inhibitors.
Synthesis Protocols
A cornerstone of developing 3,4-dihydroisoquinoline derivatives is a robust and flexible synthetic strategy. The Bischler-Napieralski reaction is a classical and widely used method for the cyclization step to form the core structure.[5][9]
Protocol 4.1: General Synthesis of 3,4-Dihydroisoquinoline-3-carboxylic Acid Derivatives
This protocol is adapted from methodologies used to create derivatives with neuroprotective potential.[5]
Objective: To synthesize a series of substituted 3,4-dihydroisoquinoline-3-carboxylic acids for screening against cholinesterases and D-amino acid oxidase.
Materials:
-
Substituted benzyl chlorides
-
Dibenzyl formamidomalonate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (MeCN)
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve the substituted benzyl chloride (1.0 eq) and dibenzyl formamidomalonate (1.1 eq) in acetone.
-
Add anhydrous K₂CO₃ (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the alkylated malonate derivative.
-
-
Cyclization (Bischler-Napieralski Reaction):
-
Dissolve the purified alkylated malonate (1.0 eq) in anhydrous acetonitrile.
-
Slowly add POCl₃ (3.0-5.0 eq) to the solution at 0 °C.
-
Warm the reaction to 70-95 °C and stir for 4-8 hours. Monitor by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline derivative.
-
-
Deprotection:
-
Dissolve the cyclized product (1.0 eq) in anhydrous dichloromethane at -78 °C.
-
Add a solution of BBr₃ (3.0 eq) in dichloromethane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with methanol.
-
Remove the solvent under reduced pressure. The final product may require purification by ion-exchange chromatography due to its high polarity.[5]
-
Biochemical Assay Protocols
Once a library of compounds has been synthesized, they must be screened for inhibitory activity against the target enzyme.
Protocol 5.1: Screening for Cholinesterase Inhibition
This protocol is based on the widely used Ellman's method, which provides a colorimetric readout for enzyme activity.
Objective: To determine the in vitro inhibitory activity of synthesized 3,4-dihydroisoquinoline derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Materials:
-
AChE (from electric eel) and BuChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the inhibitor compounds in DMSO, then dilute further in phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of inhibitor solution (or buffer/DMSO for control)
-
10 µL of enzyme solution (AChE or BuChE)
-
-
Mix and pre-incubate the plate at 37 °C for 15 minutes.
-
-
Initiating the Reaction:
-
Add 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BuChE) to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening will identify "hit" compounds. The next crucial phase is to understand how the chemical structure of the inhibitors relates to their biological activity, allowing for the rational design of more potent and selective molecules.
Case Study: PARP Inhibitors based on the 1-Oxo-3,4-dihydroisoquinoline Scaffold
Studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have provided valuable SAR insights for PARP inhibition.[3][10] These compounds are designed to mimic the nicotinamide moiety of NAD+, competing with it for the NAD+-binding site of PARP enzymes.[4]
Caption: Key SAR points for 1-Oxo-3,4-dihydroisoquinoline-based PARP inhibitors. (Note: Image is a placeholder).
Optimization Strategy:
-
Amide Side Chain (R1): Iterative synthesis and testing of various amines to form the carboxamide have shown that bulky and conformationally flexible groups, such as a [1,4'-bipiperidine]-1'-carbonyl moiety, can lead to potent inhibition.[10]
-
Aromatic Ring Substitution (R2): Introduction of a fluorine atom at the 7-position of the dihydroisoquinolone core has been shown to be advantageous, potentially improving metabolic stability and cell permeability.[10]
-
Position 3 Substitution (R3): While many initial leads were unsubstituted at this position, exploring small alkyl or cycloalkyl groups can modulate selectivity between different PARP family members.[11]
By systematically applying these SAR insights, researchers can refine hit compounds into lead candidates with improved potency, selectivity, and drug-like properties.
Conclusion
The 3,4-dihydroisoquinoline scaffold remains a highly valuable starting point for the development of novel enzyme inhibitors. Its synthetic accessibility and structural rigidity provide a solid foundation for applying modern drug design principles. By combining rational design, efficient synthesis, robust biochemical screening, and iterative SAR analysis, researchers can effectively harness the potential of this privileged structure to create potent and selective modulators of enzyme activity for a wide range of therapeutic applications.
References
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (Source: ResearchGate) [Link][3][10]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (Source: NIH) [Link][4][10]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (Source: Semantic Scholar) [Link][2]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (Source: NIH) [Link][4]
-
New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (Source: NIH) [Link][5]
-
Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. (Source: PubMed) [Link][7]
-
Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 3a-aj. (Source: ResearchGate) [Link][11]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: RSC Publishing) [Link][9][12]
-
New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. (Source: PubMed) [Link][6]
-
Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification. (Source: PubMed) [Link][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
Welcome, researchers and chemists, to our dedicated technical support guide for the synthesis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. This resource is designed to provide you with in-depth troubleshooting advice, optimized protocols, and a deeper understanding of the reaction intricacies to improve your synthetic outcomes.
Introduction to the Synthesis
The synthesis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is most commonly achieved through the condensation reaction between homophthalic anhydride and β-alanine. This reaction involves the nucleophilic attack of the amino group of β-alanine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring. While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
A1: The reaction proceeds via a two-step mechanism. First, the primary amine of β-alanine acts as a nucleophile and attacks one of the carbonyl groups of homophthalic anhydride, leading to the opening of the anhydride ring to form an intermediate amic acid. Subsequently, upon heating, this intermediate undergoes intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen on the remaining carboxylic acid, eliminating a molecule of water to form the stable five-membered imide ring of the desired product.
Q2: Are there any alternative synthetic routes?
A2: While the direct condensation of homophthalic anhydride and β-alanine is the most common and atom-economical approach, alternative multi-step routes could be envisioned. For instance, one could first protect the carboxylic acid of β-alanine, react the amino group with homophthalic anhydride, and then deprotect the acid. However, this adds steps and complexity, making the direct condensation preferable for efficiency.
Q3: What are the key safety precautions for this synthesis?
A3: Homophthalic anhydride can be irritating to the skin, eyes, and respiratory tract. It is advisable to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If conducting the reaction at elevated temperatures, be mindful of hot surfaces and potential pressure buildup if the reaction is performed in a sealed vessel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of Starting Materials or Product: Excessive temperature or prolonged reaction time, especially in the presence of impurities. 3. Poor Quality Reagents: Starting materials may be impure or degraded. | 1. Optimize Reaction Conditions: Increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time. 2. Control Temperature: Use an oil bath for precise temperature control. If conducting a melt reaction, ensure uniform heating. 3. Verify Reagent Purity: Use freshly opened or purified starting materials. The purity of homophthalic anhydride is crucial. |
| Product is a Dark, Tarry Substance | 1. High Reaction Temperature: Leads to polymerization and decomposition. 2. Presence of Impurities: Catalyze side reactions. | 1. Reduce Reaction Temperature: A lower temperature for a longer duration is often preferable to a high temperature for a short time. 2. Use High-Purity Reagents: Ensure both homophthalic anhydride and β-alanine are of high purity. |
| Difficulty in Product Isolation/Purification | 1. Product is Soluble in the Wash Solvent: Loss of product during the workup. 2. Incomplete Precipitation: The pH of the aqueous solution may not be optimal for precipitation. 3. Co-precipitation of Starting Materials: Unreacted starting materials precipitating with the product. | 1. Use Cold Solvents for Washing: Wash the crude product with ice-cold water or another appropriate cold solvent to minimize solubility losses. 2. Adjust pH Carefully: After dissolving the crude product in a basic solution, acidify slowly with cooling until precipitation is complete. Check the pH to ensure it is in the acidic range. 3. Optimize Recrystallization: Choose an appropriate solvent system for recrystallization to separate the product from unreacted starting materials. A water/ethanol or water/acetic acid mixture may be effective. |
| Presence of Unreacted Starting Material in the Final Product | 1. Non-stoichiometric amounts of reactants. 2. Insufficient reaction time or temperature. | 1. Use a slight excess of β-alanine (e.g., 1.05-1.1 equivalents) to ensure the complete consumption of homophthalic anhydride. 2. Increase reaction time and/or temperature and monitor by TLC. |
Experimental Protocols
Protocol 1: Solvent-Free (Melt/Fusion) Synthesis
This method is often preferred for its simplicity and reduced waste.
Materials:
-
Homophthalic anhydride (1.0 eq)
-
β-Alanine (1.05 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (to prevent loss of sublimed starting material), add homophthalic anhydride and β-alanine.
-
Heat the flask in an oil bath to 150-160 °C. The solids will melt and begin to react.
-
Stir the molten mixture at this temperature for 1-2 hours. The reaction can be monitored by TLC (a suitable mobile phase would be ethyl acetate/hexane with a small amount of acetic acid).
-
Allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
Purify the crude product as described in the purification protocol below.
Protocol 2: Synthesis in a High-Boiling Solvent
Materials:
-
Homophthalic anhydride (1.0 eq)
-
β-Alanine (1.05 eq)
-
Toluene or xylene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add homophthalic anhydride, β-alanine, and toluene (or xylene) to create a slurry.
-
Heat the mixture to reflux. Water will be a byproduct of the reaction and can be collected in the Dean-Stark trap.
-
Continue refluxing for 3-6 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Proceed with the purification protocol.
Purification Protocol
-
Dissolve the crude solid product in a minimal amount of a dilute aqueous sodium bicarbonate or sodium carbonate solution.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly acidify with 1M hydrochloric acid with stirring until the product precipitates completely (typically pH 2-3).
-
Collect the white precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent system, such as a mixture of ethanol and water or acetic acid and water, to obtain the pure product.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Expected ¹H NMR Signals for 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.7 | Triplet | 2H | -CH₂-COOH |
| ~4.0 | Triplet | 2H | N-CH₂- |
| ~4.3 | Singlet | 2H | Ar-CH₂-CO |
| ~7.4-7.8 | Multiplet | 3H | Aromatic protons |
| ~8.1 | Doublet | 1H | Aromatic proton (peri to carbonyl) |
| ~12.5 | Broad Singlet | 1H | -COOH |
Note: Shifts are approximate and can vary depending on the solvent used (e.g., DMSO-d₆).
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting.
References
-
Chodroff, S., Kapp, R., & Beckmann, C. O. (1947). The reaction of certain secondary amines with phthalic anhydride; a new synthesis of beta-alanine. Journal of the American Chemical Society, 69(2), 256–258. [Link]
- Patra, A., Sen, T. K., Musie, G. T., Mandal, S. K., & Bera, M. (2013). Synthesis of 3-(1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid. Journal of Molecular Structure, 1047, 317-323.
-
Movassaghi, M., & Hill, M. D. (2008). Direct conversion of various amides to isoquinoline and β-carboline derivatives. Organic Letters, 10(16), 3485–3488. [Link]
-
Awuah, E., & Capretta, A. (2010). A practical and efficient route to C1- and C4-substituted isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]
Technical Support Center: Purification of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid by Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid via recrystallization. It is designed to offer both a theoretical understanding and practical, step-by-step guidance to overcome common challenges in obtaining this compound in high purity.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The principle lies in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. This allows for the dissolution of the crude solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, leaving the more soluble impurities behind in the "mother liquor".[4]
The structural features of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, which contains both a polar carboxylic acid group and a larger, more nonpolar isoquinolinedione moiety, present unique challenges and opportunities in solvent selection for effective purification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
Q1: My compound is not dissolving in the hot solvent, even after adding a large volume. What should I do?
A1: This indicates that the chosen solvent is likely unsuitable. 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid possesses both polar (carboxylic acid) and relatively non-polar (isoquinolinedione ring) functionalities. A single solvent may not be optimal. Consider the following:
-
Solvent Polarity: If you are using a non-polar solvent, try a more polar one like ethanol or acetic acid. Conversely, if a highly polar solvent like water isn't working, a less polar solvent might be needed.
-
Mixed Solvent Systems: A mixed solvent system is often effective for compounds with mixed polarity.[3][5] A common approach is to dissolve the compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol), and then add a hot "anti-solvent" (e.g., water) in which it is less soluble, until the solution becomes slightly cloudy.[3] Re-heating to clarify the solution followed by slow cooling can yield high-purity crystals.
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem, especially with impure compounds or when the solution is cooled too rapidly.[6]
-
Slower Cooling: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Add More Solvent: The concentration of the solute may be too high. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and attempt to recrystallize again.[6][7]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[6][8]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[7][8]
Q3: I have very low recovery of my purified product. What are the likely causes?
A3: Poor yield is a frequent issue in recrystallization and can stem from several factors:
-
Using Too Much Solvent: This is the most common reason for low recovery.[6][8][9] The compound will remain dissolved in the mother liquor even after cooling. To remedy this, you can try to evaporate some of the solvent and re-cool the solution.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[8]
Q4: After recrystallization, my product's melting point is still broad, indicating impurities. What's next?
A4: A broad melting point range suggests the presence of residual impurities.
-
Repeat the Recrystallization: A second recrystallization can often significantly improve purity.
-
Consider a Different Solvent System: The initial solvent may not have been effective at excluding certain impurities. Experiment with different solvents or mixed solvent systems.
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Experimental Protocol: Recrystallization of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
This protocol details a mixed-solvent recrystallization using an ethanol/water system, which is often effective for compounds with carboxylic acid functionalities.
Materials:
-
Crude 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring. Continue adding hot ethanol portion-wise until the solid is completely dissolved.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove any particulate matter that will not dissolve.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.[8]
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Ethanol/Water | Ethanol solubilizes the compound, while water acts as an anti-solvent to induce crystallization.[10] |
| Dissolution Temp. | Boiling point of ethanol (~78°C) | Ensures complete dissolution in a minimum amount of solvent. |
| Cooling Protocol | Slow cooling to RT, then ice bath | Promotes the formation of large, pure crystals and maximizes yield.[1] |
| Washing Solvent | Ice-cold ethanol/water | Minimizes redissolving of the purified product.[8] |
Workflow Diagram
Caption: Recrystallization workflow for 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
References
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2017, September 20). Tips for recrystallization lab for ochem? Retrieved from [Link]
-
Walla Walla University. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2014, September 7). Recrystallization - Why two solvents? Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. amherst.edu [amherst.edu]
- 5. reddit.com [reddit.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
- 10. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for troubleshooting solubility issues with 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. This guide, developed by our team of Senior Application Scientists, provides practical, in-depth solutions to ensure the successful integration of this compound into your aqueous-based experiments.
Understanding the Core Issue: The Physicochemical Nature of the Compound
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid possesses a chemical structure that presents inherent solubility challenges in aqueous buffers. Its isoquinoline core is largely hydrophobic, while the propanoic acid tail provides a hydrophilic, ionizable group. The solubility of carboxylic acids is significantly influenced by the pH of the solution. At a pH below the acid's pKa, the un-ionized (protonated) form dominates, which is less water-soluble. Conversely, at a pH above the pKa, the ionized (deprotonated) form prevails, leading to enhanced solubility.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Why does my compound precipitate out of solution when I add it to a neutral aqueous buffer like PBS (pH 7.4)?
Answer:
Precipitation in neutral or acidic buffers is the most common problem encountered with this compound. The primary reason is the protonation of the carboxylic acid group. For the compound to be soluble, the carboxylic acid moiety needs to be in its ionized (deprotonated) state. In a neutral pH environment, a significant portion of the compound will be in its less soluble, protonated form, leading to precipitation.
Q2: How can I determine the right pH to dissolve my compound?
Answer:
Protocol for Determining Minimum Solubilizing pH:
-
Create a slurry of the compound in deionized water (e.g., 5 mg/mL).
-
While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Observe the point at which the compound completely dissolves.
-
Measure the pH of this clear solution. This pH is the minimum required to maintain solubility.
-
For your experiments, prepare a buffer that is at least 1.5 pH units higher than this measured value to ensure a consistent and stable solution.
Q3: What is the best practice for preparing a stock solution and subsequent working solutions for use in biological assays at physiological pH?
Answer:
A common mistake is to dissolve the compound directly in the final assay buffer, which can lead to precipitation. The recommended method is to first prepare a high-concentration stock solution in a suitable solvent and then dilute it into your aqueous buffer.
Recommended Workflow for Solution Preparation:
Caption: Workflow for preparing soluble compound solutions.
Detailed Protocol for a 10 mM Stock Solution:
-
Weigh the appropriate amount of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
-
Dissolve the compound in a minimal volume of 100% DMSO.
-
Once fully dissolved, add a basic buffer (e.g., 20 mM Tris, pH 9.0) to reach your final desired stock concentration.
-
Store this stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
When preparing your working solution, dilute this stock into your final assay buffer. The small amount of DMSO and the higher pH of the stock will help maintain solubility upon dilution.[2]
Q4: Can I use co-solvents to improve solubility, and what are the potential risks?
Answer:
Yes, using a water-miscible organic solvent is a common and effective strategy.[3] However, it's crucial to consider the potential impact of the co-solvent on your experiment.
Common Co-solvents and Considerations:
| Co-solvent | Typical Final Concentration in Assay | Advantages | Potential Risks |
| DMSO | < 1% | High solubilizing capacity for many organic compounds. | Can be toxic to cells at higher concentrations; may interfere with certain enzymatic assays.[4] |
| Ethanol | < 5% | Generally well-tolerated in biological systems at low concentrations. | May not be as effective as DMSO for highly insoluble compounds. |
| PEG 300/400 | 1-10% | Low cellular toxicity. | Can increase the viscosity of the solution. |
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent as your experimental samples to ensure that any observed effects are from the compound and not the solvent.[4]
Troubleshooting Flowchart
If you continue to experience solubility issues, use this flowchart to diagnose the problem.
Caption: A step-by-step guide to troubleshooting solubility.
References
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV.
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
- Jain, S. P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
-
Bevan, M. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Vivian, J. C., & Papadopoulos, V. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Medicinal Chemistry, 8(5), 854-862.
Sources
Technical Support Center: Synthesis of N-Substituted Isoquinoline Derivatives
Welcome to the Technical Support Center for the synthesis of N-substituted isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As you navigate the complexities of isoquinoline synthesis, this resource aims to be an indispensable partner in overcoming common challenges and optimizing your experimental outcomes.
Our approach is rooted in a deep understanding of the underlying chemical principles governing these reactions. We will not only provide solutions but also explain the causality behind them, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis of N-substituted isoquinoline derivatives using common synthetic methods.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the corresponding isoquinolines.[1][2] However, several side reactions can diminish yields and complicate purification.
Question 1: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct. What is causing this and how can I prevent it?
Answer:
The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[3][4]
Causality: The reaction proceeds through a nitrilium ion intermediate.[1][2] Under the reaction conditions, this intermediate can undergo elimination, particularly if the resulting styrene is highly conjugated and therefore stable. The equilibrium between the desired cyclization and the retro-Ritter elimination is a key factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for styrene byproduct formation.
Preventative Measures & Protocols:
-
Solvent Choice: Employing a nitrile solvent that corresponds to the eliminated nitrile fragment can shift the equilibrium away from the retro-Ritter product, effectively suppressing its formation.[3]
-
Reagent Modification: A modified procedure using oxalyl chloride can be employed. This reagent promotes the formation of an N-acyliminium intermediate, which is less prone to the elimination pathway that forms the nitrilium ion responsible for the retro-Ritter reaction.[3][4]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired cyclization over the elimination reaction.
Question 2: The yield of my Bischler-Napieralski reaction is consistently low, even without significant byproduct formation. What are the likely reasons?
Answer:
Low yields in the Bischler-Napieralski reaction can often be attributed to substrate deactivation or incomplete reaction.
Causality: This reaction is an electrophilic aromatic substitution.[4] Therefore, the electronic nature of the aromatic ring of the β-arylethylamide substrate plays a crucial role. Electron-withdrawing groups on the aromatic ring deactivate it towards electrophilic attack, hindering the cyclization step and leading to low yields or reaction failure.
Troubleshooting & Optimization:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Deactivated Aromatic Ring | For substrates with electron-withdrawing groups, use stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][4] |
| Incomplete Dehydration | Ensure a sufficient excess of the dehydrating agent (e.g., POCl₃) is used. For less reactive substrates, the addition of P₂O₅ can be beneficial. | |
| Insufficient Reaction Temperature | For moderately deactivated systems, increasing the reaction temperature by using a higher boiling solvent (e.g., toluene or xylene) may be necessary.[3] |
Experimental Protocol: Bischler-Napieralski Cyclization of an Activated Substrate
-
Materials:
-
N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
Dissolve the N-(3,4-dimethoxyphenethyl)acetamide in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline derivative.
-
Purify the product by column chromatography on silica gel.
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines via the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[5][6]
Question 3: I am attempting a Pictet-Spengler reaction with a substrate that has an electron-withdrawing group on the aromatic ring, and the reaction is not proceeding. What can I do?
Answer:
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.
Causality: The key bond-forming step in the Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution where the electron-rich aromatic ring attacks an iminium ion.[5] Electron-withdrawing groups decrease the electron density of the aromatic ring, making it a poorer nucleophile and thus disfavoring the cyclization.
Troubleshooting & Optimization:
-
Harsher Conditions: For deactivated aromatic rings, more forcing reaction conditions are often necessary. This can include using stronger acids (e.g., trifluoroacetic acid or even superacids) and higher reaction temperatures.[7]
-
Pre-formation of the Iminium Ion: In some cases, pre-forming the iminium ion under milder conditions before attempting the cyclization at a higher temperature can be beneficial.
-
Alternative Synthetic Routes: If the aromatic ring is strongly deactivated, it may be necessary to consider alternative synthetic strategies for the desired tetrahydroisoquinoline.
Question 4: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
The formation of a new stereocenter during the Pictet-Spengler reaction can lead to diastereomeric products. The ratio of these diastereomers is often influenced by the reaction conditions.
Causality: The stereochemical outcome of the Pictet-Spengler reaction is determined during the intramolecular cyclization step. The approach of the iminium ion to the aromatic ring can occur from two different faces, leading to the formation of two diastereomers. The relative stability of the transition states leading to these products dictates the diastereoselectivity.
Troubleshooting Diastereoselectivity:
Caption: Kinetic vs. thermodynamic control in the Pictet-Spengler reaction.
Strategies for Improving Diastereoselectivity:
-
Temperature Control: The diastereoselectivity of the Pictet-Spengler reaction can be highly temperature-dependent. Running the reaction at lower temperatures often favors the kinetically controlled product, which may be a single diastereomer.[7] Conversely, higher temperatures may allow for equilibration to the thermodynamically more stable diastereomer.
-
Chiral Auxiliaries and Catalysts: For the synthesis of enantiomerically pure products, the use of chiral auxiliaries on the starting material or the use of a chiral catalyst can induce high levels of diastereoselectivity and enantioselectivity.[8][9]
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[10][11] This reaction is often sensitive to the reaction conditions, and byproduct formation can be a significant issue.
Question 5: My Pomeranz-Fritsch reaction is giving a low yield of the desired isoquinoline and a significant amount of an unexpected seven-membered ring byproduct. What is happening?
Answer:
The formation of a seven-membered ring, a benzo[d]azepinone derivative, is a known side reaction in the Pomeranz-Fritsch synthesis, particularly under certain acidic conditions.[12]
Causality: The reaction proceeds through a series of intermediates, and the choice of acid catalyst can influence the reaction pathway. The use of certain acid systems can promote an alternative cyclization pathway leading to the formation of the thermodynamically stable seven-membered ring.
Preventative Measures:
-
Choice of Acid Catalyst: The selection of the acid catalyst is critical. While concentrated sulfuric acid is traditionally used, alternative acids such as trifluoroacetic acid (TFA) or methanesulfonic acid have been shown to favor the formation of the desired isoquinoline product over the benzo[d]azepinone byproduct in some cases.[12]
-
Careful Optimization: A systematic screening of the acid catalyst, its concentration, and the reaction temperature is highly recommended to identify the optimal conditions for your specific substrate.
Experimental Protocol: Pomeranz-Fritsch Synthesis of Isoquinoline
-
Materials:
-
Benzaldehyde (1.0 eq)
-
Aminoacetaldehyde diethyl acetal (1.1 eq)
-
Concentrated sulfuric acid
-
Ethanol
-
-
Procedure:
-
Formation of the Benzalaminoacetal: In a round-bottom flask, mix benzaldehyde and aminoacetaldehyde diethyl acetal in ethanol. Stir the mixture at room temperature for several hours, monitoring the formation of the Schiff base by TLC. Once complete, remove the ethanol under reduced pressure.
-
Cyclization: Carefully add the crude benzalaminoacetal dropwise to a stirred, cooled solution of concentrated sulfuric acid. After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to obtain the crude isoquinoline. Purify the product by distillation, recrystallization, or column chromatography.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for the synthesis of N-substituted isoquinolines?
A1: The "best" method depends on the desired substitution pattern and the available starting materials.
-
The Bischler-Napieralski reaction is excellent for preparing 3,4-dihydroisoquinolines which can then be N-substituted and oxidized. It is particularly effective for substrates with electron-rich aromatic rings.[2]
-
The Pictet-Spengler reaction is ideal for synthesizing tetrahydroisoquinolines, which are often the desired final products, especially in natural product synthesis. It also works well with electron-rich systems.[5][6]
-
The Pomeranz-Fritsch reaction allows for the direct synthesis of isoquinolines, but can require harsh conditions and is prone to side reactions.[10][11]
Q2: How can I purify my crude N-substituted isoquinoline derivative?
A2: Purification of N-substituted isoquinolines, which are often basic compounds, typically involves standard techniques:
-
Column Chromatography: Silica gel chromatography is the most common method. A mobile phase of ethyl acetate and hexanes, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent tailing of the basic product on the acidic silica gel, is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic isoquinoline product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The acidic aqueous layer containing the protonated isoquinoline is then basified (e.g., with 1M NaOH) and the product is re-extracted into an organic solvent.
Q3: Are there any "greener" or more modern alternatives to these classical isoquinoline syntheses?
A3: Yes, the field of synthetic organic chemistry is constantly evolving. Modern methods often focus on improving efficiency and reducing environmental impact. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times for classical methods like the Bischler-Napieralski and Pictet-Spengler reactions.
-
Transition-metal-catalyzed reactions: A variety of methods using catalysts based on palladium, rhodium, and other metals have been developed for the synthesis of isoquinolines, often with high functional group tolerance and milder reaction conditions.[13][14]
-
Photoredox catalysis: Visible-light-mediated reactions are emerging as a powerful and sustainable approach for the construction of isoquinoline scaffolds.[15]
References
-
Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pomeranz-Fritsch reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Pál, T., Tárkányi, G., & Kalaus, G. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. Chirality, 24(10), 789-795. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 13(8), 1853-1894. [Link]
-
ResearchGate. (2015). Diastereoselectivity in the Pictet-Spengler reaction of spiroindolones. Retrieved from [Link]
-
Nagubandi, S., & Fodor, G. (1980). The mechanism of the bischler-napieralski reaction. Journal of Heterocyclic Chemistry, 17(7), 1457-1463. [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]
-
Calcaterra, A., & D'Acquarica, I. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
-
ChemRxiv. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
Kumar, V., & Singh, S. (2021). Synthetic versus enzymatic pictet-spengler reaction: An overview. Current Organic Synthesis, 18(3), 236-253. [Link]
-
ResearchGate. (2024). Bischler–Napieralski-Reaktion. Retrieved from [Link]
-
Jaman, Z., & Zare, R. N. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Organic Chemistry, 82(20), 10959-10967. [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Slideshare. (2020). Bischler napieralski reaction. Retrieved from [Link]
-
Calcaterra, A., & D'Acquarica, I. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules (Basel, Switzerland), 25(2), 414. [Link]
-
Chem-Station Int. Ed. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler reaction in nature and in organic chemistry. Angewandte Chemie (International ed. in English), 50(37), 8538–8564. [Link]
-
Kumar, A., & Kumar, V. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 968-1002. [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of substituted isoquinolines. Retrieved from [Link]
-
Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(35), 24131-24159. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Synthesis of Substituted Isoquinolines. Organic letters, 10(16), 3485–3488. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]
-
Wang, L., & Dömling, A. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Synthesis, 55(24), 3985-4001. [Link]
-
Wang, L., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(9), 3358-3362. [Link]
-
Jackson, A. H., & Sleigh, T. (1980). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 134-138. [Link]
-
YouTube. (2022, February 5). Bischler-Napieralski Reaction. Retrieved from [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
Technical Support Center: Optimizing EDC/NHS Coupling Reactions with 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
Welcome to the technical support center for optimizing EDC/NHS coupling reactions, with a special focus on the conjugation of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance their bioconjugation protocols. Here, we will delve into the mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the success of your experiments.
Section 1: Foundational Concepts (FAQs)
This section addresses the fundamental questions regarding the components and mechanism of the EDC/NHS coupling reaction.
Q1: What is the fundamental mechanism of an EDC/NHS coupling reaction?
EDC/NHS coupling is a highly efficient method for forming a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The reaction proceeds in two main steps:
-
Carboxyl Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient under acidic conditions (pH 4.5-6.0)[1][2].
-
Amine Reaction: This intermediate can then react with a primary amine to form the desired amide bond. However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group[2]. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable NHS ester is then much more resistant to hydrolysis and reacts efficiently with the primary amine at a physiological pH (7.2-8.0) to form the final amide bond[2][3].
Q2: What is 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid and its role in this reaction?
This molecule, with a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol , is the carboxyl-containing component in your reaction[4]. The "propanoic acid" part of its name indicates the presence of a terminal carboxylic acid group (-COOH). This is the functional group that will be activated by EDC/NHS. The "1,3-dioxo-3,4-dihydroisoquinolin" portion is the stable payload or reporter group that you are aiming to conjugate to your amine-containing target molecule (e.g., a protein, antibody, or peptide).
Q3: What are the most critical parameters for a successful coupling reaction?
Several factors must be carefully controlled to ensure a high yield and reproducible results. The most critical parameters are:
-
pH: The two steps of the reaction have different optimal pH ranges.
-
Buffer Choice: The buffer components must not interfere with the reaction.
-
Stoichiometry: The molar ratios of the reactants are crucial for efficiency.
-
Reagent Quality: The freshness and proper handling of EDC and NHS are paramount.
-
Reaction Time & Temperature: These need to be optimized to balance reaction completion against reagent hydrolysis.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your experiments.
Problem 1: Low or No Coupling Yield
This is the most common issue in EDC/NHS chemistry. Let's break down the potential causes and their solutions.
| Possible Cause | Underlying Reason (The "Why") | Solution & Protocol |
| Suboptimal pH | The activation of the carboxyl group by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-ester with the primary amine is favored at a more neutral to slightly basic pH (7.2-8.0)[1][5]. Using a single pH outside these optimal ranges will compromise the efficiency of one of the steps. | Implement a two-step pH protocol : 1. Perform the initial activation step in an Activation Buffer (e.g., 50-100 mM MES, pH 5.0-6.0) for 15-30 minutes[1][3]. 2. Adjust the pH of the reaction mixture to 7.2-8.0 using a Coupling Buffer (e.g., 100 mM Phosphate Buffer) before adding your amine-containing molecule[1][3]. |
| Inappropriate Buffer | Buffers containing primary amines (like Tris) or carboxylates (like Acetate) will compete with your target molecules. Tris will react with the NHS-ester, while acetate will be activated by EDC, leading to significantly reduced yield[6]. | Use non-interfering buffers. MES buffer is ideal for the activation step[2]. For the coupling step, Phosphate-Buffered Saline (PBS) or HEPES buffer are excellent choices[1][3]. A list of recommended buffers is provided in the table below. |
| Hydrolysis of Reagents | EDC is sensitive to moisture and will hydrolyze if not stored properly. The activated NHS-ester is also susceptible to hydrolysis, especially at higher pH values[7]. The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6[7]. | 1. Reagent Handling: Always allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation[1]. Store them in a desiccator. 2. Fresh Solutions: Prepare EDC and NHS solutions immediately before use. Do not store them in solution. 3. Prompt Action: Add your amine-containing molecule to the activated NHS-ester without delay to minimize hydrolysis. |
| Incorrect Stoichiometry | The molar ratio of EDC and NHS to your carboxyl-containing molecule is critical. Insufficient EDC/NHS will lead to incomplete activation, while a large excess can sometimes cause precipitation or side reactions[1]. | A good starting point for optimization is a molar ratio of Carboxyl-Molecule : EDC : NHS of approximately 1 : 10 : 25[6]. However, this can be adjusted. For many applications, a 2-5 fold molar excess of EDC and NHS over the carboxyl groups is sufficient[1]. |
Table 1: Recommended Buffers for EDC/NHS Coupling
| Reaction Step | Recommended Buffer | pH Range | Rationale |
| Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Lacks amine and carboxyl groups, optimal for EDC activation[2]. |
| Coupling | PBS (Phosphate-Buffered Saline) | 7.2 - 7.5 | Non-reactive and maintains physiological pH for amine coupling[3]. |
| Coupling | HEPES | 7.0 - 8.0 | Another excellent non-interfering buffer option. |
| Coupling | Borate Buffer | 8.0 - 8.5 | Can be used to further optimize coupling to amines[3]. |
Problem 2: Precipitation Observed During Reaction
Precipitation can halt your reaction and make purification difficult.
| Possible Cause | Underlying Reason (The "Why") | Solution & Protocol |
| Low Solubility of the Acid | The 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, like many organic molecules, may have limited solubility in purely aqueous buffers. | 1. Use a Co-solvent: Prepare a concentrated stock solution of the acid in a water-miscible organic solvent like DMSO or DMF. Add this stock to the reaction buffer, ensuring the final organic solvent concentration is low (typically <10%) to avoid denaturing protein targets[8]. 2. Check pH: Ensure the pH of your buffer is appropriate to maintain the solubility of your specific molecule. |
| EDC-Induced Precipitation | High concentrations of EDC can sometimes lead to the precipitation of proteins or other biomolecules[1]. | If precipitation occurs upon adding EDC, try reducing the amount of EDC used. Perform a dose-response experiment to find the optimal concentration that balances efficiency with solubility. |
| Protein Aggregation | The modification of surface amines or carboxyls on a protein can alter its isoelectric point and solubility, leading to aggregation. | 1. Optimize Ligand Concentration: Avoid using a vast excess of the molecule you are coupling. 2. Include Stabilizers: Consider adding stabilizers like BSA to the reaction, if appropriate for your downstream application[3]. |
Section 3: Protocols & Workflows
Protocol 1: Standard Two-Step Coupling of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid to a Protein
This protocol provides a robust starting point for your experiment.
Materials:
-
Activation Buffer: 100 mM MES, 0.5 M NaCl, pH 6.0[1].
-
Coupling Buffer: 100 mM PBS, pH 7.2[1].
-
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing protein (Protein-NH2)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[1][6].
-
Desalting column.
Procedure:
-
Preparation: Allow EDC and Sulfo-NHS vials to warm to room temperature before opening.
-
Dissolve Reagents:
-
Prepare a 10 mM stock solution of the propanoic acid derivative in DMSO.
-
Prepare a solution of your Protein-NH2 in Coupling Buffer (e.g., at 2 mg/mL).
-
Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation Step (pH 6.0):
-
In a microcentrifuge tube, combine your propanoic acid derivative with EDC and Sulfo-NHS in Activation Buffer. A common starting molar ratio is 1:5:5 (Acid:EDC:Sulfo-NHS).
-
Incubate for 15 minutes at room temperature[1].
-
-
Coupling Step (pH 7.2):
-
Add the activated NHS-ester solution from step 3 to your Protein-NH2 solution.
-
Ensure the final pH is approximately 7.2. The volume of the addition should be small to not significantly alter the pH of the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C[1].
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Workflow 1: Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing failed or suboptimal coupling reactions.
References
-
How does EDC/NHS coupling ACTUALLY work ? : r/labrats - Reddit . Source: Reddit. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS . Source: CD Bioparticles. [Link]
-
Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC - NIH . Source: National Institutes of Health. [Link]
-
Amine coupling through EDC/NHS: a practical approach - PubMed . Source: National Institutes of Health. [Link]
-
What might be the ratio of EDC/NHS in the coupling reaction? - ResearchGate . Source: ResearchGate. [Link]
-
What is the optimual condition for NHS/EDC reaction? - ResearchGate . Source: ResearchGate. [Link]
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine . Source: Missouri S&T. [Link]
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution . Source: Royal Society of Chemistry. [Link]
-
3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid - PubChem . Source: National Institutes of Health. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps . Source: Chemistry Steps. [Link]
-
Gliquidone | C27H33N3O6S | CID 91610 - PubChem - NIH . Source: National Institutes of Health. [Link]
-
3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid hydrochloride - Amerigo Scientific . Source: Amerigo Scientific. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. 75513-35-8|3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 5. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. covachem.com [covachem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid at different pH values
Answering the user's request.## Technical Support Center: Stability of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS 75513-35-8). This guide is designed for researchers, chemists, and drug development professionals to address common questions and challenges related to the stability of this compound, particularly concerning pH. We provide not only troubleshooting steps but also the underlying chemical principles and validated experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid shows a new peak in the HPLC chromatogram after being left in a buffer. What is happening?
A1: The appearance of a new peak, especially one that grows over time while the parent peak decreases, is a classic indicator of chemical degradation. For this specific molecule, the most probable degradation pathway is the hydrolysis of the cyclic imide ring.
The Chemistry Behind the Instability:
Your compound belongs to the N-substituted cyclic imide class. The core of its instability in aqueous solutions lies in the two amide-like (imide) carbonyl groups. These groups are susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening. This reaction is known as hydrolysis.[1][2] The rate of this hydrolysis is highly dependent on the pH of the solution.
-
Under Basic (Alkaline) Conditions: Hydroxide ions (OH⁻) are potent nucleophiles and will directly attack one of the carbonyl carbons. This is typically the most significant cause of degradation for cyclic imides. The reaction is often rapid, especially with heating or at a high pH.[2][3]
-
Under Acidic Conditions: The carbonyl oxygen can be protonated, which makes the carbonyl carbon much more electrophilic and susceptible to attack by a weaker nucleophile like water.[1][4] While generally more stable in acidic than in strongly basic conditions, significant degradation can still occur, particularly with prolonged exposure or elevated temperatures.
The expected degradation product is the corresponding dicarboxylic acid derivative, as illustrated in the diagram below.
Caption: Predicted base-catalyzed hydrolysis of the imide ring.
Q2: How do I quantitatively determine the stability of my compound at different pH values?
A2: To accurately assess stability, you must perform a forced degradation study and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[5][6] A stability-indicating method is one that can accurately measure the decrease in the active substance's concentration due to degradation and separate it from all potential degradation products, impurities, and excipients.[7]
The overall workflow involves incubating your compound in buffers of varying pH over a set time course, quenching the reaction, and analyzing the samples by HPLC.
Caption: Experimental workflow for a pH stability study.
Below is a detailed protocol to guide your experimental setup.
Protocol: pH Stability Assessment via HPLC
This protocol is designed to establish a pH-rate profile for your compound.
1. Materials and Reagents:
-
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffers:
-
pH 2.0: 0.01 M Hydrochloric Acid
-
pH 4.5: 0.05 M Acetate Buffer
-
pH 7.4: 0.05 M Phosphate Buffer
-
pH 9.0: 0.05 M Borate Buffer
-
pH 12.0: 0.01 M Sodium Hydroxide
-
-
Quenching Solution: Prepare a buffer at pH ~7 to neutralize acidic and basic samples.
2. Instrumentation:
-
HPLC system with UV detector
-
Analytical balance
-
Calibrated pH meter
-
Constant temperature incubator or water bath
3. Experimental Procedure:
-
Step 1: Prepare Stock Solution
-
Accurately weigh and dissolve the compound in ACN to a final concentration of 1 mg/mL. This is your stock solution.
-
-
Step 2: Sample Incubation
-
For each pH buffer, add a small volume of the stock solution to a larger volume of the buffer to achieve a final concentration of ~50 µg/mL. The final percentage of ACN should be low (<5%) to avoid altering the buffer's properties.
-
Immediately withdraw an aliquot from each solution. This is your T=0 time point.
-
Place the remaining solutions in a constant temperature incubator set to a relevant temperature (e.g., 40°C to accelerate degradation).[8]
-
-
Step 3: Time Point Sampling
-
Withdraw aliquots from each pH solution at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours).
-
Immediately quench the degradation by diluting the aliquot into a pre-filled HPLC vial containing the quenching/dilution solution. This brings the sample to a neutral pH and the target concentration for HPLC analysis. Store samples at 2-8°C until analysis.
-
-
Step 4: HPLC Analysis
-
Develop a stability-indicating HPLC method. A good starting point for this molecule would be a reverse-phase C18 column.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the parent and potential degradants absorb (e.g., 220 nm or 254 nm).
-
-
Analyze all samples (T=0 and subsequent time points) using this method.
-
4. Data Analysis:
-
For each pH and time point, calculate the percentage of the parent compound remaining relative to its T=0 peak area.
-
Plot % Parent Compound Remaining vs. Time for each pH.
-
Summarize the data in a table for easy comparison.
| pH | Time (hours) | % Parent Compound Remaining | Area % of Major Degradant |
| 2.0 | 0 | 100.0 | 0.0 |
| 24 | 99.5 | < 0.1 | |
| 48 | 99.1 | 0.2 | |
| 7.4 | 0 | 100.0 | 0.0 |
| 24 | 95.2 | 4.1 | |
| 48 | 90.8 | 8.3 | |
| 9.0 | 0 | 100.0 | 0.0 |
| 24 | 65.3 | 32.5 | |
| 48 | 41.2 | 55.9 | |
| 12.0 | 0 | 100.0 | 0.0 |
| 24 | < 5.0 | > 90.0 | |
| 48 | Not Detected | > 95.0 | |
| This is example data and should be generated from your own experiments. |
Q3: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
A3: Based on the chemical principles of imide hydrolysis, here are actionable best practices:
-
Use Aprotic Organic Solvents for Stock: Prepare stock solutions in a dry, aprotic organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Avoid alcohols if possible, as they can act as nucleophiles (solvolysis). Store these stock solutions at low temperatures (-20°C or -80°C) and protected from light.[9]
-
Prepare Aqueous Solutions Freshly: Only dilute the compound into aqueous buffers immediately before your experiment. Do not store the compound in aqueous media for extended periods.
-
Control the pH: If your experiment requires an aqueous solution, use a buffer in the weakly acidic to neutral range (pH 4-7), where the compound is likely most stable. Avoid strongly basic conditions (pH > 8) whenever possible. The use of buffers like citrate or phosphate can help maintain a stable pH.[10]
-
Control the Temperature: Hydrolysis reactions are accelerated by heat.[10] Perform your experiments at the lowest practical temperature and avoid heating solutions unless required by the protocol.
By following these guidelines, you can ensure that any observed experimental effects are due to your intended variables, not unintended degradation of your starting material.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
- Zehentgruber, B., et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis.
- Sanplas Stability Testing and Storage: A Technical Guide. (n.d.). Benchchem.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. (1989). Journal of Pharmaceutical and Biomedical Analysis.
- Stoddard Tutoring. (2021). Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. YouTube.
- A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. (2019). Journal of Separation Science.
- mechanism of amide hydrolysis. (2019). YouTube.
- Troubleshooting guide for 2,2'-Biphenyldiamine stability and degradation. (n.d.). Benchchem.
- Analytical Techniques In Stability Testing. (2025). Separation Science.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline.
- Kasar, P. (2025). A Comprehensive Review on Development and Validation of Stability-Indicating RP-HPLC Method for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences.
- Stability Indicating Analytical Methods (SIAMS). (n.d.). ResearchGate.
- Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
Sources
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- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 4. youtube.com [youtube.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Ensuring the Stability of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid conjugates. This molecule, a derivative of the immunomodulatory imide drug (IMiD) class, is a critical component in advanced therapeutics, most notably as a Cereblon (CRBN) E3 ligase recruiter in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The efficacy and reliability of these powerful molecules are directly dependent on their structural integrity.
A primary challenge in the lab is the inherent instability of the imide ring, which is susceptible to hydrolysis.[4][5] This guide provides in-depth, practical solutions to help you understand, prevent, and analyze the hydrolysis of your conjugates, ensuring the reproducibility and success of your experiments.
Section 1: Understanding the Instability - The "Why"
FAQ: What part of my conjugate is hydrolyzing and why is it a problem?
Answer: The primary site of hydrolysis in your conjugate is the dicarboximide ring system (the "dioxo-dihydroisoquinolin" portion). This structure, particularly the glutarimide-like motif, is chemically labile and can be cleaved by water.[4][6]
The reaction involves a nucleophilic attack by water (or hydroxide ions) on one of the imide's carbonyl carbons. This breaks open the ring, converting the imide into a dicarboxylic acid amide derivative.
-
Why it's a problem: The intact imide ring is essential for binding to the Cereblon (CRBN) E3 ligase.[7] Hydrolysis at this site destroys this critical interaction, rendering your conjugate (e.g., a PROTAC) inactive. This can lead to a partial or complete loss of target protein degradation, resulting in misleading experimental data and reduced therapeutic efficacy.[4]
Caption: Degradation pathway of the imide ring via hydrolysis.
FAQ: What experimental factors trigger this hydrolysis?
Answer: Hydrolysis of the imide ring is significantly accelerated by specific environmental conditions. You must be vigilant about the following factors:
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically with rising pH.[4] Alkaline conditions (pH > 7.4) generate a higher concentration of hydroxide ions (OH⁻), which are much stronger nucleophiles than water and attack the imide carbonyls more readily. Thalidomide, a related compound, has a hydrolysis half-life of about 5 hours at physiological pH 7.4, which drops to just 1.25 hours at pH 8.[4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Incubating conjugates at 37°C for cellular assays will naturally lead to more rapid degradation compared to storage at 4°C.
-
Buffer Composition: While pH is key, the buffer components themselves can play a role. Buffers containing nucleophilic species (other than water/hydroxide) should be avoided. Most standard biological buffers like PBS or HEPES are generally acceptable, but it is crucial to ensure their pH is correctly adjusted and stable.
-
Enzymatic Activity: In complex biological media like cell culture medium with serum or in in vivo studies, esterases and other hydrolases could potentially contribute to the degradation of the conjugate, although non-enzymatic chemical hydrolysis is often the primary concern.[1]
Section 2: Proactive Prevention - "How to Stop It"
This section provides actionable troubleshooting guides for common experimental stages where hydrolysis can occur.
Troubleshooting Guide: Synthesis, Purification & Storage
Problem: My final conjugate shows poor activity, and I suspect it degraded during purification or storage.
Solution: Maintaining stability from the moment of synthesis is critical. Follow these best practices for handling and storage.
Workflow for Maximizing Conjugate Stability
Caption: Recommended workflow for handling and storing conjugates.
Detailed Recommendations:
-
For Storage:
-
Lyophilization: The gold standard for long-term storage is to lyophilize (freeze-dry) the purified conjugate into a powder. In this state, with no water present, it is maximally stable.
-
Organic Solvent Stocks: If lyophilization is not feasible, prepare concentrated stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Store these stocks in small, single-use aliquots at -80°C to prevent degradation from atmospheric moisture and repeated freeze-thaw cycles.[5]
-
-
For Experimental Use:
-
Prepare Fresh: Always prepare aqueous working solutions immediately before an experiment. Do not store conjugates in aqueous buffers, even at 4°C, for extended periods.
-
Buffer Choice: When preparing aqueous solutions, use a buffer with a pH that is as low as experimentally tolerable, ideally between pH 6.5 and 7.2 . This slightly acidic to neutral pH range significantly slows the rate of hydrolysis compared to physiological (7.4) or alkaline conditions.
-
| Recommended Buffers for Aqueous Solutions |
| Buffer System |
| MES (2-(N-morpholino)ethanesulfonic acid) |
| Phosphate Buffered Saline (PBS) |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |
Section 3: Detection & Analysis - "How to Check It"
FAQ: How can I confirm and quantify the hydrolysis of my conjugate?
Answer: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) . This technique allows you to separate the intact conjugate from its more polar, hydrolyzed byproducts and confirm their identities by their mass.
Step-by-Step Protocol: HPLC-MS Analysis of Conjugate Stability
-
Sample Preparation:
-
Incubate a small amount of your conjugate in the aqueous buffer of interest (e.g., PBS, pH 7.4) at a relevant temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile (ACN) containing 0.1% formic acid and flash freeze or place on ice.
-
-
HPLC Separation:
-
Column: Use a standard C18 analytical column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Run a linear gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes).
-
Detection: Monitor absorbance at a relevant UV wavelength (e.g., 280 nm or a wavelength specific to your molecule).
-
-
Data Analysis:
-
Chromatogram: The intact, parent conjugate will be more hydrophobic and thus have a longer retention time. The hydrolyzed product is more polar (due to the new carboxylic acid and amide groups) and will elute earlier.
-
Mass Spectrometry: Confirm the identity of each peak by its mass-to-charge ratio (m/z). The hydrolyzed product will have a mass corresponding to the parent molecule plus the mass of one water molecule (+18.01 Da).
-
Example Data Interpretation:
| Compound | Hypothetical MW | Expected [M+H]⁺ | Expected Retention Time |
| Intact Conjugate | 850.4 Da | 851.4 m/z | 10.2 min |
| Hydrolyzed Product | 868.4 Da | 869.4 m/z | 7.5 min |
By integrating the peak areas over your time course, you can calculate the rate of hydrolysis and the half-life (t½) of your conjugate under specific conditions.
References
-
Hac, L. R., et al. (2021). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. PMC - PubMed Central. Available at: [Link]
-
Hughes, S. J., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]
-
Chen, Y., et al. (2022). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
Schäfer, M., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC - PubMed Central. Available at: [Link]
-
Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. Available at: [Link]
-
Kovačič, B., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Available at: [Link]
-
Shortt, J., et al. (2018). Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience. PMC - PubMed Central. Available at: [Link]
-
Liu, J., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. NIH. Available at: [Link]
-
Wang, Y., et al. (2023). Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. JACS Au. Available at: [Link]
-
Ray, T. K., & Cook, J. M. (2022). Repurposing Immunomodulatory Imide Drugs (IMiDs) in Neuropsychiatric and Neurodegenerative Disorders. PMC - PubMed Central. Available at: [Link]
-
Dobrovolsky, D., et al. (2019). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PMC - NIH. Available at: [Link]
-
Wu, T., et al. (2021). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. PMC - NIH. Available at: [Link]
-
Princeton University. (2023). Publication: Immunomodulatory Imide Drugs Disrupt the Endogenous Chaperone Function of CRBN in a Novel Mechanism of Action. Available at: [Link]
-
Wikipedia. Cereblon E3 ligase modulator. Available at: [Link]
-
Lim, S. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Available at: [Link]
-
Zhang, C., et al. (2019). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. PMC - PubMed Central. Available at: [Link]
-
Scott, J. S., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC - NIH. Available at: [Link]
-
University of Dundee. (2024). CeTPD Journal Club. Available at: [Link]
-
Popa, A., et al. (2022). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. PMC - NIH. Available at: [Link]
-
Prankerd, R. J., et al. (2016). The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. PubMed. Available at: [Link]
-
Wang, Z., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. Available at: [Link]
-
Wang, Z., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]
-
National Center for Biotechnology Information. Gliquidone. PubChem. Available at: [Link]
Sources
- 1. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 7. Repurposing Immunomodulatory Imide Drugs (IMiDs) in Neuropsychiatric and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
This guide provides in-depth technical support for the purification of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, chemists, and drug development professionals to address common challenges and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase (column) for purifying this compound?
A1: A C18 (octadecylsilyl) reversed-phase column is the most appropriate starting point. The target molecule possesses both nonpolar (the isoquinolinedione ring system) and polar (the propanoic acid) functionalities. A C18 phase provides the necessary hydrophobic retention to interact with the ring system, while the polarity of the carboxylic acid allows for effective elution with a standard aqueous/organic mobile phase gradient. For higher purity requirements, a C18 column with end-capping is recommended to minimize interactions between the free silanol groups on the silica support and the acidic proton of the analyte, which can cause peak tailing.
Q2: How do I prepare my crude sample for injection?
A2:
-
Dissolution: Dissolve the crude solid in a solvent that is compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water. Dimethyl sulfoxide (DMSO) can also be used if solubility is an issue, but inject the smallest possible volume to avoid solvent effects that can distort peak shape.
-
Concentration: Aim for a sample concentration of 1-5 mg/mL. Overloading the column is a common cause of poor separation and broad peaks.
-
Filtration: It is critical to filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) before injection. This removes particulate matter that can clog the column frit and tubing, leading to high backpressure and system damage.
Q3: What is the optimal mobile phase composition and why is pH important?
A3: The recommended mobile phase is a gradient of water and acetonitrile (ACN), both containing an acidic modifier.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Acetonitrile
The addition of an acid like TFA is crucial. 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has a carboxylic acid moiety with an estimated pKa between 4 and 5. By operating the mobile phase at a low pH (around 2-3), the carboxylic acid remains in its protonated, neutral form (-COOH). This prevents its ionization to the carboxylate anion (-COO⁻), which would lead to poor retention on the nonpolar C18 column and significant peak tailing.
Q4: What detection wavelength should I use?
A4: The isoquinoline-1,3(2H,4H)-dione core of the molecule contains a chromophore that absorbs UV light. A diode array detector (DAD) or photodiode array (PDA) detector is ideal for determining the optimal wavelength. Based on similar structures, a primary detection wavelength of 230 nm and a secondary wavelength of 254 nm are recommended starting points for monitoring the purification.
Experimental Protocol: Preparative HPLC Method
This protocol outlines a robust method for the purification of gram-scale quantities of the target compound.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm particle size, ≥ 100 Å pore size | Standard for reversed-phase purification of small molecules. |
| Dimensions | 21.2 mm (ID) x 250 mm (L) | Suitable for preparative scale (100-500 mg per injection). |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Acid modifier to suppress ionization of the analyte. |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile | Organic eluent for elution from the C18 column. |
| Flow Rate | 18-22 mL/min | Adjusted based on column dimensions and backpressure limits. |
| Detection | UV at 230 nm and 254 nm | Wavelengths where the aromatic core shows strong absorbance. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column capacity. |
| Column Temp. | 30 °C | Improves peak shape and reproducibility. |
| Gradient | See Table 2 below | To effectively separate impurities from the target compound. |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 95% | 5% |
| 5.0 | 95% | 5% |
| 35.0 | 5% | 95% |
| 40.0 | 5% | 95% |
| 41.0 | 95% | 5% |
| 45.0 | 95% | 5% |
Step-by-Step Workflow
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered, crude sample.
-
Chromatographic Run: Run the gradient method as detailed in Table 2.
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the main peak of interest. Use a fraction collector for automation.
-
Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm purity.
-
Solvent Evaporation: Pool the pure fractions and remove the acetonitrile and water using a rotary evaporator. The TFA will remain, so a subsequent lyophilization or liquid-liquid extraction step may be necessary to obtain the final solid compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification process.
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
Problem 1: Significant Peak Tailing
-
Question: My main peak is showing significant tailing, making it difficult to resolve from a nearby impurity. What is the cause and how can I fix it?
-
Answer: Peak tailing for this acidic compound is most commonly caused by two issues: secondary ionic interactions with the stationary phase or column overload.
-
Cause (Ionic Interaction): If the mobile phase pH is not low enough, a portion of your carboxylic acid molecules will be deprotonated to the anionic carboxylate form (-COO⁻). This anion can interact with residual, positively charged silanol groups on the silica backbone of the C18 column, creating a secondary retention mechanism that leads to tailing.
-
Solution: Ensure your mobile phase contains at least 0.1% TFA or formic acid to maintain a pH between 2 and 3. This keeps the analyte in a single, neutral state. If tailing persists, consider using a highly end-capped column specifically designed for separating acidic compounds.
-
Cause (Overload): Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing tailing.
-
Solution: Reduce the concentration of your sample or inject a smaller volume. A good rule of thumb is to inject no more than 1-2% of the column's total loading capacity.
-
Problem 2: Poor Resolution Between the Main Peak and an Impurity
-
Question: I have an impurity that is eluting very close to my target compound. How can I improve the separation (resolution)?
-
Answer: Improving resolution requires modifying the selectivity or efficiency of the separation.
-
Cause: The gradient may be too steep, meaning the concentration of the organic solvent (acetonitrile) is increasing too quickly. This pushes the compounds through the column too fast, not allowing enough time for proper separation.
-
Solution 1 (Optimize Gradient): Make the gradient shallower around the elution time of your target peak. For example, if your peak elutes at 50% acetonitrile, modify the gradient to run from 40% to 60% acetonitrile over a longer period (e.g., 20-30 minutes instead of 10). This gives the compounds more time to interact with the stationary phase, improving separation.
-
Solution 2 (Change Organic Solvent): Sometimes, changing the organic modifier can alter the selectivity. Try replacing acetonitrile (Mobile Phase B) with methanol. Methanol has different solvent properties and may change the elution order or increase the separation between your target and the impurity.
-
Problem 3: System Backpressure is Unusually High
-
Question: After several injections, my HPLC system's backpressure has started to increase significantly. What should I do?
-
Answer: High backpressure is almost always due to a blockage in the system, most commonly from particulate matter.
-
Cause 1 (Precipitation): The crude sample may contain materials that are soluble in the injection solvent but precipitate when they come into contact with the mobile phase.
-
Solution: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter immediately before injection. Ensure your mobile phases are also filtered.
-
Cause 2 (Column Frit Blockage): Particulates from the sample or mobile phase can accumulate on the inlet frit of the column.
-
Solution: First, try flushing the column with a strong, compatible solvent (like 100% acetonitrile or isopropanol) in the reverse direction (disconnect the column and switch the inlet and outlet). If this does not resolve the issue, the frit may need to be replaced. Consult the column manufacturer's guide for instructions.
-
References
-
Waters Corporation. (n.d.). A Primer on Reversed-Phase Chromatography. Retrieved from [Link]
-
Kromidas, S. (2006). Practical HPLC Methodology and Applications. Wiley-VCH. (Note: A general reference book, URL points to a summary/purchase page) URL: [Link]
-
Agilent Technologies. (2019). A Practical Guide to Reversed-Phase HPLC. Retrieved from [Link]
-
Restek Corporation. (n.d.). HPLC Troubleshooting: Pressure Problems. Retrieved from [Link]
Removal of unreacted 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid from reaction mixtures
Overview
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies for the effective removal of unreacted 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid from post-synthesis reaction mixtures. This molecule, often used as a starting material or linker in the synthesis of complex isoquinoline derivatives, possesses a terminal carboxylic acid group, which is the primary handle for its separation from non-acidic target compounds.[1][2] This guide will focus on leveraging this key chemical feature to achieve high purity of the desired product.
The methodologies described herein are grounded in fundamental chemical principles and have been validated in numerous laboratory settings. We will explore common challenges and provide robust troubleshooting protocols to ensure reproducible and efficient purification.
Frequently Asked Questions (FAQs)
Q1: What is the most direct and efficient method for removing 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid?
The most effective and widely used technique is acid-base liquid-liquid extraction .[3][4] The principle behind this method is the selective deprotonation of the carboxylic acid functional group on the impurity.
-
Mechanism: By washing an organic solution of your crude product with a mild aqueous base (e.g., sodium bicarbonate), the acidic impurity is converted into its corresponding carboxylate salt.[5] This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral, non-acidic target compound remains in the organic layer. A simple separation of the two layers effectively removes the impurity.[4][6]
Q2: I performed a basic wash, but TLC and NMR analysis show the acidic impurity is still present. What are the likely causes and how can I fix this?
This is a common issue that can almost always be resolved by systematically reviewing your extraction procedure. Here are the most frequent causes:
-
Insufficient Base: You may not have used enough of the basic solution to neutralize all the acidic impurity, especially if it was present in a large molar excess. Solution: After the initial extraction, check the pH of the aqueous layer. It should be distinctly basic (pH > 8). If it is neutral or acidic, you must perform additional washes with fresh basic solution until the aqueous layer remains basic.
-
Ineffective Mixing: For the acid-base reaction to occur, the two immiscible layers must be thoroughly mixed to maximize the surface area contact. Shaking a separatory funnel too gently will result in an incomplete extraction. Solution: Shake the separatory funnel vigorously for 30-60 seconds, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂ gas).[6]
-
Emulsion Formation: Vigorous shaking, especially with chlorinated solvents like dichloromethane (DCM), can sometimes lead to the formation of an emulsion—a stable mixture of the two layers that is difficult to separate. Solution: To break an emulsion, you can add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer and helps force the separation. Gently swirling the funnel can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Incorrect Choice of Base: While sodium bicarbonate is generally recommended for its mildness, if your target compound has some slight water solubility, the impurity might not be fully partitioned. Solution: Consider using a slightly stronger base like sodium carbonate (Na₂CO₃) or a dilute solution of sodium hydroxide (NaOH, ~0.1-0.5 M). Caution: Strong bases like NaOH can potentially hydrolyze esters or other sensitive functional groups on your desired product. This choice must be made based on the stability of your target molecule.
Q3: My target molecule is also acidic. Can I still use acid-base extraction?
This is more complex and depends on the relative acidities (pKa values) of your target compound and the impurity. If there is a significant difference in pKa (e.g., > 2-3 pKa units), a carefully controlled extraction may be possible. For example, a carboxylic acid (pKa ~4-5) can be separated from a phenol (pKa ~10) by using sodium bicarbonate, which is basic enough to deprotonate the carboxylic acid but not the phenol.[4] However, if both are carboxylic acids with similar pKa values, this method will not be selective.
Q4: Are there alternative methods to extraction for removing this impurity?
Yes, when extraction is not feasible or is incomplete, other chromatographic techniques are highly effective.
-
Flash Column Chromatography: This is a standard purification technique in organic synthesis. The acidic nature of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid will cause it to interact strongly with the polar silica gel stationary phase, often resulting in significant retention and "streaking" or "tailing" of the spot on TLC.
-
Pro-Tip: To achieve better separation and sharper peaks, you can add a small amount of acetic acid (~0.5-1%) to your eluent system (e.g., ethyl acetate/hexanes). The acetic acid will protonate the silica surface and the impurity, reducing the strong polar interactions and allowing the compound to elute more cleanly.
-
-
Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution. A C18 reverse-phase column is typically used, and the separation can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water) and pH with additives like formic acid or trifluoroacetic acid.
Q5: How can I reliably monitor the removal of the impurity during the workup?
In-process monitoring is crucial for an efficient workflow.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. Spot your crude mixture, the organic layer after each wash, and a reference standard of the impurity on the same TLC plate. A suitable eluent might be 30-50% ethyl acetate in hexanes with a drop of acetic acid. The disappearance of the impurity spot from your organic layer confirms its successful removal.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For more rigorous analysis, a quick LC-MS run can provide quantitative information about the remaining impurity levels, confirming its presence or absence by its characteristic mass-to-charge ratio (m/z).
Physicochemical Data Summary
The following table summarizes key properties of the impurity, which are critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | [1][7][8] |
| Molecular Weight | 233.22 g/mol | [1][7][8] |
| Appearance | Crystalline Solid | [9] |
| Boiling Point | 506.4°C at 760 mmHg | [1] |
| Key Functional Group | Carboxylic Acid | N/A |
| Expected Solubility | Soluble in aqueous base (e.g., NaHCO₃, NaOH), polar organic solvents (DMSO, DMF). Sparingly soluble in non-polar organics. | [9] |
Experimental Protocol: Standard Acid-Base Extraction
This protocol details the standard procedure for removing 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid from a reaction mixture where the desired product is a neutral organic compound.
Materials:
-
Crude reaction mixture dissolved in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
TLC plates and chamber.
Procedure:
-
Preparation: Dissolve the crude reaction mixture in a suitable volume of organic solvent (e.g., 50-100 mL of ethyl acetate for a 1-gram scale reaction). Transfer this solution to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
-
First Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Vent frequently to release the CO₂ gas that is generated.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain Layers: Drain the lower aqueous layer into a flask. Note: If using a solvent denser than water (like DCM), the organic layer will be the bottom layer.
-
Repeat Wash: Add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel and repeat steps 3-5.
-
pH Check: After the second wash, use pH paper to test the aqueous layer that was just removed. It should be basic (pH ≥ 8). If not, perform a third NaHCO₃ wash.
-
Water Wash: To remove any residual dissolved bicarbonate salts, wash the organic layer with one portion of deionized water, following the same procedure (steps 3-5).
-
Brine Wash: To begin the drying process, wash the organic layer with one portion of brine. This helps to remove the bulk of the dissolved water from the organic layer.[3]
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ (enough so that some of it moves freely when the flask is swirled). Let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover all the product. Concentrate the filtrate using a rotary evaporator to yield the purified product, now free of the acidic impurity.
-
Purity Confirmation: Confirm the absence of the impurity using TLC, NMR, or LC-MS analysis.
Purification Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate purification strategy.
Caption: Decision workflow for purification strategy selection.
References
-
Organic Practical Setup 5. Washing to remove acid impurities. (2014-12-29). YouTube. Retrieved from [Link]
- JPH01153679A - Purification of isoquinoline - Google Patents. (n.d.). Google Patents.
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
- US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes - Google Patents. (n.d.). Google Patents.
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022-04-07). Chemistry LibreTexts. Retrieved from [Link]
- CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents. (n.d.). Google Patents.
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3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Extraction and Purification of Isoquinoline from Wash Oil - ResearchGate. (2013-09-04). ResearchGate. Retrieved from [Link]
-
Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis. Facultas Medica, 124, 73–102. Retrieved from [Link]
-
3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid - PubChem. (n.d.). PubChem. Retrieved from [Link]
- Sun, C., et al. (2018). Preparative Separation of Three Isoquinoline Alkaloids From Berberidis Radix by pH-zone-refining Counter-Current Chromatography. Chemical Industry and Chemical Engineering Quarterly, 24(2), 131-138.
-
Fares, M., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 3(10), 13395–13407. Retrieved from [Link]
-
Chen, Q., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11435–11444. Retrieved from [Link]
-
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid - ChemUniverse. (n.d.). ChemUniverse. Retrieved from [Link]
-
Chen, Q., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Retrieved from [Link]
-
Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2678. Retrieved from [Link]
-
Khan, I., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 26(23), 7183. Retrieved from [Link]
- CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents. (n.d.). Google Patents.
-
Wortmann, W., & Wortmann, B. (1976). Thin-layer chromatographic separation of corticosteroids from their respective 17-oxo-oxidation products. Journal of Chromatography A, 129, 475–477. Retrieved from [Link]
-
Gliquidone - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Propanoic acid, 3,3'-thiobis-, didodecyl ester - NIST WebBook. (n.d.). NIST. Retrieved from [Link]
-
Propionic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2678. Retrieved from [Link]
-
Kilic, T., et al. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Bifunctional Linkers: Evaluating 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid as a Critical Component in Targeted Protein Degradation
Introduction: The Linker as the Linchpin of Targeted Therapeutics
In the landscape of modern drug development, bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift towards precision medicine.[1] These modalities are designed to selectively act on diseased cells, sparing healthy tissues and thereby widening the therapeutic window.[2] The success of these complex molecules is critically dependent on the linker, a chemical bridge that connects a targeting moiety to a therapeutic payload.[3][4] An ideal linker must ensure stability in systemic circulation to prevent premature payload release, while facilitating its intended function at the target site.[5]
This guide provides a comparative analysis of bifunctional linkers, with a specific focus on the role and efficacy of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. Contrary to being a simple linker, this molecule is a derivative of thalidomide, an immunomodulatory imide drug (IMiD). Its core 1,3-dioxo-3,4-dihydroisoquinoline structure functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1][6] The propanoic acid group provides the essential handle for covalent attachment to the rest of the bifunctional molecule.[7][8]
Therefore, we will evaluate this compound as a foundational building block for PROTACs and compare the design principles of the associated linkers against other bifunctional linker technologies, including those used in ADCs and other classes of PROTACs.
The Unique Role of IMiD-Based Moieties in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1] They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The IMiD moiety, as exemplified by our topic compound, is a cornerstone of modern PROTAC design, acting as a highly effective recruiter of the CRL4^CRBN^ E3 ligase complex.[1][6]
The formation of a stable "ternary complex" between the POI, the PROTAC, and the E3 ligase is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the POI. The linker's length, composition, and attachment points are not merely spacers; they are critical determinants of the stability and geometry of this ternary complex, and thus, the overall efficacy of the degrader.[9]
Caption: Functional comparison of linkers in PROTACs versus ADCs.
Experimental Protocols for Efficacy Evaluation
Rigorous and reproducible experimental design is crucial for the comparative evaluation of bifunctional molecules.
Protocol 1: PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To determine the efficacy and potency of a PROTAC, utilizing an IMiD-based linker, in degrading a target protein in a cellular context.
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant human cell line (e.g., one that endogenously expresses the target protein and CRBN) under standard conditions (37°C, 5% CO₂).
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Perform serial dilutions of the PROTAC stock in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the PROTAC-containing medium.
-
-
Incubation:
-
Incubate the treated cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess time-dependent degradation. A 16-24 hour endpoint is common for initial potency assessment.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each lane.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved).
-
Caption: Experimental workflow for evaluating PROTAC efficacy.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bifunctional molecule in plasma to predict its in vivo half-life and potential for premature payload deconjugation or degradation.
Methodology:
-
Preparation:
-
Prepare a 1 mM stock solution of the test compound (ADC or PROTAC) in DMSO.
-
Thaw plasma (e.g., human, mouse) from -80°C in a 37°C water bath and centrifuge to remove any cryoprecipitates.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the test compound into the plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is ≤0.5%.
-
Immediately collect a T=0 aliquot and quench it as described below.
-
Incubate the remaining plasma-compound mixture in a shaking water bath at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Sample Processing (Quenching):
-
To quench the reaction and precipitate plasma proteins, add 3-4 volumes of ice-cold acetonitrile containing an internal standard to each plasma aliquot.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Develop an LC method to separate the parent compound from potential metabolites.
-
Use MS/MS in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the parent compound to the internal standard for each time point.
-
Plot the natural logarithm of the remaining percentage of the parent compound against time.
-
Determine the in vitro half-life (t₁/₂) from the slope (k) of the linear regression line using the equation: t₁/₂ = 0.693 / k.
-
Conclusion
The bifunctional linker is far more than a simple connector; it is a key driver of the efficacy, safety, and pharmacokinetic profile of targeted therapeutics. The compound 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid serves as an excellent example of a sophisticated molecular component, acting not as a linker itself, but as a potent E3 ligase-recruiting warhead for PROTACs. The propanoic acid handle it provides is the starting point for a linker whose properties—length, rigidity, and hydrophilicity—must be meticulously optimized to promote the formation of a productive ternary complex.
This contrasts sharply with the design of ADC linkers, which are primarily engineered for systemic stability and controlled, triggered release of a cytotoxic payload. Understanding these distinct mechanistic demands is paramount for researchers. For PROTACs featuring an IMiD moiety, the focus is on optimizing the geometry of a catalytic process. For ADCs, the challenge lies in balancing stability with efficient, stoichiometric drug delivery. The continued exploration of novel linker chemistries and a deeper understanding of their biological consequences will undoubtedly fuel the next generation of highly effective and selective targeted therapies.
References
-
Su, S., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
-
Yan, Y., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Chinese Chemical Letters. [Link]
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from Veranova Website. [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from AxisPharm Website. [Link]
-
Taday, C. S., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceutics. [Link]
-
Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. [Link]
-
Pettersson, M., & Crews, C. M. (2019). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. Annual Review of Pharmacology and Toxicology. [Link]
-
Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
-
St. Amant, A. H., & Van der Wal, M. N. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals. [Link]
-
Watanabe, T., et al. (2024). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ResearchGate. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Organic & Biomolecular Chemistry. [Link]
-
Henning, R. K., & Veprintsev, D. (2020). Unifying principles of bifunctional, proximity-inducing small molecules. Nature Chemical Biology. [Link]
-
MySkinRecipes. (n.d.). 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. Retrieved from MySkinRecipes Website. [Link]
Sources
- 1. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. veranova.com [veranova.com]
- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid [myskinrecipes.com]
- 8. 75513-35-8|3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid|BLD Pharm [bldpharm.com]
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A Senior Application Scientist's Guide to the Purity Analysis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In drug development and synthesis, the purity of an intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API).[1][2] The subject of this guide, 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, is a heterocyclic building block used in the synthesis of various bioactive compounds.[3] Impurities arising from its synthesis—such as starting materials, by-products, or degradation products—can have a profound impact on the downstream reaction yields, impurity profiles, and ultimately, the safety of the final drug product.[4][5]
This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of this specific intermediate. We will focus on High-Performance Liquid Chromatography (HPLC) as the principal technique, exploring its development and validation. Furthermore, we will objectively compare HPLC with alternative methods, providing the experimental data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
Part 1: The Workhorse Method - Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, reproducibility, and quantitative accuracy.[1] For a molecule like 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, which possesses a non-polar aromatic isoquinolinedione core and a polar carboxylic acid group, reversed-phase HPLC is the most logical and effective approach.
The Causality Behind Method Development
The goal is to develop a method that can separate the main compound from all potential process-related impurities and degradation products. Here’s the scientific rationale behind our starting parameters:
-
Column Chemistry: A C18 (octadecylsilane) column is the premier choice. The long alkyl chains provide a hydrophobic stationary phase that will interact strongly with the aromatic ring system of the analyte, ensuring good retention.
-
Mobile Phase Selection: The key to a successful separation lies in controlling the ionization state of the analyte's carboxylic acid group.
-
Aqueous Component: An acidic buffer, such as 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid, is crucial. At this pH, well below the typical pKa of a carboxylic acid (~4-5), the carboxyl group will be fully protonated (-COOH). This un-ionized form is less polar and will have a consistent, predictable retention time on the C18 column, leading to sharp, symmetrical peaks. Running at a neutral pH would result in a negatively charged carboxylate (-COO⁻), leading to poor retention and peak tailing.
-
Organic Modifier: Acetonitrile is often preferred over methanol for compounds with aromatic rings due to its different selectivity and lower viscosity, which allows for higher efficiency at optimal flow rates. A gradient elution, starting with a lower concentration of acetonitrile and ramping up, is ideal for resolving early-eluting polar impurities and later-eluting non-polar impurities in a single run.
-
-
Detection: The isoquinolinedione moiety contains a strong chromophore. A UV-Vis detector set at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 230 nm or 290 nm) will provide high sensitivity for the main peak and related impurities.
Experimental Protocol: RP-HPLC Purity Determination
This protocol represents a validated starting point for analysis.
Instrumentation:
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | Industry-standard column providing excellent peak shape and longevity. |
| Mobile Phase A | 20 mM KH₂PO₄ in Water, pH adjusted to 2.5 with H₃PO₄ | Suppresses ionization of the carboxylic acid for symmetric peaks. |
| Mobile Phase B | Acetonitrile | Provides good selectivity for aromatic compounds. |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (re-equilibration) | Ensures separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and kinetics. |
| Injection Vol. | 5 µL | Minimizes potential for peak distortion from sample solvent effects. |
| Detection | DAD, 230 nm | Wavelength of high absorbance for the isoquinolinedione chromophore. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | A common diluent that ensures solubility and is compatible with the mobile phase. |
System Self-Validation: Ensuring Trustworthy Data
Before any sample analysis, a system suitability test (SST) must be performed. This validates that the chromatographic system is performing adequately for the intended analysis.
SST Protocol:
-
Prepare a solution containing the main compound and a known, closely-eluting impurity or a spiked compound.
-
Make five replicate injections.
-
Acceptance Criteria:
-
Tailing Factor (T): Must be ≤ 1.5 for the main peak. (Ensures peak symmetry).
-
Theoretical Plates (N): Must be ≥ 5000 for the main peak. (Measures column efficiency).
-
Relative Standard Deviation (%RSD): Must be ≤ 2.0% for peak area and retention time. (Demonstrates precision).
-
Resolution (Rs): Must be ≥ 2.0 between the main peak and the closest impurity. (Confirms separation power).
-
Part 2: Comparative Analysis - HPLC vs. Alternative Technologies
While HPLC is robust, alternative technologies can offer significant advantages in speed, resolution, or the type of information generated. The choice of method should be driven by the specific requirements of the analysis.
// Connections Start -> HPLC_Dev; HPLC_Dev -> SST [label="Initial Parameters Set"]; SST -> Validation [label="SST Passes"]; Validation -> Decision [label="Validated Method"];
Decision -> UPLC [label="Need Faster\nRuntime?"]; Decision -> LCMS [label="Need to Identify\nUnknown Impurities?"]; Decision -> DSC [label="Need Orthogonal\nConfirmation of\nAbsolute Purity?"];
UPLC -> Compare; LCMS -> Compare; DSC -> Compare; Validation -> Compare [style=dashed, label="HPLC Data"];
Compare -> Report; } enddot Diagram 1: Purity Analysis & Method Selection Workflow.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is a direct evolution of HPLC, utilizing columns with smaller sub-2 µm particles and instrumentation capable of handling much higher pressures (~15,000 psi vs. ~6,000 psi for HPLC).
-
Expertise & Experience: The primary advantage is a dramatic reduction in analysis time and solvent consumption.[1] A 20-minute HPLC method can often be translated to a 2-4 minute UPLC method with equivalent or even superior resolution. This is invaluable in high-throughput environments like process monitoring or library screening. The fundamental chemistry of the separation remains the same, making method transfer from HPLC to UPLC straightforward.
-
Trustworthiness: UPLC methods are subject to the same rigorous validation standards as HPLC. The increased peak capacity (ability to resolve more peaks in a given time) can sometimes reveal small, co-eluting impurities that were hidden in the HPLC chromatogram, providing a more accurate purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC/UPLC with the detection power of a mass spectrometer.
-
Expertise & Experience: While HPLC-UV tells you how much of something is present, LC-MS tells you what it is. For purity analysis, this is a game-changer. If an unknown peak appears in your chromatogram, LC-MS provides its mass-to-charge ratio (m/z). This information is critical for identifying potential impurities, such as unreacted starting materials, dimers, or degradation products, by comparing the measured mass to calculated masses of suspected structures.
-
Trustworthiness: LC-MS is the authoritative tool for impurity identification.[2] Regulatory bodies often require mass data for the characterization of any impurity present above a certain threshold (e.g., 0.1%). Using LC-MS provides a self-validating system where the purity value from the UV detector is supported by mass confirmation of the main peak and structural elucidation of the impurities.
Differential Scanning Calorimetry (DSC)
DSC is a powerful, non-chromatographic thermal analysis technique that can determine the absolute purity of highly pure, crystalline substances without the need for a reference standard.[4]
-
Expertise & Experience: The technique is based on the van't Hoff equation, which describes the melting point depression of a substance caused by the presence of impurities.[4] As the sample is heated, the impurities create a eutectic system that melts at a lower temperature than the pure substance, causing the melting peak to broaden. The instrument measures the heat flow into the sample, and the shape of the resulting melting endotherm is used to calculate the mole percent of impurities.
-
Trustworthiness: DSC provides a truly orthogonal purity value. Because its measurement principle is completely different from chromatography, it is not susceptible to the same errors. If a chromatographic method shows 99.5% purity and a DSC analysis also shows ~99.5% purity, this provides extremely high confidence in the result. However, the method has strict prerequisites: the sample must be >98.5% pure, crystalline, and not decompose upon melting.[4]
Performance Comparison Summary
The following table summarizes the key performance attributes of each technique for this specific application.
| Feature | RP-HPLC | UPLC | LC-MS | DSC |
| Primary Use | Robust, quantitative purity | High-throughput quantitative purity | Impurity identification & quantification | Orthogonal confirmation of absolute purity |
| Typical Run Time | 15-25 min | 2-5 min | 2-25 min (depends on LC front-end) | 30-60 min |
| Resolution | Good | Excellent | Good to Excellent | N/A (non-separative) |
| Information | Retention Time, UV Purity (%) | Retention Time, UV Purity (%) | Retention Time, UV Purity (%), Mass (m/z) | Mole % Purity (absolute) |
| Key Advantage | Ubiquitous, reliable, cost-effective | Speed, efficiency, reduced solvent use | Definitive impurity identification | Orthogonal, no reference standard needed |
| Key Limitation | Slower run times | Higher initial instrument cost | Complex, expensive, not ideal for routine QC | Requires crystalline, stable, high-purity sample |
Part 3: Choosing the Right Tool for the Job
The optimal analytical strategy often involves a combination of these techniques.
-
For Routine Quality Control: A validated HPLC method is the most practical and cost-effective solution.
-
For Process Development/High-Throughput Analysis: UPLC is the superior choice, offering significant gains in sample throughput.
-
For Impurity Profiling and Reference Standard Characterization: LC-MS is essential to identify unknown peaks and build a comprehensive understanding of the compound's stability and degradation pathways.
-
For Final Product Release and Certification: A combination of HPLC (for separation and quantification of individual impurities) and DSC (for an orthogonal, absolute purity value) provides the highest level of analytical confidence and is considered best practice.
By understanding the strengths and limitations of each technique, researchers can design a scientifically sound, efficient, and self-validating analytical strategy that ensures the quality and safety of their synthetic intermediates and final products.
References
-
MySkinRecipes. (n.d.). 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Retrieved from [Link]
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid [myskinrecipes.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
A Senior Application Scientist's Guide to Validating Enzyme Inhibition by 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of enzyme inhibition assays, with a specific focus on the emerging class of compounds derived from 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. While direct literature on the specific enzyme targets for this exact chemical series is nascent, this document will draw upon established principles and data from structurally related isoquinoline derivatives to present a robust validation strategy. We will use the well-documented inhibition of aldo-keto reductase AKR1C3 by the analogous 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a primary example to illustrate the core concepts and experimental workflows.
Introduction: The Rationale for Rigorous Assay Validation
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of various enzymes.[1] Derivatives of 3,4-dihydroisoquinoline have demonstrated inhibitory activity against enzymes such as D-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase.[2][3]
Experimental validation of computationally or empirically identified inhibitors is a critical step to bridge theoretical predictions with biologically meaningful outcomes.[2] This process ensures that a compound not only effectively inhibits the target enzyme but also possesses favorable properties for further development. A thoroughly validated assay provides confidence in the generated data, including inhibitor potency (IC50), mechanism of action, and specificity.
Foundational Concepts in Enzyme Inhibition Assays
Before delving into the validation protocol, it is essential to understand the fundamental principles of enzyme kinetics and inhibition. Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which will be the focus of this guide, can be further categorized based on their mechanism of action relative to the enzyme's substrate.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product.
The mechanism of inhibition can be elucidated by performing enzyme activity assays with varying concentrations of both the inhibitor and the substrate.
Experimental Design for a Self-Validating Inhibition Assay
A robust enzyme inhibition assay should be designed as a self-validating system. This means incorporating the necessary controls and experimental arms to not only measure the inhibitory effect but also to confirm the integrity of the assay itself. The following workflow provides a logical progression for validating the inhibitory activity of a novel compound series like 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid derivatives.
Caption: A generalized workflow for the validation of enzyme inhibitors.
Step-by-Step Protocol: IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for a test compound.
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable buffer that ensures its stability and activity.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a stock solution of the 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid derivative in a suitable solvent (e.g., DMSO).
-
-
Assay Plate Setup:
-
In a 96-well microplate, perform serial dilutions of the inhibitor stock solution to create a range of concentrations. Include a vehicle control (solvent only).
-
Add the enzyme solution to each well containing the inhibitor or vehicle and pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the rate of product formation over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (representing 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Comparative Analysis: Putting Inhibition Data into Context
To truly understand the potential of a novel inhibitor series, it is crucial to compare its performance against known inhibitors of the same target enzyme. As a case study, we will consider the inhibition of aldo-keto reductase AKR1C3. A high-throughput screen identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a potent and selective inhibitor of AKR1C3.[5]
Hypothetical Comparative Data
The following table presents a hypothetical comparison of a 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid derivative (Compound X) with the known AKR1C3 inhibitor, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, and a non-selective inhibitor.
| Compound | Target Enzyme | IC50 (nM) | Mechanism of Inhibition | Selectivity vs. Related Enzymes |
| Compound X | AKR1C3 | 15 | Competitive | >100-fold |
| 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | AKR1C3 | 5 | Competitive | >1500-fold |
| Non-selective Inhibitor Y | AKR1C3 | 50 | Non-competitive | <10-fold |
This comparative data immediately highlights the potential of Compound X as a potent and selective inhibitor, warranting further investigation.
Delving Deeper: Mechanism of Action Studies
Determining the mechanism of inhibition is a critical step in characterizing a novel inhibitor. This is typically achieved by measuring the enzyme's reaction kinetics at various substrate and inhibitor concentrations.
Experimental Protocol for Kinetic Analysis
-
Varying Substrate and Inhibitor Concentrations: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines on the plot will indicate the mode of inhibition.
-
Caption: Schematic of different reversible enzyme inhibition mechanisms.
For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect at the y-axis, indicating that the maximum velocity (Vmax) is unchanged, while the apparent Michaelis constant (Km) increases with inhibitor concentration.
Ensuring Trustworthiness: Orthogonal Assays and Counter-Screening
To build a compelling case for a novel inhibitor, the results from the primary assay should be confirmed using an orthogonal method. An orthogonal assay measures the same endpoint through a different technology or principle, reducing the likelihood of artifacts.
Furthermore, counter-screening against related enzymes is essential to establish the inhibitor's specificity. For instance, if targeting a specific kinase, the inhibitor should be tested against a panel of other kinases to assess its selectivity profile. A highly selective inhibitor is generally more desirable as it is less likely to have off-target effects.
Conclusion and Future Directions
The validation of enzyme inhibition assays for novel compound series such as 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid derivatives requires a systematic and rigorous approach. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data that will confidently drive their drug discovery programs forward. The key is to move beyond simple IC50 determination to a comprehensive characterization of the inhibitor's potency, mechanism of action, and specificity, all within the framework of a self-validating experimental design. Future studies should focus on identifying the specific enzyme targets for this promising class of compounds and exploring their therapeutic potential.
References
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Solecka, J., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15866-15883. [Link]
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Jamieson, C., et al. (2011). 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3. Journal of Medicinal Chemistry, 54(22), 7868-7880. [Link]
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Gitto, R., et al. (2010). Identification of 3,4-dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme-ligand X-ray studies. Journal of Medicinal Chemistry, 53(6), 2401-2408. [Link]
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Khan, I., et al. (2017). Synthesis and evaluation of LOX inhibitory activity of 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylacetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. [Link]
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Abdel-Wahab, B. F., et al. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 5(4), 1845-1854. [Link]
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Hassan, A. S., et al. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 26(23), 7293. [Link]
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MDPI. (2023). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules, 28(13), 5124. [Link]
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MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. International Journal of Molecular Sciences, 24(5), 4843. [Link]
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Wang, Y., et al. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules, 21(12), 1655. [Link]
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Zhang, L., et al. (2019). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 24(18), 3291. [Link]
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Figueroa-Guíñez, R., et al. (2020). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 10(49), 29391-29415. [Link]
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Comparative study of coupling agents for 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
An In-Depth Guide to the Comparative Efficacy of Coupling Agents for 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid
This guide provides a comprehensive comparative analysis of common coupling agents for the amide bond formation of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, a crucial intermediate in the synthesis of pharmaceuticals and bioactive compounds.[1] This document is intended for researchers, scientists, and drug development professionals seeking to optimize conjugation reactions involving this heterocyclic carboxylic acid. We will explore the mechanistic underpinnings of various coupling agents, present comparative performance data, and provide detailed experimental protocols to guide reagent selection and reaction optimization.
Introduction: The Critical Role of Coupling Agents
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in medicinal chemistry.[2] Direct condensation is typically inefficient, necessitating the activation of the carboxylic acid.[2][3] Coupling agents achieve this by converting the carboxyl group's hydroxyl into a good leaving group, thus facilitating nucleophilic attack by the amine.[4] The choice of coupling agent is paramount as it directly influences reaction efficiency, product purity, reaction time, and the preservation of stereochemical integrity if chiral centers are present.[5]
3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a valuable building block in organic synthesis.[1] Its propanoic acid moiety allows for its conjugation to various amine-containing molecules, making the selection of an appropriate coupling agent a critical step in its synthetic applications.
Mechanistic Overview of Common Coupling Agent Classes
The most widely used coupling agents can be categorized into three main classes: carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used reagents.[6][7] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3][8][9] This intermediate then reacts with the amine to form the desired amide and a urea byproduct.[3][9]
A significant drawback of carbodiimides is the potential for the O-acylisourea intermediate to undergo an intramolecular rearrangement to form a stable N-acylurea, an impurity that can be difficult to remove.[8] To suppress this side reaction and reduce potential racemization, additives like 1-hydroxybenzotriazole (HOBt) or its 7-aza derivative (HOAt) are frequently employed.[8] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions.[8]
Caption: General mechanism of carbodiimide-mediated coupling.
Phosphonium Salts
Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity.[10] They activate carboxylic acids to form active esters that readily react with amines.[11] A key advantage of phosphonium salts is that they do not react with the free amino group of the nucleophile, thus preventing side reactions like guanidinylation.[10] However, a notable drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[10][12] PyBOP is a safer alternative as its byproducts are less hazardous.[12]
Caption: General mechanism of phosphonium salt-mediated coupling.
Uronium/Aminium Salts
Uronium and aminium salts, such as HBTU, HATU, and HCTU, are among the most efficient and popular coupling reagents.[4] While initially thought to be uronium salts, structural studies have shown that reagents like HBTU and HATU exist as the more stable guanidinium (aminium) isomers.[12][13] These reagents react with carboxylic acids in the presence of a base to form active esters, which then react with amines to yield the amide product.
HATU, containing the 7-azabenzotriazole (HOAt) moiety, is generally more reactive and provides faster reaction rates with less epimerization compared to its benzotriazole counterpart, HBTU.[12][14] The electron-withdrawing nitrogen atom at the 7-position of the triazole ring in HATU makes the resulting active ester more susceptible to nucleophilic attack.[14]
Caption: General mechanism of uronium/aminium salt-mediated coupling.
Comparative Performance Analysis
The selection of a coupling agent should be based on factors such as the steric and electronic properties of the substrates, desired reaction time, and cost considerations. The following table provides a comparative overview of common coupling agents. The performance metrics are based on general observations in peptide synthesis and may vary for the specific substrate, 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
| Coupling Agent | Class | Additive Required | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| DCC | Carbodiimide | HOBt recommended | 70-85 | Low cost | Insoluble urea byproduct (DCU), potential for N-acylurea formation |
| EDC | Carbodiimide | HOBt recommended | 75-90 | Water-soluble urea byproduct, easy workup | Potential for N-acylurea formation |
| PyBOP | Phosphonium Salt | No | 85-95 | High reactivity, good for sterically hindered substrates | Higher cost, phosphine oxide byproducts |
| HBTU | Uronium/Aminium Salt | No | 90-98 | High efficiency, fast reactions | Higher cost, potential for guanidinylation of the amine |
| HATU | Uronium/Aminium Salt | No | >95 | Superior reactivity, low racemization, ideal for difficult couplings | Highest cost, potential for guanidinylation of the amine |
Experimental Protocol: EDC/HOBt Mediated Coupling
This protocol provides a general procedure for the coupling of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid with a primary amine using the EDC/HOBt method. This combination is often a good starting point due to its balance of efficiency, cost, and ease of workup.
Caption: Experimental workflow for EDC/HOBt coupling.
Materials:
-
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
To a solution of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF, cool the mixture to 0°C.
-
Add EDC·HCl (1.2 equiv) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice of coupling agent for 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid should be guided by the specific requirements of the synthetic route.
-
For routine, cost-sensitive applications, EDC/HOBt provides a reliable and effective method with a straightforward workup procedure.[7][15]
-
When higher yields and faster reaction times are desired, particularly with sterically demanding amines, PyBOP is an excellent choice.[10][12]
-
For the most challenging couplings, where maximizing yield and minimizing side products are critical, HATU is the reagent of choice due to its superior reactivity and ability to suppress racemization.[5][12][14][16]
It is always recommended to perform small-scale optimization experiments to determine the ideal coupling agent and reaction conditions for a specific amine substrate.
References
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- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
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- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04)
- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Royal Society of Chemistry.
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- ChemicalBook. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment: The Case of Anti-Apremilast Immunoassays
Introduction: The Imperative for Specificity in Therapeutic Drug Monitoring
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] By inhibiting PDE4, apremilast increases intracellular cyclic AMP (cAMP) levels, which modulates the expression of multiple pro- and anti-inflammatory mediators, including TNF-α, IL-23, and IL-10.[1] Therapeutic Drug Monitoring (TDM) is crucial for optimizing treatment efficacy and minimizing toxicity. Immunoassays, particularly ELISAs, are workhorse platforms for TDM due to their high throughput and sensitivity.
The development of a robust immunoassay hinges on the specificity of the antibodies used. For small-molecule drugs like apremilast, this is achieved by using a hapten—a small molecule that is chemically similar to the drug—conjugated to a larger carrier protein to elicit an immune response. A common hapten for generating anti-apremilast antibodies is 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid . However, a critical challenge arises: these antibodies may bind not only to apremilast but also to its metabolites or other structurally similar compounds, a phenomenon known as cross-reactivity.[2][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, assess, and compare the cross-reactivity of antibodies raised against conjugates of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid. We will delve into the causality behind experimental design, provide detailed protocols for validation, and compare the immunoassay approach with the gold standard of analytical chemistry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Immunogen: A Foundation of Specificity
The journey to a specific antibody begins with the design of the immunogen. The hapten, 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, mimics a key structural motif of the apremilast molecule. This hapten is then covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Why KLH for Immunization? KLH is a large, highly immunogenic protein that is evolutionarily distant from mammals, minimizing the risk of generating antibodies against the carrier itself and maximizing the response to the conjugated hapten.[5]
-
Why BSA for Assay Reagents? BSA is a smaller, readily available, and highly soluble protein, making it an ideal carrier for coating ELISA plates in the development of a competitive assay format.[6]
The choice of conjugation chemistry and the site of attachment on the hapten are critical decisions that dictate which parts of the molecule will be exposed as epitopes, thereby influencing the specificity profile of the resulting antibodies.
Assessing Cross-Reactivity: The Competitive ELISA
The most effective method for quantifying the cross-reactivity of anti-hapten antibodies is the competitive ELISA .[7] This assay measures the ability of various compounds (e.g., apremilast metabolites) to compete with a fixed amount of labeled or plate-bound antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the competing free analyte in the sample.[5]
Principle of Competitive ELISA for Cross-Reactivity
Detailed Protocol: Competitive ELISA for Cross-Reactivity Analysis
This protocol provides a self-validating system for assessing the specificity of antibodies raised against 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid conjugates.
Materials:
-
96-well microtiter plates (e.g., PVC for optimal protein binding).[8]
-
Capture Antigen: Hapten conjugated to BSA (e.g., BSA-hapten), diluted in coating buffer.
-
Antibody: Purified antibody raised against the KLH-hapten immunogen.
-
Competitors: Apremilast, known metabolites (e.g., O-desmethyl apremilast glucuronide[9]), and structurally related drugs.
-
Detection Reagent: Enzyme-conjugated secondary antibody (e.g., HRP-anti-IgG).
-
Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), Wash buffer (PBS with 0.05% Tween-20), Blocking buffer (3% BSA in PBS).[10]
-
Substrate: TMB or other suitable chromogenic substrate.[10]
-
Stop Solution: 2N H2SO4.[10]
Workflow:
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the log of the apremilast concentration. Use a four-parameter logistic (4-PL) curve fit.[7]
-
For each potential cross-reactant, create a similar dose-response curve.
-
Determine the concentration of apremilast that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Apremilast / IC50 of Test Compound) x 100
Comparative Analysis: Immunoassay vs. LC-MS/MS
While immunoassays are excellent for high-throughput screening, LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its superior specificity and accuracy.[11] A comprehensive guide must compare these orthogonal methods.
LC-MS/MS works by physically separating compounds using liquid chromatography and then detecting and quantifying them based on their unique mass-to-charge ratio.[12] This technique can distinguish between a parent drug and its metabolites with high precision, virtually eliminating the issue of cross-reactivity that can affect immunoassays.[13][14]
Performance Comparison
| Feature | Competitive ELISA | LC-MS/MS | Rationale & Justification |
| Specificity | Moderate to High | Very High (Gold Standard) | ELISA specificity is dependent on antibody binding, which can be subject to cross-reactivity.[14] LC-MS/MS identifies molecules based on their unique mass, providing near-absolute specificity.[11][12] |
| Sensitivity | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | Both methods are highly sensitive, but LC-MS/MS often achieves lower limits of quantification.[11] |
| Throughput | High (96/384-well plates) | Lower | ELISA is well-suited for processing hundreds of samples simultaneously.[15] LC-MS/MS analysis is sequential, making it slower for large batches.[15] |
| Cost per Sample | Low | High | ELISA reagents are relatively inexpensive, and instrumentation is common. LC-MS/MS requires highly specialized and expensive equipment and expert operators.[13] |
| Multiplexing | Limited | High | A standard ELISA measures one analyte. LC-MS/MS can be configured to measure the parent drug and multiple metabolites in a single run.[13] |
| Development Time | Long (antibody generation) | Moderate (method development) | Generating and validating specific monoclonal antibodies can take many months. Developing a robust LC-MS/MS method is faster. |
Interpreting Cross-Reactivity Data: A Practical Example
Imagine an experiment testing the cross-reactivity of a new anti-apremilast antibody against its major metabolites. The results are summarized below.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Implication for TDM |
| Apremilast (Target) | 15 | 100% | Reference compound |
| Metabolite M1 | 3,000 | 0.5% | Negligible impact on assay results. |
| Metabolite M3 | 5,000 | 0.3% | Negligible impact on assay results. |
| Metabolite M9 | >10,000 | <0.15% | No significant cross-reactivity observed. |
| Structurally Related Drug X | 8,500 | 0.18% | Unlikely to interfere with the assay. |
Expert Interpretation: The data demonstrates that the antibody is highly specific for apremilast. The percent cross-reactivity with major metabolites and a related drug is well below 1%. This indicates that the immunoassay can accurately quantify apremilast concentrations in clinical samples with minimal risk of overestimation due to interference from these compounds. This level of specificity is crucial for accurate pharmacokinetic studies and reliable patient monitoring.
Conclusion and Authoritative Recommendations
The development of antibodies against conjugates of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid provides a powerful tool for the high-throughput therapeutic drug monitoring of apremilast. However, scientific integrity demands rigorous validation of antibody specificity to ensure trustworthy results.
For Researchers and Drug Development Professionals, we recommend a dual-pronged approach:
-
Primary Validation with Competitive ELISA: Employ a meticulously designed competitive ELISA as detailed in this guide to screen for and quantify cross-reactivity against all known major metabolites and structurally related compounds that may be co-administered. This establishes the fundamental performance characteristics of the immunoassay.
-
Orthogonal Method Confirmation with LC-MS/MS: For regulatory submissions or when investigating discordant results, it is imperative to validate the ELISA data against the gold standard, LC-MS/MS.[16] Analyzing a subset of clinical samples with both methods provides the highest level of confidence in the assay's accuracy and specificity in a real-world matrix.
By following these guidelines, scientists can develop and validate highly specific immunoassays that serve as reliable and cost-effective tools for advancing pharmaceutical research and improving patient care.
References
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
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Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Retrieved from [Link]
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Mack, K. A., & Hollenbeck, T. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(9), 1183–1185. Retrieved from [Link]
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Leach, M. W., et al. (2010). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Immunotoxicology, 7(4), 243-255. Retrieved from [Link]
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Alcaide, M., et al. (2022). Utility, promise, and limitations of liquid chromatography-mass spectrometry-based therapeutic drug monitoring in precision medicine. Clinical and Translational Science, 15(7), 1599-1626. Retrieved from [Link]
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Badhe, P., et al. (2019). Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 834-840. Retrieved from [Link]
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Liu, Z., et al. (2013). The pharmacokinetic effect of coadministration of apremilast and methotrexate in individuals with rheumatoid arthritis and psoriatic arthritis. Journal of Clinical Pharmacology, 53(5), 528-535. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid in Complex Mixtures
Introduction: The Analytical Challenge
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a heterocyclic compound featuring an isoquinoline core, a structure of significant interest in medicinal chemistry due to the broad bioactivities of isoquinoline derivatives.[1][2] Whether this molecule is a novel drug candidate, a critical intermediate in a synthetic pathway, or a potential metabolite, the ability to accurately quantify it in complex matrices—such as biological fluids, reaction mixtures, or final drug products—is paramount. The inherent complexity of these matrices necessitates analytical methods that are not only sensitive but also highly selective to distinguish the analyte from a multitude of other components.
This guide provides an in-depth comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select, develop, and validate the most appropriate method for their specific application. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to guide your decision-making process, ensuring the generation of robust and reliable quantitative results.
Methodology I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of analytical chemistry, valued for its robustness, cost-effectiveness, and widespread availability.[3] It is an excellent choice for analyzing samples where the analyte is present at moderate to high concentrations and the matrix is relatively simple.
Principle of Operation
The fundamental principle involves separating the analyte from other components in the mixture using a high-pressure liquid chromatograph. As the separated components exit the chromatography column, they pass through a UV detector. The isoquinoline chromophore in our target molecule absorbs UV light at specific wavelengths. According to the Beer-Lambert Law, the amount of light absorbed is directly proportional to the analyte's concentration, allowing for quantification.
Causality in Method Development
-
Column Selection: A C18 reversed-phase column is the logical starting point. The nonpolar stationary phase effectively retains the moderately polar, aromatic isoquinoline structure, while the polar mobile phase allows for controlled elution.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or acetic acid) is chosen to suppress the ionization of the propanoic acid moiety. This ensures a consistent retention time and sharp, symmetrical peak shape, which is critical for accurate integration.
-
Wavelength Selection: The UV detection wavelength is set at the absorbance maximum (λ-max) of the analyte to achieve the highest possible sensitivity. A photodiode array (PDA) detector is invaluable during development to scan the entire UV spectrum and identify the optimal wavelength, while also checking for co-eluting impurities.
Experimental Protocol: HPLC-UV Method
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid in methanol.
-
Generate a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL using the mobile phase as the diluent.
-
For complex mixtures (e.g., a reaction mixture), dilute the sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter to remove particulates.[4]
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A) 0.1% Formic Acid in Water; B) Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the determined λ-max (e.g., 272 nm).[3]
-
Workflow for HPLC-UV Analysis
Caption: General workflow for quantitative analysis using HPLC-UV.
Methodology II: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, particularly for quantification in complex biological matrices like plasma, LC-MS/MS is the gold standard.[5][6] It can achieve limits of quantitation in the low pg/mL to ng/mL range, making it ideal for pharmacokinetic and metabolism studies.[5][7]
Principle of Operation
After chromatographic separation via LC, the analyte is ionized (typically via Electrospray Ionization, ESI). The mass spectrometer then operates in Selected Reaction Monitoring (SRM) mode.[5] In this mode, a specific precursor ion (the ionized analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This highly specific precursor-to-product ion transition acts as a unique mass fingerprint for the analyte, providing exceptional selectivity and eliminating interference from matrix components.
Causality in Method Development
-
Ionization Source: ESI is preferred for moderately polar molecules like our analyte, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]+ with minimal fragmentation in the source.
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard (IS). Since it is chemically identical, it co-elutes and experiences the same ionization efficiency and matrix effects, perfectly compensating for variations during sample preparation and analysis. If an IS is not available, a structurally similar molecule can be used.
-
Sample Preparation: Biological samples like plasma require protein precipitation to prevent clogging the LC system.[5] A simple protein crash with a solvent like acetonitrile is often sufficient and allows for high-throughput processing.
Experimental Protocol: LC-MS/MS Method
-
MS/MS Parameter Optimization:
-
Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion (e.g., [M+H]+ at m/z 234.2).
-
Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Optimize the collision energy for the selected precursor → product ion transition to maximize signal intensity.
-
-
Standard and Sample Preparation (Plasma):
-
Prepare a 1 mg/mL stock solution as described for HPLC.
-
Spike blank plasma with the analyte to create calibration standards (e.g., 1 pg/mL to 1000 pg/mL).
-
To 50 µL of each standard or unknown plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system (e.g., Waters Acquity or equivalent).
-
Column: C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo TSQ Altis or Sciex 7500).[5]
-
Ionization Mode: ESI, Positive.
-
SRM Transitions: Monitor the optimized transitions for the analyte and internal standard.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis from plasma using SRM.
Method Validation: A Foundation of Trust
Regardless of the chosen technique, the analytical method must be validated to prove it is suitable for its intended purpose.[8][9] This is a mandatory requirement by regulatory agencies like the FDA and EMA and ensures the integrity of the generated data.[10] Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are summarized below.[8]
| Parameter | Description | Why It's Critical |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (impurities, matrix components). | Ensures you are only measuring the target molecule. In LC-MS/MS, this is demonstrated by the absence of interfering peaks in blank matrix at the analyte's retention time. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. | Confirms the calibration model is accurate. Typically evaluated by a regression analysis with a correlation coefficient (R²) > 0.99. |
| Accuracy | The closeness of the test results to the true value. | Measures systematic error. Assessed by analyzing quality control (QC) samples at known concentrations and calculating the percent recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Measures random error. Evaluated at different levels: repeatability (same day, same analyst) and intermediate precision (different days, different analysts). Expressed as Relative Standard Deviation (%RSD). |
| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. | Defines the working boundaries of the method. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the sensitivity of the method. |
Hypothetical Validation Data Summary
The following table presents hypothetical but realistic validation data, comparing the performance of the two methods.
| Validation Parameter | HPLC-UV | LC-MS/MS (in Plasma) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 1 - 1000 pg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.7% - 104.5% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Quantitation (LOQ) | 1 µg/mL | 1 pg/mL |
Comparative Analysis: Making the Right Choice
The selection between HPLC-UV and LC-MS/MS is driven by the specific requirements of the analysis.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Sensitivity | Moderate | Exceptional |
| Selectivity | Good (relies on chromatographic separation) | Excellent (relies on mass-to-charge ratio) |
| Matrix Tolerance | Low (susceptible to interference) | High (SRM filters out matrix noise) |
| Throughput | Moderate | High (with fast UPLC gradients) |
| Cost (Instrument/Operational) | Low | High |
| Complexity | Low | High |
Decision-Making Framework
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
The quantitative analysis of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid in complex mixtures is a challenge that can be effectively addressed by two powerful analytical techniques.
-
HPLC-UV stands as a reliable and cost-effective workhorse for applications involving simpler matrices and higher analyte concentrations, such as synthetic reaction monitoring and purity assessments of the active pharmaceutical ingredient.
-
LC-MS/MS is the undisputed method of choice for bioanalysis and trace-level quantification.[11] Its unparalleled sensitivity and selectivity allow for the accurate measurement of the analyte in challenging biological matrices, making it indispensable for pharmacokinetic, toxicokinetic, and metabolism studies where sample volume is limited and concentrations are extremely low.[5][7]
Ultimately, a thorough understanding of the analytical requirements—sensitivity, selectivity, matrix complexity, and cost—is essential. By applying the principles and protocols outlined in this guide, researchers can confidently select and validate a method that is fit-for-purpose, ensuring the generation of high-quality, reliable, and defensible data.
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Chromatography Today. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]
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PubMed. (n.d.). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
In the landscape of pharmaceutical and materials science research, the synthesis and application of novel compounds like 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid are paramount to discovery. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hygiene and regulatory compliance, reflecting our commitment to value beyond the product itself.
Pre-Disposal Hazard Assessment: Understanding the Compound
-
Carboxylic Acid Group: This group imparts acidic properties to the molecule. While it is a solid, aqueous solutions could be corrosive.
-
Dicarboximide Group: This functional group is generally stable.
Given these features, the compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3]
The Principle of Waste Minimization
In line with federal and state regulations, a crucial first step in waste management is to minimize the generation of waste.[4] This can be achieved by:
-
Source Reduction: Ordering only the necessary quantities for your research.
-
Inventory Management: Maintaining a clear and updated inventory of your chemicals to avoid redundant purchases.
-
Surplus Sharing: Offering unneeded chemicals to other labs.
-
Scale Reduction: Miniaturizing experiments where possible to reduce the volume of waste produced.[4]
Step-by-Step Disposal Protocol
The disposal of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid must be handled as a hazardous chemical waste unless determined otherwise by your institution's Environmental Health and Safety (EHS) department.[5]
The Resource Conservation and Recovery Act (RCRA) defines hazardous waste in two ways: listed wastes and characteristic wastes. Since 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is not on the U or P lists of hazardous wastes, its classification will depend on its characteristics:
-
Ignitability: As a solid with a high boiling point, it is not expected to be ignitable.[1]
-
Corrosivity: In its solid form, it is not corrosive. However, aqueous solutions could be, depending on the pH.
-
Reactivity: It is not expected to be reactive with water or unstable under normal conditions.[6]
-
Toxicity: Specific toxicity data is not available. In the absence of this data, it is prudent to treat the chemical as potentially toxic.[7]
Proper segregation is critical to prevent dangerous reactions in the waste container.[8]
-
Solid Waste: Dispose of solid 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid in a designated solid chemical waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a liquid waste container. Do not mix it with incompatible waste streams. For instance, keep acidic waste separate from basic waste and oxidizing acids away from organic chemicals.[9][10]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be disposed of as solid hazardous waste.
The choice of waste container is crucial for safety and compliance.
-
Compatibility: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) pail with a lid is a good option. For liquid waste, a labeled, screw-cap bottle is appropriate.[8]
-
Condition: The container must be in good condition, with no leaks or cracks, and the cap must seal tightly.[8]
-
Headspace: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[8]
Accurate and clear labeling is a legal requirement and essential for safety.[11] The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid"
-
The approximate amount of the waste
-
The date the waste was first added to the container
-
The relevant hazard warnings (e.g., "Irritant")
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][8]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) waste, the limit is one quart.[4]
-
Storage Time: Once a container is full, it must be removed from the SAA within three days. Partially filled containers can remain for up to one year.[8]
-
Inspections: The SAA should be inspected weekly for any signs of leakage.[8]
Once your waste container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a pickup.[4] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
Caption: Disposal workflow for 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
Quantitative Data Summary
| Parameter | Guideline | Source |
| SAA Maximum Volume | 55 gallons of hazardous waste | [4] |
| SAA Acutely Toxic Limit | 1 quart of P-listed waste | [4] |
| Time to Remove Full Container | Within 3 calendar days | [8] |
| Maximum Accumulation Time | Up to 12 months for partially filled containers | [4] |
Experimental Protocol: Neutralization of Acidic Waste (For Informational Purposes)
While it is recommended that all disposal be handled by your EHS department, understanding the principles of neutralization is valuable for laboratory safety. The following is a general procedure for neutralizing a simple acidic aqueous solution. Do not attempt this for the disposal of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid without consulting and receiving approval from your EHS department.
-
Preparation: Work in a fume hood and wear appropriate PPE (gloves, safety glasses, lab coat). Have a spill kit ready.
-
Dilution: Slowly add the acidic solution to a large volume of cold water in a suitable container (always add acid to water).
-
Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate, to the diluted acidic solution. Monitor the pH using pH paper.
-
Completion: Continue adding the base until the pH is between 6.0 and 9.0.
-
Disposal: Once neutralized, the solution may be permissible for drain disposal, but only with explicit approval from your EHS department, as local regulations vary.[8]
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility. Your diligence in the proper disposal of laboratory chemicals is as crucial as the discoveries you make.
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Navigating the Safe Handling of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling and disposal of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS No. 75513-35-8). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and established laboratory safety protocols to offer a comprehensive operational plan.
The chemical structure, featuring a carboxylic acid moiety and a dihydroisoquinoline-1,3-dione group, suggests that it should be handled as a potentially hazardous solid. Similar compounds are known to be irritants to the skin, eyes, and respiratory system, and may be harmful if ingested. Therefore, a cautious and thorough approach to personal protective equipment (PPE) is essential.
Core Principles of Protection: A Multi-Faceted Approach
The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment. The primary hazards associated with solid chemical compounds like 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid include inhalation of dust particles, dermal contact, and eye exposure.
Respiratory Protection: Your First Line of Defense
When handling this compound in its powdered form, the potential for generating airborne dust is a significant concern. Inhalation can lead to respiratory tract irritation.
-
For low-dust environments or small-scale handling: A well-fitted N95 or FFP2 respirator is recommended to filter out fine particulates.
-
For higher-dust environments or when engineering controls are insufficient: A full-face respirator with an appropriate particulate filter offers a higher level of protection for both the respiratory system and the face.
Fit testing of respirators is a critical step to ensure a proper seal and effective protection.
Eye and Face Protection: Shielding from Splashes and Particles
Chemical safety goggles are mandatory to protect the eyes from dust particles and potential splashes of any solutions containing the compound.[1] For tasks with a higher risk of splashing, a face shield worn over safety goggles provides an additional layer of protection for the entire face.[2]
Dermal Protection: The Importance of Appropriate Gloves and Clothing
Direct skin contact with chemical solids can cause irritation or allergic reactions.
-
Gloves: Nitrile or butyl rubber gloves are recommended for handling this type of chemical.[3] It is crucial to select gloves that offer adequate chemical resistance and to inspect them for any signs of degradation before use. Double-gloving can be a prudent measure, especially during prolonged handling.
-
Protective Clothing: A standard laboratory coat is the minimum requirement. For larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls or an apron should be worn.[4] All protective clothing should be properly fastened to provide maximum coverage.
Footwear
Closed-toe shoes are a fundamental requirement in any laboratory setting. For handling larger quantities of chemicals, chemical-resistant boots may be necessary to protect against spills.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid minimizes the risk of exposure at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[5]
-
Ensure the container is clearly labeled.
Handling and Weighing
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid creating dust clouds.
Spill Response
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large or unknown spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Don Appropriate PPE: Before attempting to clean up a minor spill, ensure you are wearing the correct PPE as outlined above.
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material into a designated waste container.[2] Avoid dry sweeping, which can generate dust. If necessary, lightly moisten the material with a suitable solvent (e.g., water, if compatible) to minimize dust.
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminate all tools used in the cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Waste Characterization: While a definitive hazardous waste determination cannot be made without a specific SDS, it is prudent to treat all waste generated from handling 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and chemically resistant container.
-
Liquid waste, if any, should be collected in a separate, labeled container.
-
-
Disposal: All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[6] Do not dispose of this chemical down the drain or in the regular trash.[7][8]
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing/Handling Solid | Chemical Safety Goggles | Nitrile or Butyl Gloves | N95/FFP2 Respirator or Full-Face Respirator | Lab Coat |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Nitrile or Butyl Gloves | N/A (in fume hood) | Lab Coat |
| Minor Spill Cleanup | Chemical Safety Goggles & Face Shield | Nitrile or Butyl Gloves (double-gloved) | N95/FFP2 Respirator | Lab Coat or Chemical-Resistant Apron |
| Waste Disposal | Chemical Safety Goggles | Nitrile or Butyl Gloves | N/A | Lab Coat |
Safe Handling Workflow
Caption: A visual workflow for the safe handling of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
By adhering to these guidelines, researchers can confidently and safely handle 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, protecting themselves and their colleagues while maintaining a secure and compliant laboratory environment.
References
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SFA. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]
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Oregon State University. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety. Retrieved from [Link]
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Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]
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The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health and Safety. Retrieved from [Link]
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Medical Waste Pros. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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LabsCont. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
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VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
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DayGlo Color Corp. (2024, December 12). Safety Data Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
